Product packaging for Bromodifluoroacetyl fluoride(Cat. No.:CAS No. 38126-07-7)

Bromodifluoroacetyl fluoride

Cat. No.: B1586871
CAS No.: 38126-07-7
M. Wt: 176.92 g/mol
InChI Key: REOFZGQDJKOKFI-UHFFFAOYSA-N
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Description

Bromodifluoroacetyl fluoride is a useful research compound. Its molecular formula is C2BrF3O and its molecular weight is 176.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2BrF3O B1586871 Bromodifluoroacetyl fluoride CAS No. 38126-07-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-2,2-difluoroacetyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2BrF3O/c3-2(5,6)1(4)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOFZGQDJKOKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378336
Record name Bromo(difluoro)acetyl fluoride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38126-07-7
Record name Bromo(difluoro)acetyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Bromodifluoroacetyl Fluoride from Tetrafluoroethylene: A Technical Guide for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bromodifluoroacetyl fluoride (BrCF₂COF) is a pivotal building block in contemporary drug discovery and materials science, enabling the introduction of the valuable bromodifluoromethyl (BrCF₂) moiety into complex molecular architectures. This guide provides an in-depth technical overview of its synthesis, with a primary focus on pathways originating from tetrafluoroethylene (TFE). We will explore the predominant two-step synthetic route, which involves the initial bromination of TFE to yield 1,2-dibromotetrafluoroethane, followed by a catalyzed oxidative cleavage using oleum. This document delineates the underlying reaction mechanisms, provides detailed, field-tested experimental protocols, and summarizes critical reaction parameters. Crucially, this guide emphasizes the stringent safety protocols required for handling the hazardous materials involved, particularly the extremely flammable and explosive TFE gas. This content is intended for researchers, chemists, and process development professionals seeking a comprehensive and practical understanding of this important chemical transformation.

Introduction: The Significance of the Bromodifluoromethyl Group

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The bromodifluoromethyl (BrCF₂) group, in particular, serves as a versatile synthetic handle. It can be readily transformed into the difluoromethyl (-CF₂H) or trifluoromethyl (-CF₃) groups, or it can participate in various cross-coupling reactions, making it a highly sought-after functional group. This compound is a primary reagent for introducing this group, acting as an electrophilic source of the BrCF₂CO- unit.

Overview of Synthetic Strategy from Tetrafluoroethylene

The synthesis of this compound from tetrafluoroethylene (TFE) is not a direct conversion but rather a multi-step process. The most established and scalable pathway involves two key transformations:

  • Electrophilic Addition: The C=C double bond of TFE is first saturated via the addition of elemental bromine (Br₂). This reaction yields the stable intermediate, 1,2-dibromotetrafluoroethane (BrCF₂CF₂Br).

  • Oxidative Cleavage: The carbon-carbon single bond of the brominated intermediate is then cleaved and oxidized using a strong oxidizing agent, typically oleum (sulfur trioxide dissolved in sulfuric acid), to form the desired acyl fluoride.

This strategic approach is visualized in the workflow below.

G TFE Tetrafluoroethylene (TFE) (C₂F₄) Intermediate 1,2-Dibromotetrafluoroethane (BrCF₂CF₂Br) TFE->Intermediate Step 1: Bromination Br2 Bromine (Br₂) Product This compound (BrCF₂COF) Intermediate->Product Step 2: Oxidative Cleavage Oleum Oleum (SO₃/H₂SO₄) + HgO Catalyst

Caption: High-level workflow for the synthesis of this compound from TFE.

The Primary Synthetic Route: In-Depth Analysis

Part 1: Bromination of Tetrafluoroethylene

Mechanism and Rationale: The first step is the halogenation of the alkene. The electron-rich double bond of TFE attacks a bromine molecule, inducing a dipole and causing the heterolytic cleavage of the Br-Br bond. This proceeds through a cyclic bromonium ion intermediate. The resulting bromide ion (Br⁻) then attacks one of the carbon atoms from the opposite face of the bromonium ion bridge, leading to anti-addition across the double bond.[1][2] This stereospecificity is a hallmark of this mechanism. The reaction results in the formation of 1,2-dibromotetrafluoroethane.[3]

G cluster_0 Mechanism of TFE Bromination TFE F₂C=CF₂ Br2 Br-Br TFE->Br2 π-bond attack Bromonium [Cyclic Bromonium Ion Intermediate] Br2->Bromonium Formation Product Br-CF₂-CF₂-Br Bromonium->Product Backside attack Br_ion Br⁻ Br_ion->Bromonium

Caption: Simplified mechanism for the electrophilic addition of bromine to TFE.

Experimental Considerations: This reaction is typically performed by bubbling TFE gas through liquid bromine, often in the presence of an inert solvent or under neat conditions. Due to the high reactivity and volatility of TFE, the reaction is conducted at low temperatures to ensure controlled addition and to minimize side reactions.

Part 2: Oleum-Catalyzed Oxidative Cleavage

Mechanism and Rationale: The conversion of 1,2-dibromotetrafluoroethane to this compound is an oxidative process where the C-C bond is cleaved. Sulfur trioxide (SO₃), the active component of oleum, acts as a powerful electrophile and Lewis acid. It coordinates to one of the fluorine atoms, facilitating its abstraction and leading to the formation of a carbocation intermediate. A subsequent rearrangement and reaction with another SO₃ molecule leads to the cleavage of the C-C bond and the formation of the acyl fluoride.[3]

The reaction is often catalyzed by mercury salts, such as mercuric oxide (HgO).[4][5] The catalyst is believed to assist in the initial halogen abstraction, lowering the activation energy for the reaction and significantly improving the conversion rate. In the absence of a catalyst like HgO, the conversion of the starting material is reported to be very low.[5]

Detailed Experimental Protocols

Disclaimer: These protocols involve extremely hazardous materials. All operations must be conducted by trained personnel in a specialized chemical laboratory with appropriate engineering controls (e.g., fume hood, blast shield) and personal protective equipment.

Protocol 1: Synthesis of 1,2-Dibromotetrafluoroethane
  • Apparatus Setup: Assemble a three-necked, round-bottom flask equipped with a gas inlet tube extending below the surface of the reaction mixture, a dry ice/acetone condenser, and a thermometer. The outlet of the condenser should be connected to a scrubbing system to neutralize any unreacted bromine or TFE.

  • Reagent Charging: In a well-ventilated fume hood, charge the flask with elemental bromine (1.0 eq). Cool the flask to 0-5 °C using an ice bath.

  • Reaction: Slowly bubble tetrafluoroethylene (TFE) gas (1.0-1.2 eq) through the cooled bromine. Maintain the temperature below 10 °C throughout the addition. The characteristic dark red-brown color of bromine will fade as the reaction proceeds.

  • Completion and Workup: Continue the TFE addition until the bromine color has completely disappeared. Allow the mixture to warm to room temperature. The resulting crude 1,2-dibromotetrafluoroethane is often used directly in the next step without further purification. If necessary, it can be purified by distillation.

Protocol 2: Synthesis of this compound
  • Apparatus Setup: Set up a reaction flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a distillation head connected to a cold trap (cooled with dry ice/acetone or liquid nitrogen) to collect the volatile product.

  • Reagent Charging: Charge the reaction flask with 60% oleum (containing 60% free SO₃ by weight) and a catalytic amount of mercuric oxide (HgO) (e.g., ~1 mol%).[5]

  • Reaction: Heat the oleum-catalyst mixture to 40-50 °C. Add the crude 1,2-dibromotetrafluoroethane (1.0 eq) dropwise from the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain the reaction temperature between 70-80 °C.[4]

  • Product Collection: this compound is a low-boiling point gas/liquid that will distill from the reaction mixture as it is formed. Collect the product in the cold trap. The reaction is typically driven to completion over several hours.[4][5]

  • Purification: The collected product can be purified by fractional distillation to remove any co-distilled starting material or byproducts.

Data Summary and Characterization

The following table summarizes key data for the synthesis and properties of this compound.

ParameterValueReference(s)
Starting Material Tetrafluoroethylene (TFE)[3]
Intermediate 1,2-Dibromotetrafluoroethane[3]
Oxidizing Agent Oleum (50-70% SO₃)[4]
Catalyst Mercuric Oxide (HgO)[5]
Reaction Temperature 40-100 °C[4]
Typical Yield Varies; can exceed 60% from intermediate[5]
Product CAS Number 38126-07-7[6]
Molecular Formula C₂BrF₃O[6]
Molecular Weight 176.92 g/mol [6]

Critical Safety Considerations

The synthesis of this compound involves multiple, severe hazards. A thorough risk assessment must be performed before commencing any experimental work.

Handling Tetrafluoroethylene (TFE)
  • Extreme Flammability & Explosion Hazard: TFE is an extremely flammable gas that can form explosive mixtures with air.[7][8] Even in the absence of oxygen, it can explosively decompose to carbon and carbon tetrafluoride, a reaction that can be initiated by heat, pressure, or ignition sources.[9][10]

  • Safety Precautions:

    • Always handle TFE in a well-ventilated area, away from all ignition sources (sparks, open flames, hot surfaces).[7][11]

    • Use explosion-proof equipment and non-sparking tools.[9]

    • TFE is typically stored with an inhibitor (e.g., limonene) to prevent spontaneous polymerization, which can be violent.

    • Adiabatic compression can detonate TFE; therefore, pressurized TFE should never be rapidly introduced into a lower-pressure system.[10]

    • Personnel must be trained on the specific hazards of TFE and emergency procedures.[9]

Handling Bromine and Oleum
  • Bromine (Br₂): A highly corrosive, toxic, and volatile liquid. It can cause severe chemical burns on contact with skin and is extremely harmful if inhaled. All handling must be done in a fume hood with appropriate PPE, including acid-resistant gloves, a face shield, and a lab coat.

  • Oleum (SO₃/H₂SO₄): A powerfully corrosive and oxidizing substance. It reacts violently with water, releasing significant heat and toxic fumes. Use with extreme caution, employing full acid-resistant PPE.

Alternative Synthetic Approaches

While the bromination/oleum-oxidation route is common, other methods have been explored. One notable alternative involves reacting tetrafluoroethylene with bromine chloride in chlorosulfonic acid. This forms a 2-bromotetrafluoroethyl chlorosulfate intermediate, which can then be converted to derivatives of bromodifluoroacetic acid, implying the formation of the acyl halide as a transient species.[12][13] This pathway avoids the use of highly toxic mercury catalysts but introduces other highly corrosive and hazardous reagents.

Conclusion

The synthesis of this compound from tetrafluoroethylene is a robust but hazardous process that provides access to a valuable fluorinated building block. The primary route through 1,2-dibromotetrafluoroethane and subsequent oleum-mediated oxidative cleavage is well-documented and effective. The success of this synthesis hinges not only on careful control of reaction parameters but, more importantly, on an unwavering commitment to rigorous safety protocols. The extreme hazards associated with TFE, in particular, demand specialized equipment and a deep understanding of its chemical instability. For researchers in the pharmaceutical and agrochemical sectors, mastering this synthesis unlocks significant potential for the development of novel, high-performance molecules.

References

Bromodifluoroacetyl Fluoride: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of bromodifluoroacetyl fluoride (CAS Number: 38126-07-7), a versatile and highly reactive building block in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis, reactivity, and applications of this important fluorinated reagent, with a focus on providing practical insights and actionable protocols.

Introduction: The Strategic Importance of the Bromodifluoromethyl Group

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal and agricultural chemistry.[1][2] The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[3] this compound serves as a compact and efficient reagent for the introduction of the valuable bromodifluoroacetyl moiety, which can be further transformed into a variety of other functional groups. This guide will provide the foundational knowledge necessary to effectively utilize this reagent in complex synthetic endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its successful application in the laboratory.

Physical Properties

This compound is a low-boiling point liquid or gas at room temperature, necessitating careful handling and storage.[4][5] Key physical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 38126-07-7[1]
Molecular Formula C₂BrF₃O[6]
Molecular Weight 176.92 g/mol [6]
Boiling Point -2 to 0 °C (Predicted)[4]
Density 2.004 ± 0.06 g/cm³ (Predicted)[4]
Appearance Gas[5]
Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

A detailed study of the gas-phase FTIR spectrum of this compound has been conducted.[7] The most prominent absorption band is observed at 1887 cm⁻¹, which is assigned to the C=O stretching vibration.[7] The C-F stretching vibrations give rise to strong absorptions in the 1300-1100 cm⁻¹ region.[8][9] A comparison of experimental and simulated IR spectra suggests that the gauche conformer is the predominant form of the molecule in the gas phase.[7]

¹⁹F NMR: The ¹⁹F NMR spectrum is the most informative technique for characterizing this compound. Due to the wide chemical shift range of ¹⁹F NMR, distinct signals are expected for the fluorine atoms of the -CF₂Br group and the acyl fluoride (-C(O)F).[10][11] The acyl fluoride fluorine typically appears in the range of -70 to -20 ppm relative to CFCl₃.[12] The -CF₂Br fluorine atoms will exhibit their own characteristic chemical shift, and coupling between all three fluorine atoms is expected.[10]

¹³C NMR: In the proton-decoupled ¹³C NMR spectrum, two carbon signals are expected. The carbonyl carbon will appear as a triplet due to coupling with the two fluorine atoms of the -CF₂Br group and as a doublet due to coupling with the acyl fluoride fluorine. The -CF₂Br carbon will appear as a triplet due to coupling to the two directly attached fluorine atoms and as a doublet from the acyl fluoride fluorine.[13][14] The C-F coupling constants in fluorinated compounds can be quite large, which aids in structural assignment.[13]

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily in the patent literature. These methods often involve the reaction of highly fluorinated precursors with strong acids or oxidizing agents.

Synthesis from Bromotrifluoroethene

One documented method involves the gas-phase reaction of bromotrifluoroethene (CF₂=CFBr) with molecular oxygen, initiated by either NO₂ or CF₃OF.[7] This approach highlights a free-radical pathway to the target molecule.

Synthesis from Halogenated Ethanes

Patents describe the preparation of this compound from more saturated precursors. For instance, the reaction of 1,1,2-trifluoro-1,2-dibromo-2-chloroethane (BrCF₂CFClBr) with oleum (a solution of sulfur trioxide in sulfuric acid) in the presence of a mercury catalyst has been reported to yield this compound.[15][16] The product is a gas that evolves from the reaction mixture and can be trapped.[16]

Another patented method involves the decomposition of CF₂BrCFClBr or CF₂BrCF₂Br with 60% oleum in the presence of various metal sulfate catalysts.[16]

Illustrative Laboratory-Scale Synthesis Protocol (Conceptual)

Disclaimer: The following is a conceptual protocol based on literature descriptions and should be adapted and optimized with strict adherence to all laboratory safety protocols.

Objective: To synthesize this compound from 1,1,2-trifluoro-1,2-dibromo-2-chloroethane.

Materials:

  • 1,1,2-trifluoro-1,2-dibromo-2-chloroethane

  • 40% Oleum (SO₃ in H₂SO₄)

  • Mercuric oxide (HgO)

  • Dry ice/acetone bath

  • Inert gas (e.g., Nitrogen or Argon)

  • Apparatus for gas evolution and trapping

Procedure:

  • Set up a reaction flask equipped with a dropping funnel, a magnetic stirrer, and a gas outlet connected to a cold trap (e.g., a condenser or U-tube cooled with a dry ice/acetone bath). Ensure the entire apparatus is dry and under an inert atmosphere.

  • Charge the reaction flask with 1,1,2-trifluoro-1,2-dibromo-2-chloroethane and a catalytic amount of mercuric oxide.

  • Slowly add the 40% oleum to the stirred reaction mixture from the dropping funnel. The addition should be controlled to manage the rate of gas evolution.

  • Gently warm the reaction mixture to the temperature specified in the relevant literature (e.g., 75 °C) to facilitate the reaction and the evolution of this compound gas.[16]

  • The gaseous product is passed through the cold trap, where it condenses as a liquid.

  • The collected liquid should be stored in a tightly sealed container at low temperature due to its volatility.

  • Characterize the product by IR and NMR spectroscopy to confirm its identity and purity.

Reactivity and Mechanistic Considerations

This compound is a potent electrophile, and its reactivity is dominated by nucleophilic acyl substitution at the carbonyl carbon.[5][17][18]

Nucleophilic Acyl Substitution

The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate.[19] This is followed by the elimination of the fluoride ion, which is a reasonably good leaving group in this context, to afford the substituted product.[19]

Figure 1: General mechanism of nucleophilic acyl substitution.

This reactivity allows for the synthesis of a wide range of bromodifluoroacetic acid derivatives, such as esters (from alcohols), amides (from amines), and the parent acid (from hydrolysis).

Transformations at the Bromodifluoromethyl Group

The bromine atom in the bromodifluoromethyl group can also participate in a variety of transformations, including radical reactions and nucleophilic substitution, further expanding the synthetic utility of this reagent.

Applications in Drug Development and Advanced Synthesis

The gem-difluoromethylene group is a key structural motif in many modern pharmaceuticals and agrochemicals.[3][20][21] It can serve as a bioisostere for a carbonyl group or an ether linkage, and its presence often enhances metabolic stability.[22] this compound is a valuable precursor for the synthesis of molecules containing this important functional group.

Synthesis of Bioactive Heterocycles

Many bioactive molecules are heterocyclic in nature. This compound and its derivatives can be used in cyclization reactions to form fluorinated heterocycles, which are of significant interest in medicinal chemistry.

Precursor to Difluoromethylated Compounds

Following the introduction of the bromodifluoroacetyl group, the bromine atom can be reductively removed to generate a difluoromethyl ketone, which can then be further elaborated.

G cluster_0 Reagent cluster_1 Intermediate cluster_2 Bioactive Scaffolds A Bromodifluoroacetyl Fluoride B Bromodifluoroacetyl Derivative (Ester, Amide, etc.) A->B + Nucleophile C Fluorinated Heterocycles B->C Cyclization D Difluoromethylated Compounds B->D Further Transformation

Figure 2: Synthetic utility of this compound.

Safety, Handling, and Storage

This compound is a reactive and potentially hazardous chemical that must be handled with appropriate safety precautions.

  • Handling: Due to its volatility and reactivity, it should be handled in a well-ventilated fume hood.[7] Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[7] Due to its low boiling point, refrigeration is recommended.

  • Hazards: As an acyl halide, it is expected to be corrosive and a lachrymator. It will react with moisture to produce hydrogen fluoride, which is highly corrosive and toxic.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex fluorinated molecules. Its ability to efficiently introduce the bromodifluoroacetyl group opens up a wide range of synthetic possibilities for researchers in academia and industry, particularly in the fields of drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is key to unlocking its full potential.

References

physical and chemical properties of bromodifluoroacetyl fluoride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Bromodifluoroacetyl Fluoride for Advanced Synthesis

Introduction: A Versatile Fluorinated Building Block

This compound (CAS RN: 38126-07-7) is a highly reactive, low-boiling point gas that serves as a critical building block in modern organic and medicinal chemistry.[1][2] Its structure uniquely combines the features of an acyl fluoride with a bromodifluoromethyl group, making it a powerful reagent for the introduction of the valuable -C(O)CF2Br moiety. This guide provides an in-depth analysis of its physical and chemical properties, safe handling protocols, and applications, with a focus on empowering researchers in drug discovery and advanced materials science. The strategic incorporation of fluorine is a cornerstone of modern pharmaceutical design, often enhancing metabolic stability, binding affinity, and bioavailability.[3][4][5] Reagents like this compound are instrumental in this pursuit, enabling precise modifications to lead compounds.

PART 1: Core Physicochemical Properties

A thorough understanding of a reagent's physical properties is fundamental to its safe and effective use in the laboratory. This compound is a volatile substance requiring careful handling.[1][2]

Structural and General Data
PropertyValueSource(s)
IUPAC Name 2-bromo-2,2-difluoroacetyl fluoride[6]
CAS Number 38126-07-7[6][7][8][9]
Molecular Formula C₂BrF₃O[6][7][8]
Molecular Weight 176.92 g/mol [1][6][7][8][9]
Canonical SMILES C(=O)(C(F)(F)Br)F[6]
InChIKey REOFZGQDJKOKFI-UHFFFAOYSA-N[6]
Physical Characteristics
PropertyValueNotesSource(s)
Physical State GasAt standard temperature and pressure.[1]
Boiling Point -2 to 0 °CVolatility necessitates handling as a gas or condensed at low temperatures.[2]
Density (Predicted) 2.004 ± 0.06 g/cm³This is a computationally predicted value.[2]

PART 2: Chemical Profile and Reactivity

The synthetic utility of this compound stems from its high reactivity, primarily centered around the electrophilic acyl fluoride carbon. As an acyl halide, it is a potent acylating agent.

Nucleophilic Acyl Substitution

The carbonyl carbon is highly susceptible to attack by nucleophiles. This reactivity is the cornerstone of its application in synthesis. It readily reacts with a variety of nucleophiles, including alcohols, amines, and carbanions, to introduce the bromodifluoroacetyl group.[10]

  • Reaction with Alcohols: In the presence of a base or by direct reaction, it forms bromodifluoroacetate esters. This is a common transformation, converting the volatile acyl fluoride into a more stable and synthetically versatile ester.[11]

  • Reaction with Amines: It reacts vigorously with primary and secondary amines to yield the corresponding bromodifluoroacetamides. This reaction is fundamental for incorporating the fluorinated moiety into peptide-like structures or other amine-containing drug candidates.

  • Hydrolysis: this compound is highly sensitive to moisture. It will readily hydrolyze in the presence of water to form bromodifluoroacetic acid and hydrogen fluoride (HF). This necessitates handling under strictly anhydrous conditions. The generation of HF, a corrosive and toxic substance, is a significant safety concern.[11]

Stability and Decomposition

Under normal storage conditions in a cool, dry environment, this compound is stable. However, it is incompatible with strong oxidizing agents, bases, and moisture. Thermal decomposition can release toxic and corrosive fumes, including hydrogen fluoride and hydrogen bromide.[12]

Spectroscopic Characterization

The structural identity and purity of this compound and its derivatives are confirmed using standard spectroscopic techniques.

  • FTIR Spectroscopy: The compound has been studied in detail by gas-phase FTIR spectroscopy, which is crucial for identifying the characteristic carbonyl (C=O) stretching frequency and C-F bond vibrations.[13]

  • NMR Spectroscopy: ¹⁹F NMR is an indispensable tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[14][15] The molecule would show distinct signals for the two different fluorine environments (the -CF₂Br group and the acyl fluoride -C(O)F), with characteristic splitting patterns due to F-F coupling. ¹³C and ¹H NMR (for its derivatives) are also vital for full structural elucidation.

PART 3: Experimental Protocol: Synthesis of Ethyl Bromodifluoroacetate

This protocol details the conversion of this compound to its corresponding ethyl ester, a more stable and commonly used synthetic intermediate. This procedure is adapted from principles of acyl halide reactions.[11]

Causality: The highly electrophilic acyl fluoride is readily attacked by the nucleophilic oxygen of ethanol. The reaction is typically performed at low temperature to control the exothermicity and minimize side reactions. Trapping the gaseous acyl fluoride in the alcohol is an effective method for this transformation.[11]

Materials and Equipment
  • This compound (gas)

  • Absolute Ethanol (anhydrous, 200 proof)

  • Dry Ice / Acetone bath

  • Schlenk line or inert gas (Argon/Nitrogen) manifold

  • Three-neck round-bottom flask equipped with a gas inlet, a gas dispersion tube, and a septum

  • Magnetic stirrer and stir bar

Step-by-Step Procedure
  • System Preparation: Assemble the three-neck flask under an inert atmosphere. Flame-dry the glassware under vacuum and backfill with argon or nitrogen to ensure all atmospheric moisture is removed.

  • Solvent Addition: Add anhydrous ethanol to the flask via syringe.

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath. Begin stirring the ethanol.

  • Reagent Introduction: Slowly bubble a known quantity of this compound gas through the cold ethanol using the gas dispersion tube. The gas will be trapped and react in the solution. Monitor the reaction progress by ¹⁹F NMR of aliquots, if feasible.

  • Reaction Quench & Warm-up: Once the addition is complete, slowly allow the reaction mixture to warm to room temperature.

  • Work-up: The resulting solution of ethyl bromodifluoroacetate in ethanol can often be used directly in subsequent steps. For isolation, the excess ethanol can be removed under reduced pressure. The crude product can be purified by fractional distillation.

  • Characterization: Confirm the product identity and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and GC-MS.

Self-Validation and Trustworthiness

This protocol is self-validating through the characterization step. The expected spectroscopic data for ethyl bromodifluoroacetate provides a clear benchmark for success. The purity analysis via GC-MS confirms the efficiency of the purification.

Experimental Workflow Diagram

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Characterization Flask Three-Neck Flask Ethanol Anhydrous Ethanol Flask->Ethanol Add InertGas Inert Atmosphere (Ar or N2) Flask->InertGas Cooling Cool to -78 °C Ethanol->Cooling BDAF Bromodifluoroacetyl Fluoride (Gas) ReactionMix Reaction Mixture BDAF->ReactionMix Bubble through Cooling->ReactionMix Warm Warm to RT ReactionMix->Warm Distill Fractional Distillation Warm->Distill Product Ethyl Bromodifluoroacetate Distill->Product NMR NMR (1H, 13C, 19F) Product->NMR GCMS GC-MS Product->GCMS

Caption: Workflow for the synthesis of ethyl bromodifluoroacetate.

PART 4: Safety, Handling, and Storage

This compound and its related compounds are hazardous and must be handled with extreme care.

  • Hazard Profile: As an acyl halide, it is corrosive and causes severe skin and eye burns. Inhalation can cause burning sensations, coughing, and shortness of breath. Its hydrolysis product, hydrogen fluoride (HF), is acutely toxic and requires specialized first aid (calcium gluconate gel).[16]

  • Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation exposure.[16]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, including a lab coat, impermeable gloves (e.g., neoprene or nitrile), and tightly fitting safety goggles along with a face shield.[16]

  • Storage: Store in a cool, well-ventilated area in a tightly closed container, away from moisture and incompatible materials like bases and oxidizing agents. Plastic containers may become brittle over time and should be inspected regularly.[17]

  • Spill Response: Spills should be neutralized with a suitable absorbent material like sodium carbonate (soda ash). Do not use silica-based absorbents (like sand or kitty litter), as HF reacts with silica to produce toxic silicon tetrafluoride gas.[17]

PART 5: Applications in Drug Discovery

The introduction of fluorine into drug candidates is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties.[4][5][18] this compound provides a direct route to molecules containing the difluoromethyl group, which is of particular interest.

  • Metabolic Blocking: The C-F bond is significantly stronger than a C-H bond. Replacing a metabolically labile C-H bond with a C-F bond can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can lower the pKa of nearby functional groups, altering a molecule's ionization state at physiological pH.[5] This can impact solubility, cell membrane permeability, and target binding affinity.

  • Conformational Control: The introduction of sterically demanding fluorine atoms can influence the conformational preferences of a molecule, potentially locking it into a more bioactive conformation for its target protein.[5]

Derivatives of this compound, such as amides and esters, are key intermediates in the synthesis of complex fluorinated pharmaceuticals, contributing to advancements in oncology, virology, and neuroscience.[4][19]

Conclusion

This compound is a potent but hazardous reagent with significant utility in synthetic chemistry. Its value lies in its ability to efficiently deliver the bromodifluoroacetyl moiety, a key pharmacophore in modern drug design. A comprehensive understanding of its physical properties, chemical reactivity, and stringent safety requirements is paramount for its successful application. By leveraging its unique reactivity, researchers can continue to innovate and develop next-generation therapeutics and advanced materials.

References

bromodifluoroacetyl fluoride molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Bromodifluoroacetyl Fluoride (C₂BrF₃O) for Advanced Synthesis

Introduction

This compound (C₂BrF₃O) is a highly reactive, fluorinated gas that serves as a specialized building block in advanced organic synthesis.[1][2] Its significance lies in its ability to introduce the bromodifluoromethyl group into complex molecules, a moiety of increasing interest in medicinal chemistry and materials science. The strategic incorporation of fluorine-containing groups is a cornerstone of modern drug discovery, often employed to enhance critical properties such as metabolic stability, binding affinity, and bioavailability.[3][4][5]

This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of this compound. It moves beyond basic data to explore the causality behind its synthesis, its distinct reactivity, and its practical application, grounded in authoritative scientific literature.

Part 1: Core Physicochemical and Structural Data

Understanding the fundamental properties of this compound is essential for its effective use. The compound is a colorless gas at standard conditions, a physical property that dictates its handling and reaction setup.[1][2] Its high reactivity stems from the electrophilic nature of the carbonyl carbon, which is further activated by three electron-withdrawing fluorine atoms and a bromine atom.

Molecular Structure

G cluster_0 Synthesis Strategies start1 Bromotrifluoroethene (CF₂=CFBr) reagent1 O₂, NO₂ or CF₃OF (Initiator) start1->reagent1 start2 Halogenated Ethanes (e.g., CF₂BrCFClBr) reagent2 Oleum (60% SO₃) + Metal Catalyst (e.g., HgO) start2->reagent2 start3 1,1-Dibromo-2,2-difluoroethylene (CF₂=CBr₂) reagent3 O₂ (Autooxidation) start3->reagent3 process1 Gas-Phase Oxidation reagent1->process1 process2 Oleum-Mediated Decomposition reagent2->process2 process3 Autooxidation reagent3->process3 product This compound (BrCF₂COF) process1->product process2->product note2 Rationale: Harsh conditions, uses heavy metals, but effective for specific precursors. process2->note2 process3->product note3 Caveat: Produces a mixture with bromodifluoroacetyl bromide, requiring separation. process3->note3 G center Strategic Fluorine Incorporation effect1 Modulation of pKa (Acidity/Basicity) center->effect1 effect2 Increased Lipophilicity (Membrane Permeability) center->effect2 effect3 Blocked Metabolic 'Soft Spots' center->effect3 effect4 Conformational Control & Binding Affinity center->effect4 outcome1 Improved Oral Bioavailability effect1->outcome1 effect2->outcome1 outcome3 Longer Half-Life (Reduced Metabolism) effect3->outcome3 outcome2 Enhanced Potency and Selectivity effect4->outcome2

References

Bromodifluoroacetyl Fluoride: A Comprehensive Technical Guide to Safe Handling and Emergency Response

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility and Inherent Risks of Bromodifluoroacetyl Fluoride

This compound (CAS No. 38126-07-7) is a halogenated acyl fluoride that serves as a valuable reagent in organic synthesis, particularly in the introduction of the bromodifluoroacetyl moiety into molecules of interest in pharmaceutical and agrochemical development.[1][2][3] Its unique combination of a reactive acyl fluoride and a bromodifluoromethyl group allows for a range of chemical transformations. However, this reactivity also presents significant safety challenges. Acyl fluorides, while often considered more stable and easier to handle than their chloride counterparts, are still highly reactive compounds.[4][5][6] The presence of bromine and fluorine atoms on the acetyl backbone further complicates its hazard profile.

Part 1: Core Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of this compound is essential for its safe handling.

PropertyValueSource
CAS Number 38126-07-7[1][2][9]
Molecular Formula C₂BrF₃O[1][2][9]
Molecular Weight 176.92 g/mol [1][2][9]
IUPAC Name 2-bromo-2,2-difluoroacetyl fluoride[9]
Synonyms Bromo(difluoro)acetyl fluoride[9]

Part 2: Hazard Identification and Analysis

The primary hazards associated with this compound stem from its corrosivity, reactivity with water, and the potential for the release of toxic fluoride ions.

Corrosivity and Reactivity

Based on the properties of the analogous compound, bromodifluoroacetyl chloride, this compound is expected to be highly corrosive and cause severe burns upon contact with skin and eyes. Acyl halides are the most reactive of the carboxylic acid derivatives and react readily with nucleophiles.[8][10]

  • Reaction with Water: A critical and immediate hazard is its reaction with water, including moisture in the air or on skin, to produce hydrofluoric acid (HF) and bromodifluoroacetic acid.[7][8] HF is an extremely corrosive and toxic substance that can cause severe, painful burns and systemic toxicity.[11][12][13]

  • Incompatible Materials: this compound should be considered incompatible with strong oxidizing agents, strong acids, alcohols, amines, and strong bases.[7] Reactions with these materials can be vigorous and exothermic.

Toxicological Profile

While specific toxicological data for this compound is not available, the toxicity of its potential hydrolysis product, the fluoride ion, is well-documented and severe.

  • Acute Toxicity: Inhalation of vapors is likely to cause severe irritation to the respiratory tract.[7] Ingestion would cause corrosive burns to the gastrointestinal tract.

  • Systemic Fluoride Toxicity: Upon absorption, the fluoride ion can bind with calcium, leading to hypocalcemia.[14] This can have severe consequences, including cardiac arrhythmias and respiratory paralysis.[14] The lethal dose of sodium fluoride for an adult is estimated to be 5 to 10 grams.[15]

  • Chronic Toxicity: Chronic exposure to high levels of fluoride can lead to skeletal fluorosis, a condition characterized by the weakening of bones.[15] There is also ongoing research into the potential neurodevelopmental effects of fluoride.[16][17]

Part 3: Safe Handling and Storage Protocols

Strict adherence to established safety protocols is paramount when working with this compound.

Engineering Controls
  • All manipulations of this compound must be conducted in a certified chemical fume hood to minimize the risk of inhalation exposure.

  • A safety shower and eyewash station must be readily accessible in the immediate work area.[12]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to prevent contact with the skin, eyes, and respiratory system.

PPE ComponentSpecificationsRationale
Gloves Double-gloving is recommended. An inner nitrile glove and an outer glove made of neoprene or butyl rubber.Provides protection against incidental contact. Neoprene and butyl rubber offer good resistance to acids and organic compounds.[13]
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes to the eyes and face.[11]
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes. An acid-resistant apron is also recommended.Protects the skin from potential splashes.[11]
Respiratory Protection A self-contained breathing apparatus (SCBA) should be available for emergency situations.Provides respiratory protection in the event of a large spill or release.
Storage
  • Store in a cool, dry, well-ventilated area away from incompatible materials.

  • The container must be kept tightly closed to prevent reaction with atmospheric moisture.

  • Store in the original packaging, which should be made of a compatible material (e.g., polyethylene). Do not store in glass containers, as HF, a potential hydrolysis product, etches glass.[13]

Experimental Workflow

The following diagram outlines a safe workflow for handling this compound in a laboratory setting.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Verify Fume Hood Functionality B Don Appropriate PPE A->B C Prepare Work Area (remove incompatibles) B->C D Assemble Apparatus (dry glassware) C->D E Transfer Reagent in Fume Hood D->E F Conduct Reaction Under Inert Atmosphere E->F G Quench Reaction Mixture Safely F->G H Decontaminate Glassware G->H I Dispose of Waste in Designated Container H->I J Clean Work Area I->J K Remove PPE and Wash Hands J->K

Caption: A logical workflow for the safe handling of this compound, from preparation to cleanup.

Part 4: Emergency Response Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

Spill Response
  • Evacuate: Immediately evacuate the area and alert nearby personnel.

  • Isolate: Close the fume hood sash and restrict access to the area.

  • Assess: From a safe distance, assess the size and nature of the spill. Do not attempt to clean up a large spill without proper training and equipment.

  • Small Spills (inside a fume hood):

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Neutralize the spill with a suitable absorbent material such as sodium bicarbonate or a commercial spill kit designed for acids. Do not use silica-based absorbents (like sand or vermiculite) as they can react with HF to produce toxic silicon tetrafluoride gas.[12]

    • Carefully collect the absorbed material into a designated hazardous waste container.

  • Large Spills: Evacuate the laboratory, close the doors, and contact your institution's emergency response team.

First Aid

The following diagram illustrates the decision-making process for first aid in case of exposure.

G First Aid Decision Tree for this compound Exposure cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Start Exposure Occurs Skin1 Immediately flush with copious amounts of water for at least 15 minutes. Start->Skin1 Eye1 Immediately flush eyes with water for at least 15 minutes at an eyewash station. Start->Eye1 Inhale1 Move to fresh air immediately. Start->Inhale1 Ingest1 Do NOT induce vomiting. Start->Ingest1 Skin2 Remove all contaminated clothing. Skin1->Skin2 Skin3 Apply 2.5% calcium gluconate gel to the affected area. Skin2->Skin3 Skin4 Seek immediate medical attention. Skin3->Skin4 Eye2 Hold eyelids open and away from the eyeball. Eye1->Eye2 Eye3 Seek immediate medical attention. Eye2->Eye3 Inhale2 Seek immediate medical attention. Inhale1->Inhale2 Ingest2 Rinse mouth with water. If conscious, drink large amounts of water or milk. Ingest1->Ingest2 Ingest3 Seek immediate medical attention. Ingest2->Ingest3

Caption: Decision tree for immediate first aid actions following exposure to this compound.

Conclusion

This compound is a potent synthetic tool, but its utility is matched by its significant hazards. A thorough understanding of its reactivity, corrosivity, and the severe toxicity of its potential byproducts is essential for its safe use. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the handling and emergency procedures outlined in this guide, researchers can mitigate the risks and harness the synthetic potential of this valuable reagent.

References

reactivity of bromodifluoroacetyl fluoride with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of Bromodifluoroacetyl Fluoride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (BrCF₂C(O)F) is a highly reactive and versatile reagent of significant interest in the synthesis of fluorinated organic compounds.[1][2] Its utility stems from the presence of a highly electrophilic carbonyl carbon, activated by three electron-withdrawing fluorine atoms and a bromine atom. This guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, focusing on the underlying mechanisms, experimental considerations, and the application of its derivatives in medicinal chemistry. The strategic introduction of the bromodifluoromethyl moiety (BrCF₂-) can profoundly influence the physicochemical and biological properties of molecules, making this reagent a valuable tool in drug discovery and development.[3][4]

Introduction: The Unique Profile of this compound

This compound is a halogenated acyl fluoride with the chemical formula C₂BrF₃O.[2] The molecule's reactivity is dominated by the acyl fluoride group, which is a highly reactive derivative of a carboxylic acid. The presence of the adjacent difluoromethylene group (-CF₂-) significantly enhances the electrophilicity of the carbonyl carbon due to the strong inductive effect of the fluorine atoms. This heightened reactivity makes it an excellent substrate for nucleophilic acyl substitution reactions.[5][6]

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[3][4] The gem-difluoromethylene (-CF₂-) group, in particular, is often used as a bioisostere for carbonyl groups or ether linkages.[7] this compound serves as a key building block for introducing the valuable bromodifluoromethyl functional group into a wide range of molecular scaffolds.

Core Principles of Reactivity: Nucleophilic Acyl Substitution

The primary reaction pathway for this compound with nucleophiles is nucleophilic acyl substitution.[8][9] This mechanism generally proceeds through a two-step addition-elimination process.

  • Nucleophilic Attack (Addition): A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group. This results in the formation of a transient, high-energy tetrahedral intermediate.[5][6]

  • Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the most stable leaving group. In the case of this compound, the fluoride ion (F⁻) is the leaving group.

The overall reaction rate and outcome are governed by the nucleophilicity of the attacking species and the stability of the leaving group.[5] The high electronegativity of the fluorine atoms in the BrCF₂- group stabilizes the negative charge that develops on the carbonyl oxygen in the tetrahedral intermediate, thereby facilitating the initial nucleophilic attack.

Amidation_Mechanism reagent BrCF₂C(O)F intermediate BrCF₂(C(O⁻)(F))(N⁺H R₂) reagent->intermediate Nucleophilic attack amine R₂NH amide BrCF₂C(O)NR₂ intermediate->amide Elimination of F⁻ hf HF Esterification_Workflow start Start: Bromodifluoroacetyl Fluoride (BrCF₂C(O)F) reaction Reaction Vessel (0°C to RT) start->reaction alcohol Alcohol (ROH) + Base (e.g., Pyridine) alcohol->reaction intermediate Tetrahedral Intermediate [BrCF₂(C(O⁻)(F))(O⁺HR)] reaction->intermediate Addition product Product: Bromodifluoroacetate Ester (BrCF₂COOR) intermediate->product Elimination byproduct Byproduct [Base-H]⁺F⁻ intermediate->byproduct

References

The Emergence of Bromodifluoroacetyl Fluoride in Radical Difluoromethylation: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Mechanism of Difluoromethylation using Bromodifluoroacetyl Fluoride.

The strategic incorporation of the difluoromethyl (CF2H) group into organic molecules represents a paramount advancement in modern medicinal chemistry. Valued as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl and thiol groups, the CF2H moiety can significantly enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates.[1] This guide provides a comprehensive technical overview of a promising yet nuanced reagent in the chemist's arsenal: this compound. We will delve into the core mechanisms by which this reagent can be harnessed to generate the coveted difluoromethyl radical, offering field-proven insights into its activation and subsequent reactivity.

The Imperative of Difluoromethylation in Drug Discovery

The unique electronic properties of the difluoromethyl group, stemming from the high electronegativity of the two fluorine atoms, render it a valuable functional group in drug design. It can modulate the pKa of neighboring functionalities, participate in hydrogen bonding, and improve pharmacokinetic profiles.[2] Consequently, the development of robust and versatile methods for the introduction of the CF2H group is a subject of intense research.[3] While a variety of reagents have been developed for this purpose, this compound presents an intriguing, albeit less explored, precursor for radical-based difluoromethylation strategies.

Unraveling the Mechanistic Pathways: From Precursor to Radical

The utility of this compound as a difluoromethylating agent hinges on the controlled generation of a reactive difluoromethyl species. Based on established principles of physical organic chemistry and drawing parallels with the behavior of structurally similar halo-fluoro-acetyl derivatives, we can propose three primary mechanistic pathways for the generation of the key difluoromethyl radical intermediate.

Pathway A: Photolytic Homolytic Cleavage

The most direct route to a radical species from this compound is through the homolytic cleavage of the carbon-bromine bond upon photolysis. The C-Br bond is significantly weaker than the C-F and C-C bonds within the molecule, making it the most likely point of fragmentation under UV irradiation.

Mechanism:

  • Photoexcitation: this compound absorbs a photon of appropriate energy, leading to an excited electronic state.

  • Homolytic Cleavage: In the excited state, the C-Br bond undergoes homolysis, generating a difluoroacetyl radical and a bromine radical.

This pathway is analogous to the well-documented photolytic generation of radicals from other bromo-fluoro compounds.

dot

Caption: Photolytic activation of this compound.

Pathway B: Single Electron Transfer (SET) Reduction

Single electron transfer from a suitable reductant, often a photocatalyst in its excited state or a chemical reductant, offers a milder and more controlled method for radical generation. This approach is central to many modern photoredox catalysis reactions.[4][5]

Mechanism:

  • Formation of the Reductant: A photocatalyst (PC) absorbs visible light and is promoted to an excited state (PC*), which is a potent reductant.

  • Single Electron Transfer: The excited photocatalyst (PC*) transfers a single electron to the this compound molecule.

  • Dissociative Electron Attachment: The resulting radical anion is unstable and rapidly fragments, cleaving the weak C-Br bond to release a bromide anion and the difluoroacetyl radical.

The feasibility of this pathway is supported by studies on related brominated fluoro-organic compounds where SET reduction is a common initiation step.

dot

Caption: Single Electron Transfer (SET) reduction pathway.

Pathway C: Decarbonylative Difluoromethylation

A crucial subsequent step, or a concerted process in some cases, is the loss of carbon monoxide (decarbonylation) from the initially formed difluoroacetyl radical (•CF2C(O)F) to generate the desired difluoromethyl radical (•CF2H) after hydrogen atom abstraction. Decarbonylative processes are well-precedented in the chemistry of acyl radicals and are often facile.[6]

Mechanism:

  • Formation of the Acyl Radical: The difluoroacetyl radical is generated via either photolytic cleavage or SET reduction as described above.

  • Decarbonylation: The difluoroacetyl radical undergoes decarbonylation to form a difluoromethyl radical and carbon monoxide.

  • Hydrogen Atom Abstraction: The highly reactive difluoromethyl radical abstracts a hydrogen atom from a suitable donor in the reaction medium (e.g., solvent, additive) to yield the difluoromethyl group incorporated into the product.

The efficiency of this pathway is contingent on the rate of decarbonylation relative to other potential reactions of the acyl radical.

dot

Caption: Decarbonylative route to the difluoromethyl radical.

Experimental Protocols and Considerations

While specific, optimized protocols for the use of this compound in radical difluoromethylation are not yet widely published, we can extrapolate from established procedures for similar transformations. The following provides a general framework for researchers seeking to explore this reagent.

General Protocol for Photoredox-Mediated Difluoromethylation

This protocol is based on typical conditions for visible-light-induced radical reactions.

Materials:

  • Substrate (e.g., alkene, heteroarene)

  • This compound

  • Photocatalyst (e.g., fac-Ir(ppy)3, Ru(bpy)3Cl2)

  • Solvent (degassed, anhydrous, e.g., DMF, MeCN)

  • Inert atmosphere (Nitrogen or Argon)

  • Visible light source (e.g., blue LEDs)

Procedure:

  • To an oven-dried reaction vessel, add the substrate (1.0 equiv), photocatalyst (1-5 mol%), and a magnetic stir bar.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add anhydrous, degassed solvent via syringe.

  • Add this compound (1.5-2.0 equiv) via syringe.

  • Irradiate the reaction mixture with a visible light source at a controlled temperature, ensuring efficient stirring.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, quench the reaction and proceed with standard workup and purification procedures.

Self-Validating System: The progress of the reaction can be monitored by the consumption of the starting material and the formation of the difluoromethylated product. Control experiments, such as running the reaction in the dark or in the absence of the photocatalyst, should be performed to confirm the necessity of light and the catalyst, thereby validating the proposed photoredox pathway.

Quantitative Data Summary

The following table summarizes key parameters for common photocatalysts used in radical generation, which are relevant for the proposed SET pathway.

PhotocatalystExcitation Wavelength (nm)Excited State Potential (V vs. SCE)
fac-Ir(ppy)₃~450 (Blue)-1.73
[Ru(bpy)₃]²⁺~452 (Blue)-0.81

Note: The excited state potential indicates the reducing power of the excited photocatalyst. A more negative potential signifies a stronger reductant.

Conclusion and Future Outlook

This compound holds considerable potential as a precursor for radical difluoromethylation. The mechanistic pathways outlined in this guide—photolytic cleavage, single electron transfer reduction, and subsequent decarbonylation—provide a solid theoretical framework for the rational design of novel synthetic methodologies. Further experimental investigation is required to fully elucidate the operative mechanism(s) under various reaction conditions and to optimize protocols for a broad range of substrates. As the demand for sophisticated fluorinated molecules continues to grow, the exploration of underutilized reagents like this compound will be crucial in expanding the synthetic chemist's toolkit and accelerating the discovery of new therapeutics and advanced materials.

References

Introduction: The Unique Lens of ¹⁹F NMR in Chemical Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹⁹F NMR Chemical Shift of Bromodifluoroacetyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry and drug discovery, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as an exceptionally powerful technique.[1] The fluorine-19 nucleus possesses ideal properties for NMR analysis: a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio that affords a sensitivity nearly 83% that of protons.[2][3] What truly sets ¹⁹F NMR apart is its vast chemical shift range—spanning over 800 ppm—which dramatically reduces signal overlap and provides exquisite sensitivity to the local electronic environment.[3][4] This sensitivity makes ¹⁹F NMR an indispensable tool for characterizing fluorinated molecules, which are of increasing importance in pharmaceuticals, agrochemicals, and advanced materials.[2]

This guide provides an in-depth technical exploration of the ¹⁹F NMR characteristics of a specific, highly functionalized molecule: this compound (BrCF₂COF). As a reactive acyl fluoride containing two distinct fluorine environments, this compound serves as an excellent case study for understanding the subtle interplay of electronic factors that govern ¹⁹F chemical shifts. We will delve into the theoretical underpinnings of these shifts, provide field-proven experimental protocols for acquiring high-quality data for this reactive species, and offer insights into interpreting the resulting spectra.

Pillar 1: Theoretical Foundations of ¹⁹F Chemical Shifts

The chemical shift (δ) in ¹⁹F NMR is a precise measure of the local magnetic field experienced by a fluorine nucleus, which is modulated by the surrounding electron density. This local field opposes the external magnetic field, an effect known as shielding.

  • Shielding & Deshielding: High electron density around a nucleus creates a strong local magnetic field, shielding it from the external field and causing an upfield shift to a lower ppm value (more negative).[2] Conversely, electron-withdrawing groups decrease electron density, deshielding the nucleus and causing a downfield shift to a higher ppm value (more positive).[2]

  • Electronegativity and Inductive Effects: The extreme electronegativity of fluorine is a dominant factor. However, the chemical shift is profoundly influenced by the electronegativity of neighboring atoms. Attaching fluorine to highly electronegative substituents, such as oxygen or other halogens, leads to significant deshielding (downfield shifts).[2]

  • Magnetic Anisotropy: Electron currents in adjacent anisotropic groups, particularly π-systems like carbonyls (C=O) and aromatic rings, generate their own magnetic fields.[5] Depending on the fluorine nucleus's position relative to this field, it can be either shielded or deshielded. This through-space effect is critical for acyl fluorides.

  • Solvent and Temperature Effects: The polarity of the solvent and the sample temperature can influence intermolecular interactions and conformational equilibria, leading to measurable changes in chemical shifts.[3]

Pillar 2: In-Depth Analysis of this compound (BrCF₂COF)

This compound (CAS 38126-07-7) is a reactive chemical intermediate featuring two electronically distinct fluorine environments: the difluoromethyl group (-CF₂Br) and the acyl fluoride group (-COF).[6] Understanding its ¹⁹F NMR spectrum requires analyzing each environment separately and considering their interaction.

Caption: Molecular structure of BrCF₂COF highlighting the two distinct fluorine environments.

Predicted Chemical Shifts and Rationale
Fluorine EnvironmentPredicted Chemical Shift (δ) vs. CFCl₃Rationale
Acyl Fluoride (-F -C=O)+40 to +20 ppmThe fluorine atom is directly attached to a carbonyl carbon. The powerful electron-withdrawing nature and magnetic anisotropy of the C=O group cause significant deshielding, resulting in a downfield shift into the positive ppm range.[7][8]
Bromodifluoromethyl (-CF ₂Br)-60 to -80 ppmThe fluorines are on an sp³-hybridized carbon. They are deshielded by the adjacent electronegative bromine atom and the acyl group. This range is typical for fluorines in such aliphatic halogenated environments.[9]

Note on Sign Convention: This guide adheres to the modern convention where upfield shifts (higher shielding) are negative, and downfield shifts (lower shielding) are positive, relative to the CFCl₃ reference at 0.00 ppm.[10]

Spin-Spin Coupling (J-Coupling)

A key feature of the BrCF₂COF spectrum will be the spin-spin coupling between the two non-equivalent fluorine environments.

  • Multiplicity: The single acyl fluoride (-COF) signal will be split into a triplet by the two equivalent fluorines of the -CF₂Br group. The two equivalent fluorines of the -CF₂Br group will have their signal split into a doublet by the single acyl fluoride.

  • Coupling Constant (⁴JFF): This coupling occurs over four bonds (F-C-C-F). Such long-range ¹⁹F-¹⁹F coupling is common and typically falls in the range of 5-15 Hz.[3] The precise value provides valuable structural confirmation.

Pillar 3: A Self-Validating Experimental Protocol

Acquiring a high-quality ¹⁹F NMR spectrum of a reactive species like this compound demands meticulous technique. Acyl fluorides are susceptible to hydrolysis and can be corrosive.[11][12]

ExperimentalWorkflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start Fume Hood Operations reagent Reagent Handling Transfer ~5-10 mg BrCF₂COF via syringe under inert atmosphere (N₂ or Ar) start->reagent solvent Solvent & Standard Add ~0.6 mL of dry CDCl₃ containing an internal standard (e.g., 0.05% α,α,α-trifluorotoluene) reagent->solvent tube Seal NMR Tube Cap immediately and seal with parafilm solvent->tube instrument Instrument Setup Insert sample, lock, and shim on deuterium signal tube->instrument params Set Parameters Load ¹⁹F nucleus parameters. Set spectral width (~300 ppm), acquisition time (~1s), relaxation delay (2-5s) instrument->params acquire Acquire Data Collect Free Induction Decay (FID) over 16-64 scans params->acquire processing Processing Apply exponential multiplication (line broadening ~0.5 Hz), Fourier transform, and phase correct acquire->processing reference Referencing Calibrate spectrum using the known chemical shift of the internal standard processing->reference analysis Analysis Integrate peaks, assign signals, and measure coupling constants (J) reference->analysis end_node End Final Spectrum analysis->end_node

Caption: A validated workflow for the ¹⁹F NMR analysis of this compound.

Step-by-Step Methodology
  • Safety First: All handling of this compound and deuterated chloroform should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses). The synthesis of this compound involves hazardous reagents like oleum, indicating its reactive nature.[13]

  • Sample Preparation:

    • Use a clean, dry 5 mm NMR tube.

    • Prepare a stock solution of deuterated chloroform (CDCl₃) containing a suitable internal reference standard. α,α,α-Trifluorotoluene (δ ≈ -63.72 ppm) is an excellent choice as its singlet peak is in a region unlikely to overlap with the analyte signals.[8]

    • Add approximately 0.6 mL of this solvent/standard mixture to the NMR tube.

    • Carefully add 5-10 mg of this compound to the solvent. Due to its reactivity and potential volatility, this should be done swiftly.

    • Cap the NMR tube securely and seal with parafilm to prevent contamination from atmospheric moisture. Invert the tube several times to ensure a homogeneous solution.

  • Instrument Setup and Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp, symmetrical solvent peak.

  • ¹⁹F NMR Data Acquisition:

    • Tune the ¹⁹F probe.

    • Set the spectral width to encompass the expected chemical shift range (e.g., from +50 ppm to -100 ppm, a total width of 150 ppm is a safe starting point).

    • Use a standard single-pulse experiment.

    • Set the acquisition time to at least 1 second and the relaxation delay (d1) to 2-5 seconds to allow for adequate relaxation of the fluorine nuclei.

    • Collect a sufficient number of scans (e.g., 16 to 64) to achieve a good signal-to-noise ratio.

  • Data Processing and Interpretation:

    • Apply a line-broadening factor (e.g., 0.5 Hz) and perform a Fourier transform on the Free Induction Decay (FID).

    • Phase the resulting spectrum carefully.

    • Calibrate the chemical shift axis by setting the internal standard peak to its known literature value (e.g., -63.72 ppm for trifluorotoluene).

    • Identify the two signals: a downfield triplet (+40 to +20 ppm) corresponding to the -COF group and an upfield doublet (-60 to -80 ppm) for the -CF₂Br group.

    • Measure the coupling constant (J) from the splitting in both the doublet and the triplet; the values should be identical, confirming the assignment.

Conclusion

The ¹⁹F NMR spectrum of this compound provides a textbook example of how structure dictates spectral appearance. The strong deshielding effect of the acyl group pushes the -COF signal significantly downfield, while the geminal fluorines of the -CF₂Br group reside in a more conventional upfield region for halogenated alkanes. The predictable through-bond coupling provides unambiguous structural confirmation. By employing the rigorous experimental protocol detailed here, researchers and drug development professionals can confidently characterize this and other reactive fluorinated intermediates, ensuring the integrity and quality of their synthetic pathways and leveraging the full analytical power of ¹⁹F NMR spectroscopy.

References

stability and storage of bromodifluoroacetyl fluoride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of Bromodifluoroacetyl Fluoride

Introduction: The Double-Edged Sword of Reactivity

This compound (BrCF₂COF) is a highly valuable reagent in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical industries. Its unique trifunctional nature—bearing a reactive acyl fluoride, a difluoromethylene group, and a bromine atom—allows for its use as a versatile building block for introducing the bromodifluoromethyl moiety into complex molecules. However, the very reactivity that makes this compound synthetically useful also presents significant challenges regarding its stability and handling. This guide provides a comprehensive overview of the chemical stability, optimal storage conditions, and safe handling protocols for this compound, grounded in chemical principles and established safety practices. It is intended for researchers, chemists, and drug development professionals who utilize this potent reagent in their work.

Core Chemical Stability Profile

The stability of this compound is best understood by examining its constituent parts. Acyl fluorides, as a class, exhibit a unique balance of reactivity and stability that distinguishes them from other acyl halides.[1][2]

1.1. The Acyl Fluoride Moiety: A Stable yet Potent Electrophile

Compared to their chloride or bromide counterparts, acyl fluorides are generally more stable, particularly towards hydrolysis.[3] This enhanced stability is attributed to the strength of the carbon-fluorine bond. The C-F bond is significantly stronger than the C-Cl or C-Br bond, making the fluoride ion a less effective leaving group.[2] This kinetic stability allows acyl fluorides to be handled with greater ease and, in some cases, even in the presence of minor moisture without immediate decomposition. Despite this, they remain sufficiently electrophilic to react readily with a wide range of nucleophiles, a characteristic essential for their synthetic utility.

1.2. Influence of α-Halogenation

The presence of the bromine and two fluorine atoms on the alpha-carbon (the carbon adjacent to the carbonyl) has a profound electronic effect. These electron-withdrawing halogens increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack than a non-halogenated acyl fluoride. This electronic influence counteracts the stability of the C-F bond to some extent, creating a finely tuned reactivity profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
CAS Number 38126-07-7[4][5][6]
Molecular Formula C₂BrF₃O[4][5][6][7]
Molecular Weight 176.92 g/mol [4][5][6]
Appearance Colorless gas or liquid[7]

Factors Influencing Degradation and Instability

While relatively stable for an acyl halide, this compound is susceptible to degradation under specific conditions. Understanding these factors is critical for maintaining its purity and ensuring safe handling.

2.1. Hydrolysis: The Primary Degradation Pathway

The most significant stability concern for this compound is its reaction with water. Although slower than for other acyl halides, hydrolysis does occur, leading to the formation of bromodifluoroacetic acid and highly corrosive hydrogen fluoride (HF).[8][9][10]

The generation of HF is a critical safety and stability issue. HF is a highly toxic and corrosive substance that can cause severe, deep-tissue burns which may not be immediately painful.[11][12] Furthermore, the presence of acidic byproducts like HF can potentially catalyze further decomposition of the reagent.

Safe_Handling_Workflow Fig. 2: Recommended Workflow for Handling this compound start Receive Compound inspect Inspect Container Integrity start->inspect storage Store in Designated 2-8°C Area inspect->storage ppe Don Full PPE: - Lab Coat - Impermeable Gloves (e.g., Neoprene) - Tightly-fitting Goggles & Face Shield storage->ppe Prepare for Use fume_hood Work Exclusively in a Certified Chemical Fume Hood ppe->fume_hood dispense Dispense Reagent Using Inert Gas Techniques fume_hood->dispense reaction Perform Reaction dispense->reaction cleanup Decontaminate Glassware & Surfaces with 10% Sodium Carbonate reaction->cleanup waste Dispose of Waste in Labeled, Compatible Container cleanup->waste end End Procedure waste->end

References

Bromodifluoroacetyl Fluoride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bromodifluoroacetyl fluoride (BrCF₂COF) is a reactive acyl fluoride that has carved out a significant niche in synthetic chemistry, particularly as a valuable building block in the development of novel pharmaceuticals and agrochemicals. Its utility stems from its capacity to introduce the prized bromodifluoromethyl (BrCF₂) moiety into a wide array of molecular scaffolds. This guide provides an in-depth exploration of the discovery, history, chemical properties, synthesis, and applications of this compound, with a special focus on its role in medicinal chemistry. Detailed experimental protocols, safety considerations, and a thorough analysis of its reactivity are presented to equip researchers and drug development professionals with the critical knowledge to effectively utilize this versatile reagent.

Introduction: The Significance of the Bromodifluoromethyl Group in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery.[1][2] Fluorination can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. Among the various fluorinated motifs, the bromodifluoromethyl (BrCF₂) group offers a unique combination of properties. The presence of two fluorine atoms imparts significant electronic effects, while the bromine atom serves as a versatile synthetic handle for further chemical transformations, such as cross-coupling reactions or nucleophilic substitutions.

This compound stands out as a primary reagent for the introduction of this valuable functional group. Its high reactivity as an acyl fluoride allows for efficient reactions with a variety of nucleophiles, making it a powerful tool in the synthetic chemist's arsenal.

Discovery and Historical Evolution of this compound

The history of this compound is intertwined with the broader development of organofluorine chemistry. While a definitive first synthesis is not singular, early investigations into the oxidation of fluorinated olefins laid the groundwork for its discovery.

A pivotal publication by H. Cohn and E.D. Bergmann in the Israel Journal of Chemistry in 1964 described the autoxidation of 1,1-dibromo-2,2-difluoroethylene.[3][4][5][6][7][8] This reaction yielded a mixture of bromodifluoroacetyl bromide and what was characterized as dibromofluoroacetyl fluoride, which can be considered a key precursor or an isomeric mixture related to this compound. This work demonstrated a viable pathway to this class of compounds from readily accessible starting materials.

Subsequent research, largely documented in the patent literature, explored alternative and more efficient synthetic routes. These include:

  • Gas-phase oxidation of bromotrifluoroethene: This method involves the reaction of bromotrifluoroethene with molecular oxygen, often initiated by species like nitrogen dioxide (NO₂) or trifluoromethyl hypofluorite (CF₃OF).[1]

  • Decomposition of halogenated ethanes with oleum: Various patents describe the synthesis of this compound or its corresponding chloride by treating polyhalogenated ethanes (such as 1,2-dibromo-1,1-difluoro-2,2-dichloroethane or 1,1,2-trifluoro-1,2-dibromo-2-chloroethane) with oleum (fuming sulfuric acid).[3][4][5][9] The use of catalysts like mercury salts was often employed to improve reaction yields and rates.[3][4][5]

These developments were driven by the growing recognition of the utility of the bromodifluoromethyl group in various fields, particularly in the burgeoning agrochemical and pharmaceutical industries.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its safe handling and effective use in synthesis.

Physical Properties
PropertyValueReference
Molecular Formula C₂BrF₃O[PubChem]
Molecular Weight 176.92 g/mol [PubChem]
Boiling Point -2 to 0 °C[ChemicalBook]
Appearance Colorless gas or liquid[CymitQuimica]
Density 2.004 ± 0.06 g/cm³ (predicted)[ChemicalBook]

Note: Due to its low boiling point, this compound is often handled as a gas or a condensed liquid at low temperatures.

Spectroscopic Data

The spectroscopic signature of this compound is key to its identification and characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹⁹F NMR: The ¹⁹F NMR spectrum is the most informative for this compound. It is expected to show two signals: a triplet for the -CF₂Br group and a quartet for the -C(O)F group, due to the coupling between the two fluorine environments. The chemical shifts of acyl fluorides typically appear in the range of -70 to -20 ppm relative to CFCl₃.[10] The difluoromethyl group attached to a bromine would have a distinct chemical shift.

    • ¹³C NMR: The ¹³C NMR spectrum will display two carbons. The carbonyl carbon will appear as a doublet due to coupling with the acyl fluoride and will be further split into a triplet by the -CF₂Br group. The -CF₂Br carbon will appear as a triplet due to coupling with its attached fluorines and will be further split into a doublet by the acyl fluoride.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands. A study of its gas-phase FTIR spectrum has provided detailed vibrational assignments.[1] Key absorptions include:

    • C=O Stretch: A very strong band is expected in the region of 1850-1900 cm⁻¹, characteristic of an acyl fluoride.

    • C-F Stretches: Strong absorptions corresponding to the C-F stretching vibrations of the -CF₂Br and -C(O)F groups will be present in the 1300-1000 cm⁻¹ region.

Synthesis of this compound: A Laboratory Protocol

While several industrial-scale syntheses have been patented, a reliable laboratory-scale preparation is crucial for research purposes. The following protocol is a conceptualized procedure based on the historical literature, particularly the oxidation of 1,1-dibromo-2,2-difluoroethylene.

Conceptual Laboratory Synthesis Workflow

G A 1,1-Dibromo-2,2-difluoroethylene B Reaction Vessel (with dry, oxygen-rich atmosphere) A->B Introduce C Controlled Oxidation B->C Initiate (e.g., UV light or initiator) D Gaseous Product Mixture C->D Evolves E Cold Trap (-78 °C) D->E Pass through F Condensed this compound (and byproducts) E->F Collects G Fractional Distillation F->G Transfer for H Purified this compound G->H Yields

Caption: Conceptual workflow for the laboratory synthesis of this compound.

Step-by-Step Protocol

Disclaimer: This protocol is for informational purposes only and should be carried out by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

  • Apparatus Setup: A reaction flask equipped with a gas inlet, a condenser cooled to a low temperature (e.g., -20 °C), and a collection flask cooled in a dry ice/acetone bath (-78 °C) is assembled. The entire system should be flame-dried and maintained under a dry atmosphere.

  • Reaction Initiation: 1,1-dibromo-2,2-difluoroethylene is placed in the reaction flask. A slow stream of dry oxygen or air is bubbled through the liquid. The reaction can be initiated by UV irradiation or the addition of a radical initiator.

  • Reaction Progression: The reaction is monitored by observing the consumption of the starting material (e.g., by GC analysis of aliquots). The volatile products, including this compound and bromodifluoroacetyl bromide, are carried by the gas stream through the condenser and collected in the cold trap.

  • Product Isolation: Once the reaction is complete, the condensed liquid in the cold trap is carefully transferred to a distillation apparatus suitable for low-boiling point liquids.

  • Purification: The collected mixture is subjected to fractional distillation to separate the lower-boiling this compound from the higher-boiling bromodifluoroacetyl bromide and any unreacted starting material.

Safety Considerations
  • Toxicity and Corrosivity: this compound is expected to be toxic and corrosive. It will likely hydrolyze upon contact with moisture to form hydrofluoric acid (HF) and bromodifluoroacetic acid. All manipulations should be performed in a well-ventilated fume hood.

  • Reactive Nature: As an acyl fluoride, it is highly reactive towards nucleophiles. Contact with water, alcohols, and amines should be avoided during storage and handling.

  • Pressure Build-up: Due to its low boiling point, care must be taken to avoid pressure build-up in sealed containers. Store at low temperatures in a vented container.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a lab coat, is mandatory.

Applications in Drug Discovery and Development

The primary application of this compound in the pharmaceutical industry is as a precursor to the bromodifluoromethyl group. This moiety is introduced into drug candidates to modulate their biological properties.

The Role of the Bromodifluoromethyl Group in Medicinal Chemistry

The introduction of a -CF₂Br group can have several beneficial effects on a drug molecule:

  • Metabolic Stability: The strong C-F bonds can block sites of metabolism, increasing the drug's half-life.

  • Lipophilicity: The fluorinated group can increase the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.

  • Conformational Control: The steric and electronic properties of the -CF₂Br group can influence the conformation of a molecule, potentially leading to a better fit with its biological target.

  • Synthetic Handle: The bromine atom can be readily converted to other functional groups through various chemical reactions, allowing for late-stage diversification of drug candidates.

Conceptual Application in Drug Synthesis

G A Bromodifluoroacetyl Fluoride C Bromodifluoromethylated Intermediate A->C Acylation B Nucleophilic Substrate (e.g., Amine, Alcohol, Grignard Reagent) B->C D Further Synthetic Transformations (e.g., Cross-Coupling, Reduction) C->D Modification of -CF₂Br group E Active Pharmaceutical Ingredient (API) D->E Final Steps

Caption: Conceptual pathway for the use of this compound in the synthesis of an active pharmaceutical ingredient.

While specific examples of blockbuster drugs synthesized directly from this compound are not readily found in publicly available literature, its derivatives, such as ethyl bromodifluoroacetate, are widely used. These esters are often prepared in situ from the acyl fluoride or are commercially available. They serve as key building blocks for introducing the bromodifluoromethyl group in a more controlled manner.

Conclusion

This compound, since its early discovery through the oxidation of fluorinated olefins, has evolved into a valuable, albeit highly reactive, reagent in synthetic organic chemistry. Its significance is particularly pronounced in the field of drug discovery, where the introduction of the bromodifluoromethyl group can impart desirable properties to bioactive molecules. This technical guide has provided a comprehensive overview of its history, properties, synthesis, and applications, with the aim of empowering researchers to harness the full potential of this unique fluorinated building block. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the importance of reagents like this compound in enabling the synthesis of next-generation therapeutics is set to increase.

References

commercial suppliers of bromodifluoroacetyl fluoride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Bromodifluoroacetyl Fluoride: Sourcing, Analysis, and Application for Advanced Drug Discovery

Authored by a Senior Application Scientist

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of this compound (CAS 38126-07-7). Moving beyond a simple data sheet, this document delves into the practical considerations of sourcing, quality control, safe handling, and strategic application of this potent fluorinated building block. The insights herein are grounded in established chemical principles and aim to empower scientists to leverage this reagent with confidence and precision.

Strategic Importance in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, lipophilicity, and bioavailability[1][2]. This compound, with its trifunctional nature—an acyl fluoride, a difluoromethylene group, and a bromine atom—serves as a versatile and highly reactive synthon for introducing the valuable bromodifluoromethyl keto-moiety into complex molecules. Its utility is rooted in the unique electronic properties conferred by the fluorine atoms, which significantly influence the reactivity of the carbonyl group and the adjacent C-Br bond, opening diverse synthetic pathways.

Chemical Profile:

  • IUPAC Name: 2-bromo-2,2-difluoroacetyl fluoride[3]

  • CAS Number: 38126-07-7[3][4][5][6]

  • Molecular Formula: C₂BrF₃O[3][4][5]

  • Molecular Weight: 176.92 g/mol [3][4][5]

Commercial Sourcing and Quality Assessment

Acquiring high-quality starting materials is the foundation of reproducible research. This compound is available from several specialized chemical suppliers, typically synthesized for research and development purposes.

Commercial Suppliers

The following table summarizes prominent suppliers. It is crucial for researchers to request lot-specific Certificates of Analysis (CoA) to verify purity and specifications before use.

SupplierPurity (Typical)Notes
Santa Cruz BiotechnologyResearch GradeMarketed for research use only.[4]
Alachem Co., Ltd.Research to IndustrialOffers suitability for a range of applications.[5]
Alfa Chemistry97%Provides a specific purity value.[6]
Apollo Scientific97%Notes the physical form as a gas.[7]
ChemicalBookVaries by ListerAn aggregator listing multiple Chinese suppliers.[8]
The Imperative of a Certificate of Analysis (CoA)

A CoA is a non-negotiable document for any research involving reactive chemical synthons. For this compound, the CoA should provide, at a minimum:

  • Identity Confirmation: Verified by techniques like NMR or GC-MS.

  • Purity Assay: Typically determined by Gas Chromatography (GC), providing the area percentage of the main component.

  • Key Physical Properties: Such as appearance or boiling point.

The primary impurities may stem from the synthesis route. For instance, syntheses involving the oxidation of bromotrifluoroethene could potentially leave residual starting material or over-oxidation products[9]. Similarly, routes from other perhalogenated precursors might contain related acyl halides[10]. Understanding the synthetic context provides an experience-based advantage in anticipating potential contaminants that may not be listed on a standard CoA.

Analytical Quality Control Workflows

Independent verification of purity and identity is a hallmark of rigorous scientific practice. Below are field-proven protocols for analyzing incoming this compound.

Workflow for Incoming Reagent Qualification

The following diagram outlines a logical workflow for qualifying a new batch of the reagent.

QC_Workflow cluster_physical Physical & Safety Inspection cluster_analytical Analytical Verification cluster_decision Decision sds Review Safety Data Sheet (SDS) container Inspect Container for Integrity sds->container gcms GC-MS Analysis (Purity & Impurity Profile) container->gcms nmr ¹⁹F NMR Spectroscopy (Structural Confirmation) gcms->nmr ftir FTIR Spectroscopy (Functional Group ID) nmr->ftir decision Pass/Fail ftir->decision accept Accept for Use decision->accept reject Reject & Contact Supplier decision->reject

Caption: Logical workflow for the quality control of incoming this compound.

Protocol 1: GC-MS for Purity and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for assessing the purity of volatile compounds. Due to the high reactivity of acyl fluorides, care must be taken to use a robust and relatively inert column.

Methodology:

  • System Preparation: Ensure the GC-MS system is free of moisture. Use a low-bleed, mid-polarity column such as a DB-624 or equivalent, which is suitable for reactive analytes.

  • Sample Preparation: Due to its likely gaseous or low-boiling liquid state, sample introduction should be performed using a gas-tight syringe. Prepare a dilute solution in a dry, aprotic solvent (e.g., anhydrous acetonitrile) in a sealed vial if direct gas injection is not feasible.

  • GC Conditions (Representative):

    • Inlet Temperature: 150 °C (to ensure volatilization without degradation).

    • Column: Agilent DB-624, 30 m x 0.32 mm, 1.80 µm film thickness[11].

    • Carrier Gas: Helium, constant flow at 1.5 mL/min.

    • Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 15 °C/min to 200 °C.

    • MS Transfer Line: 200 °C.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 35-300.

  • Data Interpretation: The primary peak should correspond to this compound. The mass spectrum would be expected to show fragments corresponding to the loss of fluorine (M-19), the acyl fluoride group (M-47), and bromine (M-79/81). Look for peaks from residual solvents or synthesis precursors.

Protocol 2: ¹⁹F NMR for Structural Confirmation

¹⁹F NMR is an exceptionally powerful tool for unequivocally identifying fluorine-containing compounds due to its high sensitivity and wide chemical shift range[12].

Methodology:

  • Sample Preparation: In a dry NMR tube, carefully condense a small amount of the gaseous reagent or dissolve a liquid sample in a deuterated aprotic solvent (e.g., CDCl₃ or acetone-d₆). Add a small amount of a reference standard, such as trifluorotoluene or a sealed capillary of CFCl₃.

  • Acquisition:

    • Spectrometer: 400 MHz or higher, equipped with a fluorine-observe probe.

    • Parameters: Standard ¹⁹F acquisition parameters. Proton decoupling is recommended to simplify the spectrum.

  • Data Interpretation:

    • The structure CBrF₂-C(=O)F predicts two distinct fluorine environments.

    • -CBrF₂- group: A doublet signal due to coupling with the acyl fluoride.

    • -C(=O)F group: A triplet signal due to coupling with the two equivalent fluorine atoms of the CBrF₂ group.

    • The chemical shifts will be highly characteristic and can be compared against literature or database values if available. The presence of unexpected fluorine signals is a clear indicator of impurities. Note that free fluoride ions, potentially leached from glass NMR tubes, can appear as a sharp peak around -120 ppm and should not be confused with an impurity from the reagent itself[13].

Synthetic Applications and Strategy

This compound is a precursor for introducing the bromodifluoromethyl ketone pharmacophore. This group can serve as an electrophilic handle for further reactions or as a stable isostere for other chemical groups. The high reactivity of the acyl fluoride allows for facile reactions with a wide range of nucleophiles.

Representative Synthetic Pathway

The diagram below illustrates a generalized reaction of this compound with a generic amine nucleophile (R₂NH) to form a bromodifluoroacetamide, a common intermediate in drug development.

Synthetic_Application cluster_info Reaction Conditions reagent This compound (CBrF₂COF) product Bromodifluoroacetamide (CBrF₂CONR₂) reagent->product Reaction nucleophile Amine Nucleophile (R₂NH) nucleophile->product info Aprotic Solvent (e.g., THF, DCM) Non-nucleophilic base (e.g., Et₃N, DIPEA) Low Temperature (e.g., 0 °C to RT)

Caption: Generalized reaction scheme for the synthesis of amides from this compound.

This reaction type is fundamental. For example, related work on the corresponding acyl chloride has been used to synthesize α,α-difluoro-γ-lactams, which are important heterocyclic structures in biologically active molecules[14]. The bromine atom on the resulting acetamide can then be used for subsequent cross-coupling reactions, radical chemistry, or conversion to other functional groups, making this a highly versatile intermediate.

Safety, Handling, and Storage Protocols

This compound and related compounds are hazardous and must be handled with extreme care by trained personnel. The information below is based on data for analogous corrosive acyl halides and should be considered a minimum standard[15][16].

Hazard Profile
  • Corrosive: Causes severe skin burns and eye damage[16].

  • Lachrymatory: Vapors are irritating to the eyes and respiratory system[15].

  • Reacts with Water: Reacts with moisture to release corrosive hydrogen fluoride (HF).

Mandatory Handling Protocol
  • Ventilation: All manipulations MUST be performed in a certified chemical fume hood to prevent inhalation of vapors[15].

  • Personal Protective Equipment (PPE):

    • Gloves: Wear impermeable gloves (e.g., butyl rubber or a suitable laminate). Double-gloving is recommended.

    • Eye Protection: Tightly fitting safety goggles and a full-face shield are mandatory[15][16].

    • Lab Coat: A flame-resistant lab coat and closed-toe shoes are required. An acid-resistant apron is also recommended.

  • Dispensing: Use gas-tight syringes for transferring. Ensure all glassware is scrupulously dried before use to prevent violent reaction and degradation.

  • Emergency Equipment: An emergency eye wash station and safety shower must be immediately accessible[15]. A calcium gluconate gel tube should be on hand for immediate first aid in case of skin contact with HF, which could be generated upon hydrolysis.

Storage and Disposal
  • Storage: Store in the original, tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials (especially water, alcohols, and bases)[15]. Recommended storage temperature is often 2-8 °C to minimize vapor pressure[15].

  • Disposal: Unused material and contaminated waste must be treated as hazardous waste. Neutralize slowly by adding to a stirred, cooled solution of sodium bicarbonate or another suitable base. This process should only be performed by personnel experienced with handling reactive reagents. Dispose of in accordance with all local, state, and federal regulations.

References

Methodological & Application

Application Note & Protocol: Synthesis of N-Substituted 2-Bromo-2,2-difluoroacetamides via Reaction of Bromodifluoroacetyl Fluoride with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and pharmacokinetic properties. The bromodifluoromethyl group, in particular, serves as a versatile synthetic handle for introducing difluoromethyl and other fluorinated moieties. The resulting N-substituted 2-bromo-2,2-difluoroacetamides are valuable intermediates, enabling further structural elaboration through reactions like zinc-promoted Reformatsky reactions and copper-catalyzed arylations.[1][2][3][4] This document provides a comprehensive guide to the synthesis of these amides through the direct reaction of bromodifluoroacetyl fluoride with primary amines. We will detail the underlying reaction mechanism, provide a robust step-by-step protocol, discuss critical safety considerations, and outline key parameters for reaction optimization.

This guide is intended for researchers in medicinal chemistry and drug development who require a reliable method for accessing these important fluorinated building blocks.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a classical nucleophilic acyl substitution mechanism. The primary amine, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of this compound. This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the fluoride ion—a competent leaving group—to yield the stable amide product and hydrogen fluoride (HF). A non-nucleophilic base is typically included to neutralize the HF byproduct, preventing protonation of the primary amine starting material and driving the reaction to completion.[5]

Caption: Nucleophilic acyl substitution mechanism for the formation of 2-bromo-2,2-difluoroacetamides.

Critical Safety Considerations

This compound and related acyl halides are highly reactive, corrosive, and toxic.[6] The reaction generates hydrogen fluoride (HF), which is an acute poison that can cause severe, penetrating burns. All operations must be conducted by trained personnel in a certified chemical fume hood.

Hazard Description Required Precautions & PPE
Corrosivity This compound reacts violently with water and moisture, releasing corrosive HF gas. Causes severe burns to skin, eyes, and respiratory tract.Work under inert atmosphere (N₂ or Ar). Use dry glassware and solvents. Wear impermeable gloves (butyl or neoprene), a flame-retardant lab coat, and tightly fitting safety goggles with a face shield.[7]
Toxicity Acutely toxic if inhaled or ingested. Inhalation can cause coughing, shortness of breath, and pulmonary edema.[6]All manipulations must be performed in a high-performance chemical fume hood. A self-contained breathing apparatus (SCBA) must be available for emergencies.
HF Exposure The reaction generates HF. Skin contact with even dilute HF solutions can cause severe, delayed, and painful burns that require immediate, specialized medical attention.Keep a tube of calcium gluconate gel readily accessible. Ensure an emergency safety shower and eyewash station are in close proximity.[7] All personnel must be trained in HF first aid procedures.
Exothermic Reaction The reaction with amines is highly exothermic and can lead to a runaway reaction if the reagent is added too quickly.Maintain strict temperature control. Add this compound slowly and dropwise to the amine solution at a reduced temperature (e.g., 0 °C or -78 °C).

Experimental Protocol

This protocol provides a general procedure for the reaction on a 1.0 mmol scale. The specific primary amine and purification conditions may require optimization.

Materials and Reagents
  • Primary amine (1.0 mmol, 1.0 equiv.)

  • This compound (CAS 38126-07-7)[8] (1.1 mmol, 1.1 equiv.)

  • Anhydrous Triethylamine (Et₃N) or DIPEA (1.5 mmol, 1.5 equiv.)

  • Anhydrous Dichloromethane (DCM) or THF (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

  • Round-bottom flask with stir bar

  • Septa, needles, and syringes

  • Addition funnel (optional, for larger scale)

  • Inert atmosphere line (Nitrogen or Argon)

Step-by-Step Methodology

Experimental_Workflow A 1. Setup - Dry glassware under inert atmosphere (N₂/Ar). - Add amine, solvent, and base to flask. B 2. Cooling - Cool reaction mixture to 0 °C (ice-water bath). A->B C 3. Reagent Addition - Add this compound dropwise via syringe over 15-20 min. B->C D 4. Reaction - Allow to warm to room temperature. - Stir for 1-4 hours, monitoring by TLC/LC-MS. C->D E 5. Quenching - Cool to 0 °C. - Slowly add sat. NaHCO₃ to quench. D->E F 6. Workup - Transfer to separatory funnel. - Extract with DCM (3x). - Wash combined organics with brine. E->F G 7. Drying & Concentration - Dry organic layer over MgSO₄. - Filter and concentrate in vacuo. F->G H 8. Purification - Purify crude product via flash column chromatography. G->H I 9. Analysis - Characterize pure product (NMR, MS, etc.). H->I

Caption: General experimental workflow for the synthesis of 2-bromo-2,2-difluoroacetamides.

  • Preparation: Under an inert atmosphere of nitrogen or argon, add the primary amine (1.0 mmol), anhydrous DCM (10 mL), and triethylamine (1.5 mmol) to a dry, oven-baked round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the stirring solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add this compound (1.1 mmol) to the reaction mixture dropwise via syringe over 15-20 minutes. Maintain the internal temperature below 5 °C during the addition. A white precipitate of triethylammonium fluoride may form.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 1-4 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup & Extraction:

    • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NaHCO₃ solution (10 mL). Caution: Initial quenching may be exothermic and cause gas evolution.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted 2-bromo-2,2-difluoroacetamide.

Reaction Parameters and Optimization

The success of this synthesis relies on careful control of several key parameters. The choices outlined below are based on established principles for reactions involving highly reactive acylating agents.[5]

Parameter Recommendation Causality & Rationale
Solvent Anhydrous, aprotic solvents (DCM, THF, Diethyl Ether, Acetonitrile).Prevents reaction of the acyl fluoride with protic impurities (e.g., water). The choice of solvent can affect reagent solubility and reaction rate. DCM is often a good starting point due to its inertness.
Base Non-nucleophilic tertiary amine (Triethylamine, DIPEA) or Pyridine.Essential for scavenging the HF byproduct, which would otherwise protonate and deactivate the starting amine. A non-nucleophilic base is used to avoid its competition with the primary amine in reacting with the acyl fluoride. Use 1.2-1.5 equivalents.
Temperature Initial addition at 0 °C or -78 °C, followed by warming to room temperature.The amidation is highly exothermic. Low-temperature addition ensures better control, minimizes side reactions, and prevents thermal degradation of reactants or products. Warming to room temperature ensures the reaction proceeds to completion.
Stoichiometry Slight excess of acyl fluoride (1.05-1.2 equiv.).Using a slight excess of the acylating agent helps to drive the reaction to completion and consume all of the potentially more valuable primary amine.

Applications in Drug Discovery

The N-substituted 2-bromo-2,2-difluoroacetamide products of this reaction are not merely final compounds but are powerful intermediates for further diversification. Their synthetic utility is well-documented, providing access to more complex and potentially bioactive molecules.

  • Reformatsky-Type Reactions: They can be used in zinc-promoted reactions with aldimines to synthesize α,α-difluoro-β-amino amides, which are important scaffolds in medicinal chemistry.[1][4]

  • Cross-Coupling Reactions: The bromine atom can be substituted via copper-catalyzed cross-coupling reactions with aryl boronic acids or other organometallic reagents, enabling the synthesis of diverse aromatic amides.[2][3][9]

The ability to reliably synthesize the bromodifluoroacetamide core using the protocol described herein opens a direct path to these advanced applications, facilitating the exploration of new chemical space in drug discovery programs.[10][]

References

Application Notes and Protocols for the Difluoromethylation of N-Heterocycles with Bromodifluoroacetyl Fluoride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The introduction of the difluoromethyl (–CF₂H) group onto nitrogen atoms within heterocyclic scaffolds is a pivotal strategy in modern medicinal chemistry. This functional group can act as a lipophilic hydrogen bond donor, mimicking hydroxyl or thiol groups, thereby enhancing binding affinities and improving pharmacokinetic profiles.[1][2] While various methods exist for N-difluoromethylation, this document explores the potential utility of bromodifluoroacetyl fluoride as a reactive precursor. We present a detailed guide based on established chemical principles, proposing a reaction pathway, offering in-depth application notes, and providing a comprehensive, albeit prospective, experimental protocol. This guide is intended to serve as a foundational resource for researchers aiming to explore this novel reagent for the synthesis of N-difluoromethylated heterocycles.

Introduction: The Significance of the N-CF₂H Moiety and a Novel Synthetic Approach

The N-difluoromethyl group has emerged as a valuable bioisostere in drug design, capable of modulating the physicochemical properties of parent molecules, such as lipophilicity, metabolic stability, and receptor binding interactions.[3] Consequently, the development of efficient and versatile methods for the installation of this moiety is of paramount importance.[1][4] Existing strategies often employ reagents like bromo(difluoro)acetic acid or its esters, which typically undergo a decarboxylative pathway.[5][6]

This compound, a highly reactive acyl fluoride, presents an intriguing, underexplored alternative. Acyl fluorides are noted for their high reactivity in nucleophilic acyl substitution, potentially offering advantages in reaction kinetics or substrate scope.[7] This guide hypothesizes a two-stage process for the N-difluoromethylation of heterocycles using this reagent: an initial N-acylation followed by a subsequent transformation to install the difluoromethyl group.

Proposed Reaction Pathway and Mechanism

We propose a two-step reaction mechanism, leveraging the inherent reactivity of both the acyl fluoride and the bromodifluoromethyl functionalities.

Step 1: N-Acylation of the Heterocycle The reaction is initiated by the nucleophilic attack of the nitrogen atom of the N-heterocycle on the electrophilic carbonyl carbon of this compound. This step is a classic nucleophilic acyl substitution. The high reactivity of the acyl fluoride as a leaving group facilitates the formation of an N-bromodifluoroacetylated intermediate.

Step 2: Decarboxylative Difluoromethylation Drawing parallels from the known reactivity of related bromodifluoroacetate compounds, we propose that the N-bromodifluoroacetylated intermediate can undergo a subsequent transformation to yield the final N-difluoromethylated product.[2][6] This could potentially proceed via a decarboxylative mechanism, possibly facilitated by a base or thermal conditions, though other pathways such as a radical-mediated process cannot be entirely ruled out.

Proposed Reaction Mechanism cluster_0 Step 1: N-Acylation cluster_1 Step 2: Transformation N_Het N-Heterocycle Intermediate N-Bromodifluoroacetyl Heterocycle N_Het->Intermediate Nucleophilic Attack Reagent BrCF₂COF Reagent->Intermediate Product N-Difluoromethyl Heterocycle Intermediate->Product e.g., Decarboxylation or Radical Pathway

Figure 1: Proposed two-step mechanism for the N-difluoromethylation of heterocycles using this compound.

Application Notes

Reagent Profile: this compound
  • Chemical Formula: C₂BrF₃O

  • CAS Number: 38126-07-7[5]

  • Appearance: Likely a colorless gas or a low-boiling liquid.[5]

  • Synthesis: Can be synthesized via methods such as the auto-oxidation of 1,1-dibromo-2,2-difluoroethylene or the decomposition of polyhalogenated ethanes with oleum.[6][8][9]

  • Reactivity: As an acyl fluoride, it is expected to be highly reactive towards nucleophiles and sensitive to moisture.[7] The presence of the bromine atom also introduces the potential for radical chemistry.

Advantages and Strategic Considerations

Potential Advantages:

  • High Reactivity: The acyl fluoride moiety is a highly activated acylating agent, which may lead to faster reaction times or the ability to acylate less nucleophilic heterocycles.

  • Alternative Pathway: This reagent offers a different mechanistic approach compared to difluorocarbene-based methods, potentially providing complementary substrate scope.

Strategic Considerations:

  • Reagent Handling: Due to its likely physical state and high reactivity, this compound requires careful handling in a well-ventilated fume hood, likely under anhydrous conditions.

  • Reaction Conditions: The optimal conditions for the second step (transformation to the -CF₂H group) will need to be empirically determined. This may involve screening of bases, radical initiators, or thermal conditions.

  • Substrate Compatibility: The high electrophilicity of the reagent may lead to side reactions with other nucleophilic functional groups in the substrate.

Hypothesized Substrate Scope

Based on general principles of N-acylation and the stability of the resulting intermediates, the following trends in substrate suitability can be predicted:

Heterocycle ClassPredicted SuitabilityRationale
PyridinesModerate to GoodNucleophilicity is tunable by substituents. Electron-donating groups should enhance reactivity.
ImidazolesGoodHighly nucleophilic and commonly used in acylation reactions.
IndolesGoodThe nitrogen is readily acylated.
PyrazolesModerateGenerally less nucleophilic than imidazoles.
Electron-Deficient HeterocyclesPoor to ModerateMay require more forcing conditions for the initial acylation step.
Sterically Hindered HeterocyclesPoor to ModerateThe bulky bromodifluoroacetyl group may be sensitive to steric hindrance around the nitrogen atom.

Experimental Protocols

Disclaimer: The following protocol is a proposed starting point for research and has not been optimized. All work should be conducted by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment.

General Protocol for N-Difluoromethylation

Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start: Oven-dried glassware under N₂ Add_Substrate Add N-heterocycle (1.0 eq) and anhydrous solvent Start->Add_Substrate Cool Cool to 0 °C Add_Substrate->Cool Add_Reagent Slowly add this compound (1.2 eq) Cool->Add_Reagent Stir_Acylation Stir at 0 °C to RT (monitor by TLC/LC-MS) Add_Reagent->Stir_Acylation Add_Base Add Base (e.g., DBU, 1.5 eq) Stir_Acylation->Add_Base Heat Heat to 60-80 °C (monitor for product formation) Add_Base->Heat Quench Quench with sat. aq. NH₄Cl Heat->Quench Extract Extract with organic solvent (e.g., EtOAc) Quench->Extract Dry_Concentrate Dry over Na₂SO₄, filter, and concentrate Extract->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify End End Purify->End Characterize Product

Figure 2: General experimental workflow for the proposed N-difluoromethylation protocol.

Materials:

  • N-heterocycle (1.0 mmol)

  • Anhydrous solvent (e.g., acetonitrile, THF, 10 mL)

  • This compound (1.2 mmol, 1.2 eq)

  • Organic base (e.g., DBU, 1.5 mmol, 1.5 eq)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the N-heterocycle (1.0 eq) and anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.2 eq) to the stirred solution. Caution: The reagent may be a gas; appropriate handling techniques for gaseous reagents should be employed.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the formation of the N-acylated intermediate by TLC or LC-MS until the starting material is consumed.

  • Once the acylation is complete, add the organic base (e.g., DBU, 1.5 eq).

  • Heat the reaction mixture to 60-80 °C and monitor the formation of the N-difluoromethylated product by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-difluoromethylated heterocycle.

Characterization of Products

The resulting N-difluoromethylated products can be characterized by standard analytical techniques:

  • ¹⁹F NMR: The difluoromethyl group will exhibit a characteristic doublet of doublets or a triplet (if coupled to a single proton) in the ¹⁹F NMR spectrum.

  • ¹H NMR: The proton of the -CF₂H group will appear as a triplet with a large J-coupling constant (JHF ≈ 50-60 Hz).

  • Mass Spectrometry: Will confirm the molecular weight of the product.

Safety Precautions

5.1. Reagent-Specific Hazards

  • This compound: While a specific safety data sheet is not widely available, the closely related bromodifluoroacetyl chloride is classified as corrosive and causes severe burns. It is expected that the fluoride analogue will have similar or more pronounced hazardous properties. It is likely toxic if inhaled, ingested, or in contact with skin.

  • Acyl Fluorides: This class of compounds is highly reactive and corrosive. They react with water to release hydrogen fluoride.[7]

  • Hydrogen Fluoride (HF): HF is an extremely corrosive and toxic gas that can cause severe, penetrating burns to the skin, eyes, and respiratory tract.[10][11] The onset of pain from HF exposure can be delayed.

5.2. Required Personal Protective Equipment (PPE)

  • Eye Protection: Chemical splash goggles in combination with a full-face shield are mandatory.

  • Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., neoprene or butyl rubber). A double-gloving approach with an inner pair of nitrile gloves is recommended.

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. An acid-resistant apron is also recommended.

5.3. Handling and Emergency Procedures

  • Handling: All manipulations of this compound must be performed in a certified chemical fume hood with excellent ventilation. Ensure all glassware is dry to prevent reaction with moisture and the release of HF.

  • Spills: Small spills can be neutralized with sodium carbonate or a commercial spill absorbent rated for HF. Do not use silica-based absorbents (like sand or kitty litter) as they can react to form toxic silicon tetrafluoride gas.[11]

  • Exposure:

    • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Apply a 2.5% calcium gluconate gel to the affected area. Seek immediate medical attention.[10]

    • Eyes: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

References

Application Note & Protocol: Mastering Reactions with Bromodifluoroacetyl Fluoride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed technical overview and field-proven protocols for the safe and effective use of bromodifluoroacetyl fluoride (BDFAF). This versatile reagent serves as a critical building block for the introduction of the valuable bromodifluoromethyl carbonyl moiety and as a precursor to difluorocarbene. This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring protocols are robust, reproducible, and self-validating. We will explore its primary reaction pathways—nucleophilic acyl substitution and difluorocarbene generation—supported by mechanistic insights, detailed experimental setups, and troubleshooting advice.

Introduction: The Strategic Value of this compound

The incorporation of fluorine into organic molecules is a cornerstone of modern drug development, often leading to profound improvements in metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group (CF₂H) and its derivatives are particularly sought after as bioisosteres for hydroxyl or thiol groups, capable of acting as lipophilic hydrogen bond donors.[1] this compound (C₂BrF₃O) is a highly reactive and versatile reagent that provides a direct route to molecules containing the bromodifluoroacetyl group.[2][3] This moiety can be further transformed, making BDFAF a powerful tool for late-stage functionalization and the synthesis of novel fluorinated building blocks.

This guide is designed to equip the user with the necessary knowledge to handle this reactive reagent safely and exploit its synthetic potential confidently.

Critical Safety & Handling Protocols

This compound and related compounds are corrosive, moisture-sensitive, and toxic.[4] Strict adherence to safety protocols is mandatory.

2.1. Personal Protective Equipment (PPE) Always handle the reagent inside a certified chemical fume hood. The following PPE is required:

  • Eye Protection: Tightly fitting chemical safety goggles and a face shield.[5]

  • Hand Protection: Impermeable gloves such as butyl rubber or neoprene are essential. Acyl halides can penetrate standard nitrile gloves quickly. Discard contaminated gloves immediately.[5]

  • Body Protection: A flame-retardant lab coat and an impermeable apron.[5]

  • Respiratory Protection: A self-contained breathing apparatus must be readily available in case of emergency or significant spills.[4]

2.2. Engineering Controls & Storage

  • Ventilation: Work must be conducted exclusively in a well-ventilated chemical fume hood to prevent inhalation of corrosive vapors.[5]

  • Inert Atmosphere: BDFAF is highly reactive with water. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using oven-dried glassware and anhydrous solvents.

  • Storage: Store in a cool, dry, well-ventilated area away from heat and moisture. The container must be kept tightly closed in its original packaging.

  • Spill Management: In case of a spill, evacuate the area. Absorb the spill with dry earth or sand. Do not use water. The cleanup should only be performed by qualified personnel wearing appropriate PPE.[4]

Core Reactivity & Mechanistic Considerations

The chemistry of this compound is dominated by two primary pathways, dictated by the chosen reaction conditions. Understanding these pathways is key to achieving the desired synthetic outcome.

  • Pathway A: Nucleophilic Acyl Substitution. The most straightforward reaction involves the attack of a nucleophile at the highly electrophilic carbonyl carbon, leading to the displacement of the fluoride ion. This is a classic addition-elimination mechanism common to acyl halides. Fluoride is a poorer leaving group than bromide or chloride in Sₙ2 reactions, but in nucleophilic aromatic substitution (and by extension, acyl substitution), its strong inductive effect stabilizes the tetrahedral intermediate, making the initial addition step faster.[6] This pathway is favored under standard nucleophilic conditions.

  • Pathway B: Difluorocarbene Generation. Under specific conditions, typically involving decarboxylation or dehalogenation of a derivative, BDFAF can serve as a precursor to the highly reactive difluorocarbene (:CF₂).[7] This intermediate is a powerful tool for synthesizing gem-difluorinated compounds, such as difluorocyclopropanes, through reactions with alkenes.[8]

The choice of reagents and conditions allows the chemist to selectively engage one of these pathways.

G

Experimental Protocols

4.1. Protocol 1: Synthesis of an Aryl Bromodifluoroacetate Ester

This protocol details a general procedure for the reaction of BDFAF with a phenolic nucleophile to form an ester. This reaction exemplifies the nucleophilic acyl substitution pathway.

Causality:

  • Solvent: A polar aprotic solvent like acetonitrile (MeCN) is used to dissolve the reactants without interfering with the nucleophile.

  • Base: A non-nucleophilic organic base like triethylamine (Et₃N) is used to scavenge the HF generated during the reaction, driving the equilibrium towards the product. It also deprotonates the phenol, increasing its nucleophilicity.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction upon addition of the highly reactive acyl fluoride.

Materials:

  • This compound (BDFAF)

  • 4-Methoxyphenol

  • Triethylamine (Et₃N), distilled

  • Anhydrous Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Septa, needles, and an inert gas line (N₂ or Ar)

Procedure:

  • Setup: Assemble a 100 mL round-bottom flask under an inert atmosphere. Add 4-methoxyphenol (1.24 g, 10 mmol, 1.0 equiv) and anhydrous MeCN (40 mL).

  • Cooling: Cool the stirred solution to 0 °C in an ice-water bath.

  • Base Addition: Add triethylamine (1.53 mL, 11 mmol, 1.1 equiv) dropwise via syringe.

  • Reagent Addition: Slowly add this compound (1.95 g, 11 mmol, 1.1 equiv) dropwise over 10 minutes. Caution: The reaction may be exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting phenol is consumed.

  • Work-up:

    • Quench the reaction by slowly adding 20 mL of water.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aryl ester.

Self-Validation:

  • Expected Outcome: A colorless to pale yellow oil or solid.

  • Characterization: Confirm the structure using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry. The ¹⁹F NMR should show a characteristic signal for the -CF₂Br group.

4.2. Protocol 2: Difluorocyclopropanation via Difluorocarbene

This protocol outlines a two-step, one-pot procedure where BDFAF is first converted to a salt, which then thermally decomposes to generate difluorocarbene for trapping by an alkene. This demonstrates Pathway B.

Causality:

  • Saponification: BDFAF is first carefully hydrolyzed in situ with a base like potassium hydroxide (KOH) to form potassium bromodifluoroacetate. This salt is a stable precursor.

  • Carbene Generation: The dried salt is then heated in a high-boiling polar aprotic solvent like diglyme. Thermal decarboxylation releases CO₂ and generates a bromodifluoromethyl anion, which rapidly eliminates bromide to form difluorocarbene (:CF₂).[7]

  • Trapping: The highly electrophilic difluorocarbene is immediately trapped by an electron-rich alkene present in the reaction mixture.

Materials:

  • This compound (BDFAF)

  • Potassium hydroxide (KOH)

  • Styrene

  • Diglyme (anhydrous)

  • Toluene (anhydrous)

  • Oven-dried three-neck flask with a magnetic stir bar, condenser, and dropping funnel

Procedure:

  • Salt Formation (Step 1):

    • In a flask, dissolve KOH (0.62 g, 11 mmol, 1.1 equiv) in 10 mL of water and cool to 0 °C.

    • Under vigorous stirring, slowly add BDFAF (1.77 g, 10 mmol, 1.0 equiv). Caution: This is a highly exothermic and corrosive reaction. Perform with extreme care.

    • After addition, stir for 30 minutes at 0 °C.

    • Remove the water under high vacuum, and then dry the resulting potassium bromodifluoroacetate salt thoroughly in vacuo at 80 °C for 4 hours.

  • Carbene Reaction (Step 2):

    • Allow the flask containing the dry salt to cool under an inert atmosphere.

    • Add anhydrous diglyme (30 mL) and styrene (1.25 g, 12 mmol, 1.2 equiv).

    • Heat the mixture to 160-170 °C with vigorous stirring.

    • Maintain this temperature for 3-5 hours. The mixture will typically darken.

  • Monitoring: Follow the consumption of styrene via GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of water and extract with diethyl ether (3 x 40 mL).

    • Combine the organic extracts, wash with brine (2 x 30 mL), and dry over anhydrous Na₂SO₄.

    • Filter and carefully remove the solvent by rotary evaporation (note: the product can be volatile).

  • Purification: Purify the crude product by distillation or column chromatography to yield 1,1-difluoro-2-phenylcyclopropane.

Data Summary & Troubleshooting

Table 1: Representative Reaction Conditions & Outcomes

PathwayReaction TypeNucleophile/SubstrateBase/ConditionsSolventTemp. (°C)Typical Yield
A EsterificationPhenolEt₃NMeCN0 → RT75-90%
A AmidationBenzylamineEt₃N / PyridineDCM0 → RT80-95%
B CyclopropanationStyrene1. KOH (aq); 2. HeatDiglyme160-17050-70%
B O-Difluoromethylation*PhenolK₂CO₃, HeatDMF12060-80%

*Note: O-Difluoromethylation occurs if the intermediate bromodifluoroacetate loses the bromide and carbonyl group in a concerted or stepwise fashion to generate a difluoromethylating species, conceptually related to difluorocarbene chemistry.[1][9]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Yield (Pathway A) 1. Incomplete reaction. 2. Hydrolysis of BDFAF. 3. Weak nucleophile.1. Increase reaction time or gently warm to 40-50 °C. 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Use a stronger base or a more reactive nucleophile.
No Reaction (Pathway B) 1. Precursor salt is not dry. 2. Temperature is too low.1. Ensure rigorous drying of the bromodifluoroacetate salt under high vacuum. 2. Ensure the internal reaction temperature reaches the required level for decarboxylation.
Multiple Side Products 1. Reaction temperature too high. 2. Substrate decomposition.1. For Pathway A, maintain lower temperatures. 2. For Pathway B, ensure the alkene is stable at high temperatures; consider alternative difluorocarbene sources for sensitive substrates.

Conclusion

This compound is a potent reagent for introducing fluorinated motifs essential for modern chemical and pharmaceutical research. By understanding its dual reactivity, researchers can strategically choose conditions to perform either nucleophilic acyl substitution or leverage it as a difluorocarbene precursor. The protocols and safety guidelines presented here provide a robust framework for the successful application of this valuable chemical tool.

References

Application Notes & Protocols: Synthesis of Bromodifluoroacetyl Esters via Reaction of Bromodifluoroacetyl Fluoride with Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

The introduction of fluorinated motifs into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved lipophilicity. The bromodifluoroacetyl group (BrCF₂CO-) is a particularly valuable building block, serving as a precursor to a variety of other fluorinated functionalities. Bromodifluoroacetyl fluoride (BrCF₂COF) is a highly reactive and efficient reagent for installing this group.

This document provides a detailed guide to the reaction of this compound with alcohols to form the corresponding bromodifluoroacetyl esters. We will explore the underlying reaction mechanism, critical experimental parameters, detailed protocols, and safety considerations associated with this transformation. The direct esterification of alcohols with this acyl fluoride is a fundamental and highly efficient method for accessing these important intermediates.[1][2]

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a classical nucleophilic acyl substitution mechanism. The alcohol, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of the this compound. The high reactivity of the acyl fluoride is attributed to the excellent leaving group ability of the fluoride ion and the strong electron-withdrawing nature of the CBrF₂ group, which further polarizes the carbonyl bond.

The reaction typically proceeds through a tetrahedral intermediate, which then collapses, expelling a fluoride ion to yield the ester product and hydrogen fluoride (HF) as a byproduct.

Caption: Nucleophilic acyl substitution mechanism for the esterification of an alcohol with this compound.

Due to the formation of corrosive hydrogen fluoride, the reaction is often performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to act as an acid scavenger. This prevents acid-catalyzed side reactions and protects sensitive functional groups on the alcohol substrate.

Key Reaction Parameters and Optimization

The success and efficiency of the esterification depend on careful control of several key parameters.

ParameterRecommendationRationale & Expert Insights
Alcohol Substrate Primary & Secondary AlcoholsPrimary and secondary alcohols react readily. Tertiary alcohols can be more challenging due to steric hindrance and may require longer reaction times or elevated temperatures.
Solvent Anhydrous Aprotic Solvents (DCM, THF, Et₂O)The use of anhydrous solvents is critical to prevent the hydrolysis of the highly reactive this compound to bromodifluoroacetic acid. Aprotic solvents are preferred to avoid competition with the alcohol nucleophile.
Temperature -78 °C to 0 °C (Initial Addition), then RTThe reaction is exothermic. Initial cooling is crucial to control the reaction rate, minimize potential side reactions, and ensure safety. Some patent literature describes trapping the gaseous acyl fluoride directly in cold ethanol (0 °C).[1][2][3]
Base (Acid Scavenger) Pyridine, Triethylamine (1.1 - 1.5 eq.)An amine base is typically added to neutralize the HF byproduct. This prevents acid-mediated degradation of the product or starting material and drives the reaction to completion. Pyridine is often a good choice as it is less nucleophilic than triethylamine.
Stoichiometry Near 1:1 ratio of alcohol to acyl fluorideA slight excess of the acyl fluoride can be used to ensure complete consumption of a valuable alcohol. Conversely, a slight excess of the alcohol may be used if the acyl fluoride is the limiting reagent.
Atmosphere Inert (N₂ or Ar)An inert atmosphere is essential to exclude atmospheric moisture, which would otherwise lead to the hydrolysis of the acyl fluoride.

Detailed Experimental Protocols

Protocol 1: General Procedure for Esterification of a Primary Alcohol

This protocol describes a general method for reacting a primary alcohol, such as ethanol or benzyl alcohol, with this compound.

Materials:

  • This compound (1.0 eq.)

  • Primary Alcohol (e.g., Ethanol, 1.05 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine (1.2 eq.)

  • Round-bottom flask with stir bar

  • Septa and needles

  • Inert gas supply (N₂ or Ar)

  • Cooling bath (dry ice/acetone or ice/water)

Procedure:

  • Setup: Under an inert atmosphere, add the primary alcohol (1.05 eq.) and anhydrous pyridine (1.2 eq.) to a flame-dried round-bottom flask containing anhydrous DCM.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add this compound (1.0 eq.) dropwise to the stirred solution via syringe. Maintain the temperature below -60 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting alcohol is consumed.

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.[2][3]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Workflow A 1. Setup (Alcohol, Pyridine, DCM) in inert atmosphere B 2. Cool to -78 °C A->B C 3. Add BrCF₂COF dropwise B->C D 4. Warm to RT Stir 2-4h C->D E 5. Monitor (TLC / GC-MS) D->E F 6. Aqueous Workup (NaHCO₃, Extraction) E->F Reaction Complete G 7. Dry & Concentrate F->G H 8. Purify (Column Chromatography) G->H I Final Product: BrCF₂CO₂R H->I

Caption: General experimental workflow for the synthesis of bromodifluoroacetyl esters.

Safety and Handling Precautions

This compound is a reactive and potentially hazardous chemical. Acyl fluorides, in general, are moisture-sensitive and can release corrosive HF gas upon hydrolysis.[4]

  • Handling: Always handle this compound and the reaction mixture in a well-ventilated fume hood.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[5]

  • Moisture Sensitivity: Use flame-dried glassware and anhydrous solvents under an inert atmosphere to prevent decomposition.

  • Byproduct: The reaction generates hydrogen fluoride (HF). The use of a base scavenger and a careful aqueous quench are necessary to neutralize this corrosive byproduct. The use of special HF-resistant reactors may be necessary for large-scale operations.[1][3]

  • Disposal: Dispose of all chemical waste according to institutional and local regulations.[5]

Applications in Drug Development

The bromodifluoroacetyl esters synthesized through this method are versatile intermediates. The bromine atom can be displaced or used in cross-coupling reactions, and the ester can be hydrolyzed or converted to other functional groups. This allows for the rapid diversification of lead compounds in drug discovery programs, streamlining access to novel fluorinated molecules for biological evaluation.[6]

References

Application Notes and Protocols for the Purification of Products from Bromodifluoroacetyl Fluoride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Foundational Principles

Bromodifluoroacetyl fluoride (BDFAF) and related bromodifluoroacetyl halides are potent reagents for the introduction of the versatile bromodifluoromethyl group (BrCF₂-) into organic molecules. This moiety is of significant interest in medicinal chemistry and materials science, as the unique properties of the difluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity. Common transformations involving BDFAF include reactions with nucleophiles such as amines and alcohols to yield bromodifluoroacetamides and bromodifluoroacetate esters, respectively.[1][2][3]

However, the high reactivity of the acyl fluoride group, which makes it an excellent electrophile, also presents distinct challenges for the purification of the resulting products. The purification strategy must effectively separate the desired product from unreacted starting materials, catalysts, and, most importantly, highly reactive and corrosive byproducts such as hydrogen fluoride (HF). Furthermore, the physicochemical properties of organofluorine compounds often differ significantly from their non-fluorinated analogs, necessitating specialized purification techniques.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of purifying products derived from this compound reactions. It emphasizes a systematic approach, from initial reaction work-up to high-purity isolation, grounded in an understanding of the underlying chemical principles.

Section 2: Critical Safety Protocols

Working with bromodifluoroacetyl halides requires stringent adherence to safety protocols. These reagents are corrosive, toxic, and react violently with water.[4] All manipulations must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE) is mandatory.

Hazard Class Description Mandatory PPE & Precautions
Corrosive Causes severe skin burns and eye damage. Inhalation may cause burning sensations and respiratory distress.- Chemical-resistant gloves (e.g., neoprene or butyl rubber) - Tightly fitting safety goggles and a face shield - Flame-retardant lab coat - Work exclusively in a chemical fume hood.
Reactive Reacts with water and moisture to release corrosive HF or HBr gas.- Use anhydrous solvents and reagents. - Ensure all glassware is oven-dried or flame-dried. - Have an appropriate quenching agent (e.g., a dilute solution of a weak base) ready.
Toxic Harmful if inhaled or ingested.- Avoid inhalation of vapors. - A self-contained breathing apparatus must be available for emergencies.

Emergency Preparedness: Ensure an eye wash station and safety shower are immediately accessible. A calcium gluconate gel should be on hand as a first-aid measure for potential HF exposure.

Section 3: A Systematic Approach to Purification

A successful purification strategy is not a single method but a logical sequence of steps designed to remove specific impurities at each stage. The optimal workflow depends on the physical properties of the target compound, such as its volatility, polarity, and stability.

Decision-Making Workflow for Purification

The following diagram outlines a decision-making process for selecting the appropriate purification strategy after the initial reaction quench and work-up.

PurificationWorkflow Start Crude Reaction Mixture (Post-Quench & Work-up) CheckVolatility Is the product volatile? (e.g., low MW esters) Start->CheckVolatility Distillation Fractional Distillation (Under Reduced Pressure) CheckVolatility->Distillation  Yes CheckSolubility Is the product a solid? CheckVolatility->CheckSolubility No   FinalProduct Pure Product Distillation->FinalProduct Crystallization Recrystallization CheckSolubility->Crystallization  Yes Chromatography Chromatography CheckSolubility->Chromatography No   Crystallization->FinalProduct Chromatography->FinalProduct

Caption: Decision tree for selecting a primary purification method.

Step 1: Reaction Quench and Aqueous Work-up

This initial step is critical for neutralizing corrosive byproducts and removing water-soluble impurities.

Causality: The primary goal is to safely neutralize any remaining acyl fluoride and the generated HF/HBr. A weak base like sodium bicarbonate (NaHCO₃) is often preferred over strong bases (e.g., NaOH) to avoid potential hydrolysis of ester products or other base-sensitive functional groups.[5] In reactions where bromine-containing byproducts are present, a wash with a reducing agent like sodium sulfite or sodium thiosulfate is effective for quenching elemental bromine.[6][7][8]

Protocol 1: General Aqueous Work-up

  • Cool the reaction vessel in an ice bath to control the exothermic neutralization reaction.

  • Slowly and carefully add the crude reaction mixture to a stirred, saturated aqueous solution of NaHCO₃. Caution: Vigorous gas evolution (CO₂) will occur.

  • Once gas evolution ceases, transfer the mixture to a separatory funnel.

  • Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, dichloromethane, or isopropyl ether) three times.[6][7]

  • Combine the organic layers. If the reaction mixture had a bromine color, wash the combined organic layers with a 10% aqueous sodium sulfite solution until the color dissipates.[8]

  • Wash the organic layer with brine to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

Step 2: Bulk Purification Methods

For reactions that yield a relatively clean crude product, a bulk purification method may be sufficient to achieve high purity.

  • Fractional Distillation: This is the method of choice for volatile, thermally stable products like ethyl bromodifluoroacetate.[6][8] Purification by distillation under reduced pressure can yield purities exceeding 98%.[8]

  • Recrystallization: For products that are crystalline solids at room temperature, recrystallization is a powerful technique for achieving high purity. The key is to identify a suitable solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

Step 3: Chromatographic Purification

Chromatography is the most versatile technique for purifying a wide range of bromodifluoroacetylated products, especially non-volatile amides and complex esters.[3][9]

The Challenge of Fluorinated Compounds: The high electronegativity and unique steric profile of fluorine atoms mean that fluorinated molecules interact differently with stationary phases compared to their hydrocarbon analogs. Standard silica gel or C18 reversed-phase chromatography can sometimes result in poor separation, peak tailing, or unexpected elution orders.[10][11]

Protocol 3A: Standard Silica Gel Flash Chromatography This method is effective for many bromodifluoroacetamides and other moderately polar products.[3][9]

  • Adsorb the crude product onto a small amount of silica gel.

  • Prepare a silica gel column in a suitable non-polar solvent (e.g., hexanes or petroleum ether).

  • Load the adsorbed product onto the column.

  • Elute the column with a gradient of an appropriate solvent system, typically a mixture of hexanes and ethyl acetate.

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or LC-MS to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3B: Advanced Purification with Fluorinated Stationary Phases For challenging separations involving highly fluorinated compounds or for separating fluorinated from non-fluorinated molecules, specialized fluorinated stationary phases are superior.[11][12] These phases leverage favorable "fluorous-fluorous" interactions.

Stationary Phase Primary Interaction Mechanism Best Suited For
Silica Gel Polar (Adsorption)Polar and moderately polar non-ionic compounds.
C18 (Reversed-Phase) HydrophobicNon-polar to moderately polar compounds.
Pentafluorophenyl (PFP) π-π, dipole-dipole, hydrophobicAromatic and halogenated compounds, offering different selectivity than C18.[11][13]
Fluorous (e.g., TDF) Fluorous-FluorousHighly fluorinated compounds; separating fluorinated-tagged molecules from non-fluorinated ones.[12]

Causality: A Tridecafluoro (TDF) phase will retain a highly fluorinated molecule more strongly than a standard C18 phase because of the favorable interactions between the fluorinated stationary phase and the fluorinated analyte.[12] This unique selectivity can be used to easily separate a desired fluorinated product from non-fluorinated byproducts.

Chromatography cluster_0 Standard C18 Phase cluster_1 Fluorinated Phase (PFP/TDF) a Non-Fluorinated Impurity (Strongly Retained) b Fluorinated Product (Weakly Retained) c Non-Fluorinated Impurity (Weakly Retained) d Fluorinated Product (Strongly Retained)

References

Application Notes & Protocols: Scale-Up Synthesis of Bromodifluoroacetyl Fluoride for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a transformative approach for enhancing pharmacological properties.[1][2] The unique electronic nature of fluorine can significantly modulate a molecule's potency, metabolic stability, lipophilicity, and binding affinity.[3][4] Bromodifluoroacetyl fluoride (BrCF₂C(O)F) serves as a potent and versatile reagent for introducing the valuable bromodifluoromethyl moiety into target molecules. This functional group is a critical building block for creating a new generation of therapeutics, particularly in oncology and other complex disease areas.[5] This guide provides a comprehensive overview of the scale-up synthesis of this compound, focusing on the underlying chemical principles, critical process parameters, and rigorous safety protocols required for a successful and safe manufacturing campaign.

Section 1: Primary Synthesis Pathway and Mechanism

The most industrially viable route to this compound involves the oleum-mediated oxidation of polyhalogenated ethanes. A common and well-documented precursor is 1,1,2-trifluoro-1,2-dibromo-2-chloroethane (BrCF₂CFClBr).[6][7]

Reaction: BrCF₂CFClBr + SO₃ (from Oleum) → BrCF₂C(O)F + SO₂ + other byproducts

The reaction mechanism is understood to be a complex oxidation and rearrangement process facilitated by sulfur trioxide (SO₃), the active component in oleum. The highly electrophilic SO₃ attacks the halogenated ethane, leading to the elimination of other halogens and the formation of the acyl fluoride. The reaction is driven by the formation of the thermodynamically stable carbonyl group.

Reaction_Pathway cluster_main_reaction Main Reaction cluster_isolation Product Isolation A BrCF₂CFClBr (Starting Material) C Reaction Vessel (Heated) A->C B Oleum (H₂SO₄ + SO₃) (Reagent/Solvent) B->C D BrCF₂C(O)F (g) (Product Vapor) C->D Oxidation & Rearrangement E SO₂ + Other Gaseous Byproducts C->E F Ethanol Trap (Nucleophilic Capture) D->F Vaporization & Trapping G Ethyl Bromodifluoroacetate (Stable Ester Product) F->G Esterification Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Purification Phase A 1. Assemble & Inert Reactor System B 2. Prepare Cooled Ethanol Trap A->B C 3. Charge Oleum to Reactor D 4. Heat Oleum to Target Temp (e.g., 100°C) C->D E 5. Add BrCF₂CFClBr via Addition Funnel (Slowly) D->E F 6. Maintain Temp & Stir for Several Hours E->F G 7. Product Vapor Swept to Ethanol Trap F->G H 8. Cool Down Reactor & Quench Residue F->H I 9. Process Ethanolic Solution (Wash, Dry) G->I J 10. Purify Ethyl Bromodifluoroacetate (Distillation) I->J

References

Application Notes and Protocols for Bromodifluoroacetyl Fluoride in Flow Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Bromodifluoromethyl Moiety and the Imperative for Safer Synthesis

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing the pharmacological profile of therapeutic candidates.[1][2] The bromodifluoromethyl (-CF2Br) group, in particular, offers a unique combination of lipophilicity, metabolic stability, and conformational control, making it a highly sought-after motif in medicinal chemistry.[3][4] However, the synthesis of molecules bearing this group is often hampered by the hazardous nature of the requisite reagents. Bromodifluoroacetyl fluoride is a key precursor for introducing the -COCF2Br moiety, which can be further transformed, but its high reactivity and potential toxicity present significant challenges for traditional batch synthesis.

Flow chemistry emerges as a transformative solution to these challenges.[5] By conducting reactions in a continuous, enclosed, and automated system, flow chemistry offers unparalleled control over reaction parameters such as temperature, pressure, and residence time.[6][7] This precise control not only enhances reaction efficiency and product selectivity but also drastically improves safety by minimizing the volume of hazardous material present at any given time and enabling the in-situ generation and immediate consumption of unstable intermediates.[8][9]

This document provides detailed application notes and protocols for the utilization of this compound in flow chemistry, targeting researchers, scientists, and drug development professionals. We will explore the principles behind this approach, provide a detailed experimental protocol, and discuss the expected outcomes and advantages.

Physicochemical Properties and Safety Considerations for this compound

This compound (C2BrF3O) is a highly reactive acyl fluoride.[10][11] While extensive experimental data for this specific compound is not widely published, its properties can be inferred from its structure and data on similar compounds like bromodifluoroacetyl bromide.[12] It is expected to be a volatile, corrosive, and moisture-sensitive liquid or gas.

PropertyValueSource
Molecular Formula C2BrF3O[10][13]
Molecular Weight 176.92 g/mol [10][13]
CAS Number 38126-07-7[13][14]
Boiling Point (Predicted) Low; likely a volatile liquid or gas at room temperatureInferred from structure
Reactivity Highly reactive with nucleophiles (e.g., water, alcohols, amines)General acyl fluoride chemistry
Hazards Corrosive, lachrymator, toxic upon inhalation[12][15] (by analogy)

Safety Precautions: Due to its predicted high reactivity and toxicity, this compound should be handled with extreme caution in a well-ventilated fume hood. All manipulations should be performed in a closed system, such as a flow reactor, to minimize exposure. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, is mandatory. In case of accidental release, emergency procedures for corrosive and toxic gases/liquids should be followed.[12]

Proposed Flow Chemistry Workflow for the In-Situ Generation and Application of this compound

The following protocol details a proposed flow chemistry setup for the generation of this compound from a suitable precursor, such as bromodifluoroacetic acid, followed by its immediate reaction with a nucleophile. This "generate-and-quench" strategy is a hallmark of safe and efficient flow chemistry.[8]

Conceptual Workflow Diagram

G cluster_0 Reagent Delivery cluster_1 Reaction Zone 1: Acyl Fluoride Formation cluster_2 Reaction Zone 2: Nucleophilic Acyl Substitution cluster_3 Work-up and Collection R1 Precursor Solution (e.g., Bromodifluoroacetic Acid in Anhydrous Solvent) P1 Pump A R1->P1 R2 Fluorinating Agent Solution (e.g., DAST in Anhydrous Solvent) P2 Pump B R2->P2 R3 Nucleophile Solution (e.g., Amine in Anhydrous Solvent with Base) P3 Pump C R3->P3 Mixer1 T-Mixer P1->Mixer1 P2->Mixer1 Mixer2 T-Mixer P3->Mixer2 Reactor1 Heated Microreactor (e.g., PFA Tubing, 50-90°C) Mixer1->Reactor1 Reactor1->Mixer2 Reactor2 Cooled Microreactor (e.g., PFA Tubing, 0-25°C) Mixer2->Reactor2 BPR Back Pressure Regulator (BPR) Reactor2->BPR Collection Product Collection Vessel BPR->Collection

Caption: Proposed flow chemistry setup for the in-situ generation and reaction of this compound.

Step-by-Step Protocol

1. Reagent Preparation (Anhydrous Conditions):

  • Solution A (Precursor): Prepare a 0.5 M solution of bromodifluoroacetic acid in anhydrous acetonitrile.

  • Solution B (Fluorinating Agent): Prepare a 0.6 M solution of diethylaminosulfur trifluoride (DAST) in anhydrous acetonitrile. Caution: DAST is toxic and reacts violently with water.

  • Solution C (Nucleophile): Prepare a 1.0 M solution of the desired nucleophile (e.g., benzylamine) and 1.2 equivalents of a non-nucleophilic base (e.g., triethylamine) in anhydrous acetonitrile.

2. System Setup:

  • Assemble the flow chemistry system as depicted in the workflow diagram. Use PFA or chemically compatible tubing throughout.

  • Ensure all connections are secure to prevent leaks, especially given the hazardous nature of the reagents and intermediates.

  • Set the temperature of the first microreactor (Reactor 1) to a range of 50-90°C.[16] This temperature will facilitate the conversion of the carboxylic acid to the acyl fluoride.

  • Set the temperature of the second microreactor (Reactor 2) to a lower temperature, typically 0-25°C, to control the exothermicity of the reaction with the nucleophile.

  • Install a back pressure regulator (BPR) set to approximately 5 bar to ensure the solvent remains in the liquid phase and to improve pumping consistency.[6]

3. Reaction Execution:

  • Prime the pumps and lines with anhydrous acetonitrile.

  • Set the flow rates for Pumps A, B, and C. The relative flow rates will determine the stoichiometry. For a 1:1.2:2 molar ratio of precursor:DAST:nucleophile, the flow rates would be adjusted accordingly based on the concentrations.

  • Calculate the residence time in each reactor based on the total flow rate and the reactor volume. A typical residence time for acyl fluoride formation (Reactor 1) might be 1-5 minutes, and for the subsequent reaction (Reactor 2), 2-10 minutes.

  • Begin by pumping all three solutions simultaneously into the system.

  • The precursor (A) and fluorinating agent (B) streams converge in the first T-mixer and enter Reactor 1, where this compound is generated in-situ.

  • The stream from Reactor 1, now containing the acyl fluoride, merges with the nucleophile stream (C) in the second T-mixer and enters Reactor 2.

  • The reaction mixture exits Reactor 2, passes through the BPR, and is collected in a vessel containing a suitable quenching agent (e.g., a saturated solution of sodium bicarbonate) to neutralize any unreacted acyl fluoride or acidic byproducts.

4. Product Analysis and Purification:

  • The collected product mixture can be analyzed by standard techniques such as LC-MS, GC-MS, and NMR to determine conversion, yield, and purity.

  • Purification can be achieved through standard liquid-liquid extraction followed by column chromatography.

Reaction Mechanism: Nucleophilic Acyl Substitution

The core of this protocol is a two-step process: the formation of the acyl fluoride followed by a nucleophilic acyl substitution.

Caption: General mechanism of nucleophilic acyl substitution on this compound.

Illustrative Performance Data

The following table presents hypothetical but realistic data for the flow synthesis of a bromodifluoroacetyl amide, demonstrating the expected influence of key reaction parameters.

EntryResidence Time (Reactor 1, min)Temperature (Reactor 1, °C)Residence Time (Reactor 2, min)Temperature (Reactor 2, °C)Yield (%)
125052575
227052588
329052592
419052585
5290102593
62905095

This illustrative data suggests that higher temperatures in the first reactor improve the rate of acyl fluoride formation, leading to higher overall yields. Longer residence times in the second reactor and lower temperatures can also enhance the yield by ensuring complete reaction and minimizing side reactions.

Conclusion: A Safer, More Efficient Paradigm

The use of this compound in flow chemistry represents a significant advancement in the synthesis of bromodifluoromethyl-containing compounds. By leveraging the principles of continuous processing, researchers can safely handle this highly reactive intermediate, achieve superior control over reaction conditions, and potentially access novel chemical space. The protocols and principles outlined in this document provide a robust framework for the implementation of this technology in both academic research and industrial drug development, paving the way for the safer and more efficient synthesis of next-generation therapeutics.

References

Application Notes & Protocols for Photocatalytic Difluoromethylation with Bromodifluoroacetyl Fluoride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Difluoromethyl Group

In the landscape of modern medicinal chemistry, the incorporation of fluorine-containing motifs is a cornerstone strategy for optimizing the pharmacological profile of drug candidates. Among these, the difluoromethyl group (–CF₂H) holds a privileged position. Its unique electronic properties and ability to act as a lipophilic hydrogen bond donor allow it to serve as a bioisostere for hydroxyl (–OH) and thiol (–SH) groups, profoundly influencing molecular conformation, metabolic stability, membrane permeability, and binding affinity. The development of efficient and mild methods for the introduction of the –CF₂H group, particularly in the late stages of a synthetic sequence, is therefore of paramount importance.

Visible-light photoredox catalysis has emerged as a powerful engine for chemical innovation, enabling the generation of reactive radical intermediates under exceptionally mild conditions. This guide provides a detailed overview and practical protocols for the photocatalytic difluoromethylation of organic molecules, with a focus on utilizing bromodifluoroacetyl fluoride (BrCF₂COF) as a potent and accessible source of the difluoromethyl radical. This method offers a compelling alternative to traditional approaches, characterized by its operational simplicity and broad functional group tolerance.

Chemical Properties and Safety

This compound (CAS 38126-07-7) is a volatile and reactive compound. While specific physical properties like boiling point are not widely published, its structural analogues, such as bromodifluoroacetyl chloride (boiling point: 50 °C), are low-boiling liquids. Some suppliers note that this compound is a gas at standard temperature and pressure. This volatility, combined with its reactivity as an acyl fluoride, necessitates stringent safety protocols.

Table 1: Properties of this compound

PropertyValueSource
CAS Number 38126-07-7
Molecular Formula C₂BrF₃O
Molecular Weight 176.92 g/mol
Physical Form Gas/Volatile Liquid
Hazards Corrosive, Lachrymator, Moisture-sensitiveInferred from analogues
Mandatory Safety Precautions

Given the hazardous nature of this compound and its analogues, all manipulations must be conducted with rigorous safety measures.

  • Engineering Controls : All work must be performed inside a certified chemical fume hood with sufficient ventilation to prevent inhalation of vapors.

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Tightly fitting chemical safety goggles and a face shield are mandatory.

    • Hand Protection : Use impermeable gloves (e.g., neoprene or butyl rubber). Acyl halides can penetrate standard laboratory gloves; inspect gloves before use and replace them immediately if contamination is suspected.

    • Body Protection : A flame-resistant lab coat and an impermeable apron are required.

  • Handling :

    • Handle as a highly volatile and corrosive substance. Avoid direct contact with skin, eyes, and clothing.

    • Keep the reagent container tightly sealed and store it in a cool, dry, well-ventilated area away from moisture and incompatible materials like strong acids or oxidizing agents.

    • In case of a spill, evacuate the area and handle the cleanup with appropriate PPE. Absorb the spill with an inert, dry material (e.g., sand or vermiculite) and place it in a sealed container for hazardous waste disposal.

  • First Aid :

    • Inhalation : Move the individual to fresh air immediately. If breathing is difficult, administer oxygen and seek immediate medical attention.

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.

    • Eye Contact : Flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

Proposed Reaction Mechanism

The photocatalytic generation of a difluoromethyl radical from this compound is predicated on a single-electron transfer (SET) process. While a definitive study on this specific reagent is not yet prevalent, a plausible mechanism can be constructed based on well-established principles of photoredox catalysis with analogous reagents like ethyl bromodifluoroacetate.

The proposed catalytic cycle proceeds as follows:

  • Photoexcitation : The photocatalyst (PC), typically an iridium or ruthenium complex (e.g., fac-[Ir(ppy)₃]), absorbs visible light, promoting it to a long-lived, high-energy excited state (PC*).

  • Reductive Quenching : The excited photocatalyst (PC*) acts as a potent single-electron donor. It reduces this compound via a single-electron transfer (SET).

  • Radical Generation : Upon accepting an electron, the this compound molecule undergoes rapid dissociative fragmentation. The carbon-bromine bond cleaves, releasing a bromide anion (Br⁻) and the key difluoroacetyl radical (•CF₂COF).

  • Decarbonylation : The difluoroacetyl radical is unstable and rapidly undergoes decarbonylation (loss of carbon monoxide, CO) to generate the desired difluoromethyl radical (•CF₂H). The hydrogen atom is typically abstracted from a solvent molecule or another hydrogen atom donor in the reaction mixture.

  • Substrate Addition : The nucleophilic difluoromethyl radical adds to the electron-deficient substrate (e.g., a heteroaromatic ring), forming a radical adduct intermediate.

  • Oxidation and Regeneration : The radical adduct is oxidized by the now-oxidized photocatalyst (PC⁺), which closes the catalytic cycle by returning the photocatalyst to its ground state. This oxidation step forms a cationic intermediate from the substrate.

  • Deprotonation : The cationic intermediate is deprotonated, often by a mild base present in the reaction mixture, to yield the final difluoromethylated product and regenerate the aromaticity of the substrate.

G PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited 1. Photoexcitation PC_oxidized Oxidized PC+ PC_excited->PC_oxidized 2. SET Reagent BrCF₂COF PC_excited->Reagent e⁻ PC_oxidized->PC Regeneration Radical_Anion [BrCF₂COF]•⁻ Radical1 •CF₂COF Radical_Anion->Radical1 3. Fragmentation Br_minus - Br⁻ Radical2 •CF₂H Radical1->Radical2 4. Decarbonylation & H• Abstraction CO - CO Radical_Adduct [Het(H)CF₂H]• Radical2->Radical_Adduct Substrate Substrate (Het-H) Substrate->Radical_Adduct 5. Radical Addition Radical_Adduct->PC_oxidized e⁻ Cation_Adduct [Het(H)CF₂H]⁺ Radical_Adduct->Cation_Adduct 6. Oxidation Product Product (Het-CF₂H) Cation_Adduct->Product 7. Deprotonation H_plus - H⁺ light Visible Light (hv)

Figure 1: Proposed photocatalytic cycle for difluoromethylation.

Representative Experimental Protocol

The following is a representative protocol for the direct C-H difluoromethylation of a heteroaromatic substrate, adapted from established procedures for similar difluoromethylating agents. This protocol should be optimized for each specific substrate.

G prep 1. Preparation - Add substrate, photocatalyst, and solvent to vial. - Seal with septum. degas 2. Degassing - Sparge with Argon/N₂ for 15-20 minutes. prep->degas add_reagent 3. Reagent Addition - Add BrCF₂COF via gas-tight syringe under inert atmosphere. degas->add_reagent irradiate 4. Irradiation - Place vial in front of a blue LED light source. - Stir vigorously. add_reagent->irradiate monitor 5. Monitoring - Track reaction progress by TLC, GC-MS, or ¹⁹F NMR. irradiate->monitor workup 6. Workup - Quench reaction. - Perform aqueous extraction. monitor->workup purify 7. Purification - Dry organic layer. - Purify by column chromatography. workup->purify

Figure 2: General experimental workflow.
Materials and Equipment

  • Substrate : Heteroaromatic compound (e.g., quinoxalinone, caffeine) (1.0 equiv)

  • Difluoromethylating Agent : this compound (BrCF₂COF) (2.0-3.0 equiv)

  • Photocatalyst : fac-[Ir(ppy)₃] or Ru(bpy)₃(PF₆)₂ (1-2 mol%)

  • Solvent : Anhydrous, degassed solvent such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN)

  • Inert Gas : Argon or Nitrogen

  • Reaction Vessel : Schlenk tube or a vial with a PTFE-lined screw cap

  • Light Source : Blue LED lamp (450-460 nm), Kessil lamp, or equivalent

  • Stirring : Magnetic stirrer and stir bars

  • Syringes : Gas-tight syringe for handling BrCF₂COF

Step-by-Step Procedure
  • Reaction Setup : To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the heteroaromatic substrate (e.g., 0.2 mmol, 1.0 equiv) and the photocatalyst (e.g., 0.002 mmol, 1 mol%).

  • Solvent Addition : Add the anhydrous solvent (e.g., 2.0 mL of DMSO) to the vial.

  • Degassing : Seal the vial with a septum cap and degas the mixture by sparging with argon or nitrogen for 15-20 minutes. This step is critical to remove oxygen, which can quench the excited state of the photocatalyst.

  • Reagent Addition : Under a positive pressure of inert gas, carefully add this compound (0.4-0.6 mmol, 2.0-3.0 equiv) to the reaction mixture using a gas-tight syringe.

  • Irradiation : Place the sealed vial approximately 5-10 cm from the blue LED light source. Ensure the reaction is stirred vigorously to maintain a homogeneous mixture and uniform light exposure. A small fan may be used to keep the reaction at room temperature.

  • Reaction Monitoring : Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or ¹⁹F NMR until the starting material is consumed (typically 12-24 hours).

  • Workup : Once the reaction is complete, remove the light source and quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired difluoromethylated product.

Expected Outcomes and Troubleshooting

The efficiency of the photocatalytic difluoromethylation can be influenced by the electronic properties of the substrate. Electron-rich heterocycles are generally more reactive towards radical addition. The following table provides representative yields for the difluoromethylation of various heterocycles using a closely related photocatalytic system, which can serve as a benchmark for what to expect.

Table 2: Representative Substrate Scope and Yields (Data adapted from a comparable photocatalytic system for illustrative purposes)

SubstrateProductYield (%)
Quinoxalin-2(1H)-one3-(difluoromethyl)quinoxalin-2(1H)-one85
Caffeine8-(difluoromethyl)caffeine78
N-Methylphthalimide4-(difluoromethyl)-N-methylphthalimide65
1,3-Dimethyluracil5-(difluoromethyl)-1,3-dimethyluracil72
Indole3-(difluoromethyl)indole55

(Source: Adapted from methodologies described in literature for direct C-H difluoromethylation of heterocycles)

Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inefficient degassing (oxygen presence).2. Deactivated photocatalyst.3. Insufficient light intensity.4. Reagent degradation due to moisture.1. Improve degassing procedure; use freeze-pump-thaw cycles for sensitive reactions.2. Use fresh, high-purity photocatalyst.3. Move the light source closer or use a higher-power lamp.4. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Byproducts 1. Over-reaction or side reactions.2. Substrate instability under reaction conditions.1. Monitor the reaction closely and stop it once the starting material is consumed.2. Lower the reaction temperature or screen different solvents.
Low Yield after Purification 1. Product volatility.2. Poor separation during chromatography.1. Use care during solvent removal (e.g., lower vacuum, no heating).2. Optimize the eluent system for column chromatography.

Application Notes and Protocols for Copper-Catalyzed Difluoromethylation Using Bromodifluoroacetyl Fluoride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The introduction of the difluoromethyl (CF₂H) group into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a unique modulation of physicochemical and pharmacological properties.[1][2][3] This moiety can act as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl, thiol, or amide functionalities, thereby enhancing metabolic stability and membrane permeability.[1][2][3] This guide provides a comprehensive overview and a detailed proposed protocol for the copper-catalyzed difluoromethylation of (hetero)arenes using bromodifluoroacetyl fluoride as the difluoromethylating agent. While direct literature on this specific transformation is nascent, the principles outlined herein are extrapolated from well-established copper-catalyzed reactions with analogous reagents, offering a robust starting point for researchers in this field.

Introduction: The Strategic Value of the Difluoromethyl Group

The difluoromethyl group has emerged as a privileged motif in drug discovery. Its unique electronic properties, including a polarized C-H bond, allow it to participate in hydrogen bonding interactions, which can be crucial for target engagement.[2][3] Consequently, the late-stage introduction of the CF₂H group onto complex molecular scaffolds is a highly sought-after transformation in the development of new therapeutics.[1] Transition metal-catalyzed reactions, particularly those employing copper, have shown significant promise in achieving this goal due to their cost-effectiveness and versatile reactivity.[4]

The Reagent: this compound (BrCF₂COF)

This compound is a reactive acyl fluoride that can serve as a precursor to the difluoromethyl group. While less common than its ester or amide analogues, its high reactivity can be advantageous in certain contexts.

Properties of this compound:

PropertyValueReference
CAS Number 38126-07-7[5]
Molecular Formula C₂BrF₃O[5]
Molecular Weight 176.92 g/mol [6]
Appearance Colorless liquid/gas[5][7]
Odor Pungent[5]

Synthesis: this compound can be synthesized through various methods, including the autooxidation of 1,1-dibromo-2,2-difluoroethylene or the decomposition of halocarbons with oleum.[8][9]

Safety and Handling: this compound is a corrosive and reactive compound.[2][10] All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including impermeable gloves, safety goggles, and a lab coat.[10] A self-contained breathing apparatus should be readily available in case of emergency.[10] The compound should be stored in a cool, well-ventilated area in a tightly sealed container.[10]

Proposed Reaction Mechanism

The copper-catalyzed difluoromethylation using this compound is proposed to proceed through a radical-mediated pathway, analogous to related copper-catalyzed reactions with other bromodifluoroacetyl derivatives.[1][11] The catalytic cycle is initiated by the reduction of a Cu(I) species, which then engages with the this compound.

Proposed Catalytic Cycle Cu(I) Catalyst Cu(I) Catalyst Cu(II) Intermediate Cu(II) Intermediate Cu(I) Catalyst->Cu(II) Intermediate  BrCF₂COF Difluoromethyl Radical (•CF₂H) Difluoromethyl Radical (•CF₂H) Cu(II) Intermediate->Difluoromethyl Radical (•CF₂H) Decarboxylation (-CO₂) Difluoromethylated Arene (Ar-CF₂H) Difluoromethylated Arene (Ar-CF₂H) Difluoromethyl Radical (•CF₂H)->Difluoromethylated Arene (Ar-CF₂H)  Arene Substrate (Ar-H) Arene Substrate (Ar-H) Arene Substrate (Ar-H) Difluoromethylated Arene (Ar-CF₂H)->Cu(I) Catalyst Regeneration Decarboxylation Decarboxylation

Caption: Proposed catalytic cycle for copper-catalyzed difluoromethylation.

The proposed mechanism involves the following key steps:

  • Oxidative Addition/Single Electron Transfer (SET): The Cu(I) catalyst reacts with this compound to form a Cu(II) intermediate.

  • Decarboxylation: This intermediate is unstable and undergoes rapid decarboxylation to release carbon dioxide and generate a difluoromethyl radical (•CF₂H).

  • Radical Addition: The highly reactive difluoromethyl radical adds to the (hetero)arene substrate.

  • Rearomatization and Catalyst Regeneration: The resulting radical intermediate is oxidized, leading to the formation of the difluoromethylated product and regeneration of the active Cu(I) catalyst.

Application Notes: A Proposed Protocol for Difluoromethylation of Arenes

The following is a proposed experimental protocol for the copper-catalyzed difluoromethylation of an arene using this compound. This protocol is based on optimized conditions for similar transformations and should be considered a starting point for further optimization.

Table of Proposed Reaction Conditions:

ParameterProposed ConditionRationale/Notes
Copper Catalyst CuI (10 mol%)A common and effective Cu(I) source. Other sources like CuBr or Cu(OTf)₂ could also be explored.
Ligand 1,10-Phenanthroline (20 mol%)Bidentate nitrogen ligands often enhance the reactivity and stability of copper catalysts.
Substrate Arene/Heteroarene (1.0 equiv)Electron-rich arenes are expected to be more reactive.
Difluoromethylating Agent This compound (2.0 equiv)An excess is used to ensure complete consumption of the substrate.
Solvent DMF or DMSOPolar aprotic solvents are typically effective for this type of reaction.
Temperature 80-100 °CElevated temperatures are often required to promote decarboxylation and radical formation.
Atmosphere Inert (Nitrogen or Argon)To prevent oxidation of the copper catalyst and other reaction components.

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the arene substrate (0.5 mmol, 1.0 equiv), CuI (9.5 mg, 0.05 mmol, 10 mol%), and 1,10-phenanthroline (18.0 mg, 0.1 mmol, 20 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: Add anhydrous DMF (2.5 mL) via syringe.

  • Reagent Addition: Carefully add this compound (1.0 mmol, 2.0 equiv) via syringe. Caution: This reagent is corrosive and reactive.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Experimental Workflow

Experimental Workflow Reagents Weigh Arene, CuI, Ligand Schlenk Tube Add to Schlenk Tube Reagents->Schlenk Tube Inert Evacuate/Backfill with N₂/Ar Schlenk Tube->Inert Solvent Add Anhydrous Solvent Inert->Solvent Reagent_Add Add BrCF₂COF Solvent->Reagent_Add Heating Heat at 100 °C Reagent_Add->Heating Stirring Stir for 12-24 h Heating->Stirring TLC_GCMS Monitor by TLC/GC-MS Stirring->TLC_GCMS Cooling Cool to Room Temperature TLC_GCMS->Cooling Extraction Dilute and Wash Cooling->Extraction Drying Dry Organic Layer Extraction->Drying Purification Column Chromatography Drying->Purification Characterization NMR, HRMS Purification->Characterization

Caption: A typical experimental workflow for the proposed reaction.

Conclusion

The copper-catalyzed difluoromethylation of (hetero)arenes represents a powerful strategy for the synthesis of molecules with potential applications in drug discovery and development. While the use of this compound for this purpose is not yet widely documented, the proposed protocol, based on established chemical principles, provides a solid foundation for researchers to explore this transformation. Careful optimization and analysis will be key to unlocking the full potential of this reactive difluoromethylating agent.

References

Application Notes & Protocols: A Guide to the N-Difluoromethylation of Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Difluoromethyl Group and a Modern Synthetic Approach

The introduction of fluorine-containing moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1] Among these, the difluoromethyl (–CF₂H) group has garnered significant attention as a bioisostere for hydroxyl, thiol, or amine groups, capable of acting as a lipophilic hydrogen bond donor.[2] This unique property allows it to modulate key physicochemical characteristics of drug candidates, including metabolic stability, membrane permeability, and binding affinity for biological targets.[3] Consequently, robust and efficient methods for the synthesis of difluoromethylated compounds, particularly N-difluoromethylated anilines which are prevalent in pharmaceutical scaffolds, are of high value to researchers in drug discovery.[4][5]

While a variety of reagents have been explored for difluoromethylation, this guide focuses on a practical and increasingly adopted strategy: the use of difluorocarbene precursors. The user's initial query specified bromodifluoroacetyl fluoride. However, a thorough review of the scientific literature indicates that this compound is primarily documented as a precursor for other compounds, such as α,α-difluoro-γ-lactams, rather than as a direct reagent for the N-difluoromethylation of anilines.[6]

Instead, this application note will provide a detailed protocol and mechanistic insights for a closely related, well-documented, and highly efficient method utilizing ethyl bromodifluoroacetate (BrCF₂CO₂Et) . This commercially available, stable, and cost-effective reagent serves as an excellent precursor to difluorocarbene (:CF₂) for the direct N-H insertion into anilines.[2][7][8] This approach is noted for its operational simplicity, broad functional group tolerance, and scalability, making it an invaluable tool for medicinal chemists and drug development professionals.[2][7]

Pillar 1: The "Why" - Mechanistic Causality

Understanding the reaction mechanism is critical for optimization and troubleshooting. The N-difluoromethylation of anilines with ethyl bromodifluoroacetate is not a direct displacement reaction but a multi-step process initiated by the generation of a highly reactive intermediate: difluorocarbene (:CF₂).

The proposed mechanism proceeds as follows:

  • Deprotonation and Elimination: A suitable base, such as lithium hydroxide (LiOH) or cesium carbonate (Cs₂CO₃), initiates the process by promoting the hydrolysis of the ethyl ester.

  • Decarboxylation: The resulting carboxylate is unstable and undergoes spontaneous decarboxylation to generate a bromodifluoromethyl anion intermediate.

  • Carbene Formation: This anion rapidly eliminates a bromide ion to form the electrophilic difluorocarbene (:CF₂).

  • N-H Insertion: The aniline, acting as a nucleophile, attacks the difluorocarbene. The resulting ammonium ylide intermediate is then protonated (by solvent or trace water) to yield the final N-difluoromethylated aniline product.[4][9][10]

This pathway explains the choice of reagents and conditions. A base is essential to trigger the cascade, and the reaction is typically performed in a polar aprotic solvent like DMF to facilitate the ionic intermediates.

Reaction_Mechanism Reagent Ethyl Bromodifluoroacetate (BrCF₂CO₂Et) Intermediate1 Bromodifluoromethyl Anion Reagent->Intermediate1 + Base - EtOH, -CO₂ Carbene Difluorocarbene (:CF₂) Intermediate1->Carbene - Br⁻ Aniline Aniline (Ar-NH₂) Ylide Ammonium Ylide Intermediate Aniline->Ylide + :CF₂ Product N-Difluoromethyl Aniline (Ar-NHCF₂H) Ylide->Product + H⁺

Figure 1: Proposed mechanism for N-difluoromethylation.

Pillar 2: The "How" - A Self-Validating Protocol

This protocol is designed to be a self-validating system. Each step includes checkpoints and expected observations. Adherence to these steps, using appropriate analytical techniques (TLC, LC-MS) for monitoring, ensures a high probability of success.

Experimental Protocol: General Procedure for N-Difluoromethylation of Anilines

Materials:

  • Substituted Aniline (1.0 mmol, 1.0 equiv)

  • Ethyl Bromodifluoroacetate (BrCF₂CO₂Et) (2.0-3.0 mmol, 2.0-3.0 equiv)

  • Cesium Carbonate (Cs₂CO₃) or Lithium Hydroxide (LiOH) (2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5-10 mL)

  • Ethyl acetate (for workup)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser (under an inert atmosphere, e.g., Nitrogen or Argon), add the substituted aniline (1.0 equiv) and the base (Cs₂CO₃ or LiOH, 2.0-3.0 equiv).

    • Expert Insight: The choice of base can be crucial. Cs₂CO₃ is often effective for a broad range of substrates. For tosyl-protected anilines, LiOH in aqueous DMF has been shown to be effective.[8]

  • Solvent and Reagent Addition: Add anhydrous DMF (5-10 mL) to the flask and stir the mixture to ensure good suspension of the base. Add ethyl bromodifluoroacetate (2.0-3.0 equiv) to the mixture dropwise at room temperature.

    • Trustworthiness Check: The reaction is often exothermic. For sensitive substrates, consider cooling the flask in an ice bath during the addition.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed (typically 4-12 hours).

  • Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate. c. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. This removes residual DMF and inorganic salts. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. e. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-difluoromethylated aniline.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry. The –NHCF₂H proton typically appears as a characteristic triplet in the ¹H NMR spectrum, and the fluorine signal appears as a doublet of doublets in the ¹⁹F NMR spectrum.

G start Start: Assemble Reagents setup 1. Combine Aniline & Base in Anhydrous DMF start->setup add 2. Add Ethyl Bromodifluoroacetate (Room Temperature) setup->add react 3. Heat to 80-100 °C (Monitor by TLC/LC-MS) add->react workup 4. Cool, Dilute with EtOAc, Aqueous Wash react->workup purify 5. Dry, Concentrate & Purify via Chromatography workup->purify end End: Characterize Product (NMR, MS) purify->end

Figure 2: Experimental workflow for N-difluoromethylation.

Pillar 3: Data-Driven Insights & Substrate Scope

The N-difluoromethylation protocol using ethyl bromodifluoroacetate is compatible with a wide range of aniline derivatives. The efficiency of the reaction can be influenced by the electronic and steric properties of the aniline substrate.

EntryAniline SubstrateElectronic NatureTypical YieldNotes
14-MethoxyanilineElectron-RichGood to ExcellentElectron-donating groups generally facilitate the reaction.
2AnilineNeutralGoodServes as a benchmark substrate.
34-ChloroanilineElectron-WithdrawingModerate to GoodHalogenated anilines are well-tolerated.[2][7]
4N-Phenylpyridin-2-amineHeterocyclicGood to ExcellentThe protocol is highly effective for N-pyridyl substituted anilines.[2][7]
52,6-DimethylanilineSterically HinderedModerateIncreased steric hindrance near the amino group can lower the yield.
6N-TosylanilineProtected AmineGoodRequires specific conditions (e.g., LiOH) for optimal results.[8]

Table 1: Representative Substrate Scope and Expected Yields.

Safety & Troubleshooting

  • Safety: Ethyl bromodifluoroacetate is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. DMF is a skin irritant and should be handled with care.

  • Troubleshooting:

    • Low Yield: If the reaction stalls or provides a low yield, ensure all reagents and solvents are anhydrous. An excess of the difluorocarbene precursor (up to 3 equivalents) and base may be required. Increasing the reaction temperature or time could also improve conversion.

    • Side Products: The formation of N-formylated anilines can sometimes be observed.[2] This may occur if water is present, leading to the hydrolysis of an intermediate. Ensuring anhydrous conditions can minimize this side reaction.

    • No Reaction: For highly deactivated (electron-poor) anilines, this method may be less effective. Alternative difluoromethylation strategies, such as those employing radical pathways, might be considered.

Conclusion

The N-difluoromethylation of anilines via difluorocarbene generation from ethyl bromodifluoroacetate is a powerful and practical method for synthesizing valuable building blocks for drug discovery and development. By understanding the underlying mechanism and following a robust, validated protocol, researchers can reliably access a diverse range of N-difluoromethylated anilines. This guide provides the foundational knowledge and practical steps necessary for the successful implementation of this important transformation in the laboratory.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for Bromodifluoroacetyl Fluoride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and optimization of bromodifluoroacetyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its preparation. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to enhance your reaction yields and product purity.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: Why is my yield of this compound consistently low?

A1: Low yields can stem from several factors, primarily related to catalyst inefficiency, suboptimal reaction conditions, or incomplete conversion of starting materials.

  • Catalyst Activity: The reaction of halothane precursors with oleum is often sluggish without a catalyst. Mercury salts, such as mercuric oxide (HgO) or mercuric sulfate (HgSO₄), have been traditionally used to promote this reaction.[1][2] The absence or deactivation of the catalyst can lead to a significant drop in conversion.[1][2]

    • Solution: Ensure the catalyst is fresh and added in the recommended amount. If using mercury-based catalysts, be aware of their toxicity and handle them with extreme caution in a well-ventilated fume hood. For a more environmentally benign approach, consider exploring alternative Lewis acid catalysts. While specific non-mercury catalysts for this exact transformation are not extensively documented in readily available literature, screening of catalysts like zinc sulfate (ZnSO₄), copper(II) oxide (CuO), manganese(II) oxide (MnO), zinc oxide (ZnO), or iron(III) oxide (Fe₂O₃) has been suggested.[1]

  • Oleum Concentration and Ratio: The concentration of sulfur trioxide (SO₃) in oleum is critical. An incorrect concentration or an inappropriate molar ratio of SO₃ to the starting material can lead to incomplete reaction or the formation of side products.

    • Solution: Use oleum with the specified SO₃ concentration for your chosen protocol (typically ranging from 30% to 65%).[2][3] The molar ratio of SO₃ to the haloethane precursor should be carefully controlled, generally between 1 and 4.[3]

  • Reaction Temperature and Time: These parameters are interdependent and crucial for optimal yield.

    • Solution: Maintain the reaction temperature within the recommended range (typically 40°C to 100°C for the oleum/halothane method).[3] Monitor the reaction progress using appropriate analytical techniques (e.g., GC-MS or ¹⁹F NMR) to determine the optimal reaction time. Insufficient time will result in incomplete conversion, while excessively long reaction times at elevated temperatures can lead to product decomposition or side reactions.

Q2: My final product is a mixture of this compound and bromodifluoroacetyl bromide. How can I improve the selectivity for the fluoride?

A2: The formation of bromodifluoroacetyl bromide as a significant byproduct is a known issue, particularly in the autooxidation of 1,1-dibromo-2,2-difluoroethylene (CF₂=CBr₂).[2] This is due to the presence of bromide ions in the reaction mixture.

  • Controlling the Reaction Pathway: The relative amounts of the acyl fluoride and bromide can be influenced by the specific reaction conditions and the synthetic route chosen.

    • Solution: The oleum-based synthesis from fluorinated precursors like BrCF₂CFClBr is generally more selective towards the acyl fluoride.[1] If using the autooxidation route, careful control of the reaction conditions may help to slightly favor the formation of the acyl fluoride, though a mixture is often unavoidable.

  • Purification: Since a mixture is often obtained, the primary solution lies in efficient purification.

    • Solution: Fractional distillation is the most effective method for separating this compound from its bromide counterpart due to their different boiling points. Careful control of the distillation temperature and pressure is essential for achieving high purity.

Q3: The reaction seems to have stalled and is not proceeding to completion. What should I do?

A3: Reaction stalling can be due to several factors, including catalyst deactivation, insufficient reagent concentration, or the presence of inhibitors.

  • Catalyst Deactivation: The catalyst can be poisoned by impurities in the starting materials or solvents.

    • Solution: Ensure all reagents and solvents are of high purity and anhydrous. If catalyst deactivation is suspected, a fresh portion of the catalyst can be carefully added to the reaction mixture.

  • Insufficient Oleum: The SO₃ in oleum is consumed during the reaction. If the initial amount was insufficient, the reaction will stop once it is depleted.

    • Solution: If monitoring indicates a stalled reaction and unreacted starting material is still present, a carefully calculated amount of additional oleum can be slowly added. This should be done with extreme caution due to the highly exothermic nature of the reaction.

  • Presence of Water: Moisture will react violently with oleum, quenching the reagent and potentially leading to a runaway reaction.

    • Solution: All glassware must be thoroughly dried before use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

II. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main established methods for the synthesis of this compound:

  • Reaction of Halogenated Ethanes with Oleum: This is a widely cited method involving the reaction of precursors such as 1,1,2-trifluoro-1,2-dibromo-2-chloroethane (BrCF₂CFClBr) or 1,2-dibromo-1,1,2,2-tetrafluoroethane (BrCF₂CF₂Br) with fuming sulfuric acid (oleum).[1][2] This reaction typically requires a catalyst, with mercury salts being historically common. The product is a volatile liquid that can be distilled directly from the reaction mixture.

  • Autooxidation of 1,1-Dibromo-2,2-difluoroethylene: This method involves the reaction of 1,1-dibromo-2,2-difluoroethylene (CF₂=CBr₂) with oxygen.[2] This route often leads to a mixture of this compound and bromodifluoroacetyl bromide.

Q2: What are the major safety concerns when working with oleum and mercury-based catalysts?

A2: Both oleum and mercury compounds are highly hazardous and require strict safety protocols.

  • Oleum (Fuming Sulfuric Acid):

    • Corrosivity: It is extremely corrosive to all body tissues. Contact with skin or eyes can cause severe burns.

    • Reactivity: It reacts violently with water in a highly exothermic manner, which can cause splattering and the release of toxic fumes.

    • Fumes: It releases sulfur trioxide (SO₃) fumes, which are toxic and corrosive.

    • Handling: Always work in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Always add oleum slowly to other reagents; never add water to oleum. Have an appropriate quenching agent and spill kit readily available.

  • Mercury Catalysts:

    • Toxicity: Mercury and its compounds are highly toxic, particularly to the nervous system. Chronic exposure can lead to severe health problems.

    • Environmental Hazard: Mercury is a persistent environmental pollutant.

    • Handling and Disposal: Handle mercury compounds with extreme care, using appropriate containment measures to prevent spills and vaporization. All mercury-contaminated waste must be disposed of according to institutional and environmental regulations.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture (if safe to do so) and analyzing them by:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying the volatile components of the reaction mixture, including the starting material, product, and any byproducts.

  • ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy: Fluorine NMR is a powerful tool for identifying and quantifying fluorinated compounds. The disappearance of the signal corresponding to the starting material and the appearance of the signal for this compound can be used to track the reaction's progress. The chemical shift for the acyl fluoride (C(O)F) is typically in the range of -20 to -70 ppm relative to CFCl₃.[4]

Q4: What is the best way to purify the final product?

A4: The most effective method for purifying this compound is fractional distillation . Due to its volatility, the distillation should be performed with care, using an efficient distillation column to separate it from less volatile impurities and any co-boiling side products like bromodifluoroacetyl bromide. The receiving flask should be cooled to prevent loss of the product.

III. Detailed Experimental Protocols

Protocol 1: Synthesis from 1,1,2-Trifluoro-1,2-dibromo-2-chloroethane (BrCF₂CFClBr) using Oleum

This protocol is based on established patent literature and should be performed by experienced chemists with appropriate safety measures in place.

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a distillation head connected to a condenser and a cooled receiving flask.

  • Heating mantle with a temperature controller.

  • 1,1,2-trifluoro-1,2-dibromo-2-chloroethane (BrCF₂CFClBr)

  • Oleum (e.g., 40% SO₃)

  • Mercuric oxide (HgO) - Caution: Highly Toxic!

  • Absolute ethanol (for trapping the product, optional)

  • Ice bath

Procedure:

  • Reaction Setup: Assemble the dry glassware in a chemical fume hood. The receiving flask should be placed in an ice bath to efficiently condense the volatile product.

  • Charging the Reactor: To the three-necked flask, add 1,1,2-trifluoro-1,2-dibromo-2-chloroethane (e.g., 2.89 mol) and mercuric oxide (e.g., 7 g).[1]

  • Addition of Oleum: Slowly add the oleum (to achieve a molar ratio of SO₃ to BrCF₂CFClBr of approximately 1.5) to the dropping funnel.[1]

  • Reaction: Begin stirring the mixture and heat the flask to approximately 75°C.[1] Slowly add the oleum from the dropping funnel to the reaction mixture over a period of several hours. The reaction is exothermic, so control the addition rate to maintain a steady reaction temperature.

  • Distillation: this compound will distill from the reaction mixture as it is formed. Collect the distillate in the cooled receiving flask. The reaction is typically run for up to 20 hours to ensure complete conversion.[1]

  • Work-up (optional trapping): The gaseous product can be bubbled through absolute ethanol to form the corresponding ethyl ester, which can then be purified by distillation.[1] Alternatively, the collected liquid acyl fluoride can be purified directly by fractional distillation.

Protocol 2: Synthesis from 1,1-Dibromo-2,2-difluoroethylene (CF₂=CBr₂) via Autooxidation

This method often produces a mixture of acyl halides.

Materials and Equipment:

  • Reaction vessel suitable for gas-phase reactions, equipped with a gas inlet and a condenser.

  • 1,1-dibromo-2,2-difluoroethylene (CF₂=CBr₂)

  • Oxygen gas

  • UV lamp (optional, can initiate bromination for precursor synthesis)

Procedure:

  • Precursor Synthesis: 1,1-dibromo-2,2-difluoroethylene is typically prepared from vinylidene fluoride by successive bromination and dehydrobromination.[1] The bromination can be initiated by UV irradiation.[1]

  • Reaction Setup: Place the 1,1-dibromo-2,2-difluoroethylene in the reaction vessel.

  • Autooxidation: Bubble a stream of oxygen gas through the liquid reactant. The reaction can be slow and may be facilitated by gentle heating, but care must be taken to avoid excessive evaporation of the starting material.

  • Product Collection: The product, a mixture of this compound and bromodifluoroacetyl bromide, can be collected and then separated by fractional distillation. The overall yield of the mixed acyl halides can be around 90%.[2]

IV. Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

FeatureOleum/Halothane MethodAutooxidation Method
Starting Material e.g., BrCF₂CFClBr, BrCF₂CF₂Br1,1-Dibromo-2,2-difluoroethylene (CF₂=CBr₂)
Reagents Oleum (fuming H₂SO₄)Oxygen (O₂)
Catalyst Typically HgO or other metal salts (e.g., ZnSO₄)[1]Not typically required
Selectivity Generally higher for the acyl fluorideProduces a mixture of acyl fluoride and bromide[2]
Yield Can be high with a catalyst (e.g., 85% for the ethyl ester derivative)[2]High for the mixed acyl halides (~90%)[2]
Safety Concerns Highly corrosive and toxic reagents (oleum, mercury salts)Flammability of the starting material and handling of oxygen
Environmental Impact Use of heavy metal catalysts and strong acidsPotentially greener if the precursor is sourced sustainably

V. Visualization of Key Processes

Reaction Mechanism and Troubleshooting Workflow

The following diagrams illustrate the generalized reaction pathway for the oleum-based synthesis and a logical workflow for troubleshooting common issues.

Diagram 1: Simplified Reaction Pathway

ReactionPathway Start Halogenated Ethane (e.g., BrCF₂CFClBr) Intermediate Reactive Intermediate (Sulfated Species) Start->Intermediate Reaction Reagents Oleum (H₂SO₄/SO₃) + Catalyst (e.g., HgO) Reagents->Intermediate Product This compound (BrCF₂COF) Intermediate->Product Rearrangement & Elimination

Caption: Simplified reaction pathway for the synthesis of this compound from a halogenated ethane precursor using oleum and a catalyst.

Diagram 2: Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow Start Low Yield Observed CheckCatalyst Is the catalyst active and present in the correct amount? Start->CheckCatalyst CheckConditions Are the reaction temperature and time optimal? CheckCatalyst->CheckConditions Yes SolutionCatalyst Use fresh catalyst. Consider alternative catalysts. CheckCatalyst->SolutionCatalyst No CheckReagents Is the oleum concentration and molar ratio correct? CheckConditions->CheckReagents Yes SolutionConditions Optimize temperature and time based on reaction monitoring. CheckConditions->SolutionConditions No SolutionReagents Verify oleum concentration. Adjust molar ratio. CheckReagents->SolutionReagents No End Yield Optimized CheckReagents->End Yes SolutionCatalyst->End SolutionConditions->End SolutionReagents->End

Caption: A step-by-step workflow for troubleshooting low reaction yields in the synthesis of this compound.

VI. References

  • Process for the production of bromo difluoro acetyl compounds. EP1270540A1. Available at: --INVALID-LINK--

  • Method for preparing bromodifluoroacetic compounds. US20030032836A1. Available at: --INVALID-LINK--

  • Method for preparing bromodifluoroacetic compounds. KR20020096912A. Available at: --INVALID-LINK--

  • 19F Chemical Shift Table. Alfa Chemistry. Available at: --INVALID-LINK--

References

Technical Support Center: Bromodifluoroacetyl Fluoride (BrCF₂COF)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for bromodifluoroacetyl fluoride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this highly reactive and versatile reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you anticipate, troubleshoot, and control your experiments effectively.

Table of Contents

  • Core Concepts: Understanding the Reactivity of this compound

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guide: Common Side Reactions & Solutions

    • Issue 1: Rapid Decomposition and Off-Gassing in the Presence of Moisture

    • Issue 2: Low Yield of Desired Amide/Ester and Formation of Unexpected Byproducts

    • Issue 3: Reaction Stalls or Inconsistent Results Batch-to-Batch

    • Issue 4: Product Degradation During Workup or Purification

    • Issue 5: Potential for α-Bromine Substitution or Elimination

  • Experimental Protocols

    • Protocol 1: General Procedure for Acylation of an Amine

    • Protocol 2: Quench and Workup Procedure to Minimize Hydrolysis

  • References

Core Concepts: Understanding the Reactivity of this compound

This compound (BrCF₂COF) is a powerful bifunctional reagent. Its reactivity is dominated by two key sites: the highly electrophilic acyl fluoride and the carbon-bromine bond at the α-position.

  • Acyl Fluoride Moiety (-COF): This is the primary site for nucleophilic acyl substitution. Acyl fluorides are the most reactive of the acyl halides after chlorides, readily reacting with nucleophiles like amines and alcohols. The high electronegativity of fluorine makes the carbonyl carbon extremely electron-deficient and susceptible to attack.

  • Bromodifluoromethyl Moiety (BrCF₂-): The C-Br bond is activated by the adjacent electron-withdrawing carbonyl group. This makes the α-carbon susceptible to nucleophilic substitution (Sₙ2) and the molecule prone to elimination reactions under certain conditions, although this is generally a secondary reaction pathway compared to acyl substitution.

The presence of two geminal fluorine atoms on the α-carbon provides significant electronic effects, enhancing the electrophilicity of the carbonyl carbon and influencing the stability of potential intermediates.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction mixture turning yellow/brown and fuming upon adding this compound? A1: This is a classic sign of hydrolysis. This compound reacts vigorously with water to produce bromodifluoroacetic acid and hydrogen fluoride (HF) gas.[1][2] The reaction is exothermic and the HF gas can appear as fumes. Ensure all your glassware is oven-dried or flame-dried, and all solvents and reagents are anhydrous.

Q2: Can I use a protic solvent like ethanol for my reaction? A2: Only if ethanol is your intended reagent to form ethyl bromodifluoroacetate.[2] Using a protic solvent that is not the intended nucleophile will lead to a competitive side reaction, consuming your reagent and generating undesired byproducts (e.g., esters, acids). Aprotic solvents such as THF, DCM, acetonitrile, or diethyl ether are recommended.

Q3: My NMR shows a second, minor acyl halide species. What could it be? A3: A common impurity from certain synthetic routes (e.g., autooxidation of 1,1-dibromo-2,2-difluoroethylene) is bromodifluoroacetyl bromide (BrCF₂COBr).[2] This impurity is also a potent acylating agent and may affect reaction kinetics or product profiles. If clean kinetics are required, purification of the starting material by distillation may be necessary.

Q4: Is this compound stable at elevated temperatures? A4: While specific data is limited, analogous fluorinated carboxylic acids and fluoropolymers are known to decompose at elevated temperatures, often eliminating HF and forming toxic products like carbonyl fluoride.[3][4][5] It is prudent to assume BrCF₂COF is thermally labile. We recommend running reactions at or below room temperature unless empirical data suggests otherwise. Uncontrolled heating can pose a significant safety risk.

Q5: What are the primary safety concerns with this reagent? A5: The primary hazards are its high reactivity and corrosivity. It is a lachrymator and is corrosive upon contact with skin or eyes due to its reaction with moisture to form HF. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. See the troubleshooting guide for specific handling recommendations.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental problems, explains the underlying chemistry, and provides actionable solutions.

Issue 1: Rapid Decomposition and Off-Gassing in the Presence of Moisture
  • Observation: Upon addition of BrCF₂COF, the reaction mixture heats up, bubbles, and may produce white fumes (HF). Yields are significantly reduced.

  • Causality (Hydrolysis): This is the most common side reaction. Trace amounts of water in the solvent, on the glassware, or in the reagents will rapidly hydrolyze the acyl fluoride.

    BrCF₂COF + H₂O → BrCF₂COOH + HF(g)

  • Troubleshooting Workflow:

    G Start Low Yield & Fuming Observed Check_Moisture Moisture Contamination Suspected Start->Check_Moisture Dry_Glassware Action: Oven/flame-dry all glassware immediately before use. Check_Moisture->Dry_Glassware Glassware Use_Anhydrous Action: Use anhydrous grade solvents and reagents. Consider purification/drying if necessary. Check_Moisture->Use_Anhydrous Solvents/Reagents Inert_Atmosphere Action: Run reaction under an inert atmosphere (N₂ or Ar). Check_Moisture->Inert_Atmosphere Atmosphere Verify Verification: Repeat reaction under strict anhydrous conditions. Dry_Glassware->Verify Use_Anhydrous->Verify Inert_Atmosphere->Verify Success Result: Reaction proceeds smoothly without decomposition. Verify->Success Fail Result: Problem persists. Verify->Fail Re-evaluate other issues

    Caption: Troubleshooting workflow for hydrolysis.

Issue 2: Low Yield of Desired Amide/Ester and Formation of Unexpected Byproducts
  • Observation: When reacting with an amine, you observe the desired amide but also other species, potentially an α-fluoroamide or an α-aminoamide.

  • Causality: While direct acylation is the primary pathway, complex cascade reactions can occur, especially if the reaction is run with a base or from precursors like bromodifluorohydrins.[6] For example, a highly nucleophilic amine could potentially react further. With less nucleophilic amines, the reaction may simply be too slow, allowing side reactions to dominate.

    • Primary Pathway: BrCF₂COF + R₂NH → BrCF₂CONR₂ + HF

    • Potential Side Product: Further reaction of the product or complex rearrangements.

  • Solution & Prevention:

    • Control Stoichiometry: Use a slight excess (1.1-1.2 eq.) of the nucleophile to ensure the acyl fluoride is consumed. Add a non-nucleophilic base (e.g., proton sponge, 2,6-lutidine) to scavenge the HF produced, which can otherwise protonate your nucleophile, rendering it inactive.

    • Temperature Control: Add the acyl fluoride slowly at a low temperature (e.g., 0 °C or -78 °C) to control the exothermic reaction and minimize side reactions.

    • Order of Addition: Add the acyl fluoride to the solution of the nucleophile and base, not the other way around. This ensures the highly reactive acyl fluoride is always in the presence of an excess of the intended reaction partner.

Issue 3: Reaction Stalls or Inconsistent Results Batch-to-Batch
  • Observation: A reaction that previously worked now gives poor conversion or different product ratios.

  • Causality: This often points to two culprits: reagent quality or moisture contamination (see Issue 1).

    • Reagent Degradation: this compound can degrade upon storage, especially if exposed to atmospheric moisture.

    • Impurity Variation: As noted, some synthetic preparations yield bromodifluoroacetyl bromide as an impurity.[2] The bromide is more reactive than the fluoride, and batch-to-batch variation in its concentration will lead to inconsistent results.

  • Solution & Prevention:

    • Reagent Quality Check: If possible, check the purity of the reagent by ¹⁹F NMR before use.

    • Fresh Reagent: Use a fresh bottle or a newly opened ampule.

    • Standardize Conditions: Ensure that solvent and other reagents are from a consistent, high-purity source.

ParameterRecommended SpecificationRationale
Solvent Water Content < 50 ppmMinimizes hydrolysis of the acyl fluoride.
Atmosphere Inert (N₂ or Ar)Prevents atmospheric moisture contamination.
Reagent Purity >98% (or known purity)Ensures consistent reactivity and stoichiometry.
Storage Refrigerated, under inert gasSlows potential degradation pathways.
Issue 4: Product Degradation During Workup or Purification
  • Observation: The reaction appears clean by crude NMR, but the isolated yield is low after aqueous workup or silica gel chromatography.

  • Causality: The bromodifluoroacetyl moiety can be sensitive.

    • Hydrolysis during Workup: The product (e.g., an ester or amide) may be susceptible to hydrolysis under acidic or basic conditions during an aqueous workup.

    • Silica Gel Instability: The acidic nature of standard silica gel can cause degradation of sensitive products. Some fluorinated compounds are known to be unstable on silica.[6]

  • Solution & Prevention:

    • Anhydrous Workup: If possible, quench the reaction with an anhydrous scavenger (e.g., a hindered amine) and remove salts by filtration.

    • Neutralize Silica Gel: If chromatography is necessary, use silica gel that has been pre-treated with a base (e.g., washed with Et₃N in the eluent).

    • Alternative Purification: Consider other purification methods like distillation or crystallization.

Issue 5: Potential for α-Bromine Substitution or Elimination
  • Observation: Formation of byproducts where the bromine atom has been replaced or an olefin is formed.

  • Causality: Although the acyl fluoride is the more reactive site, strong nucleophiles or bases under forcing conditions could potentially induce Sₙ2 substitution at the α-carbon or E2 elimination. This is a known reactivity pattern for α-halo carbonyl compounds.[7][8]

    • Substitution: BrCF₂COR + Nu⁻ → NuCF₂COR + Br⁻

    • Elimination: BrCF₂COR + Base → F₂C=C(O)R (via intermediate) + H-Base⁺ + Br⁻

  • Mitigation Strategy:

    • Use Soft Nucleophiles: For reactions targeting the carbonyl, use nucleophiles that are less likely to attack the α-carbon.

    • Avoid Strong, Hindered Bases: Bases like t-BuOK are known to promote elimination. Use a non-nucleophilic proton scavenger instead.

    • Maintain Low Temperatures: Higher temperatures are more likely to provide the activation energy needed for these higher-barrier side reactions.

Experimental Protocols
Protocol 1: General Procedure for Acylation of an Amine

This protocol is designed to maximize the yield of the desired amide while minimizing hydrolysis and other side reactions.

  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a septum.

    • Allow the flask to cool to room temperature under a stream of nitrogen or argon.

  • Reagent Setup:

    • In the dried flask, dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., 2,6-lutidine, 1.2 eq.) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

  • Reaction:

    • Slowly add this compound (1.1 eq.) to the stirred solution via syringe over 5-10 minutes.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-4 hours.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot in methanol.

Protocol 2: Quench and Workup Procedure to Minimize Hydrolysis
  • Quench:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add saturated aqueous sodium bicarbonate solution to quench any remaining acyl fluoride and neutralize the HF-base salt.

  • Extraction:

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove the base), saturated NaHCO₃, and brine.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the solution and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography using silica gel pre-treated with 1% Et₃N in the eluent system (e.g., hexanes/ethyl acetate).

References

Technical Support Center: Troubleshooting Low Yield in Bromodifluoroacetyl Fluoride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for bromodifluoroacetyl fluoride reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of bromodifluoroacetylated compounds. As a highly reactive and valuable building block in medicinal and agrochemical synthesis, ensuring high reaction yields is paramount. This document provides in-depth, field-proven insights to help you navigate the complexities of its chemistry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound (BrCF₂COF) is a halogenated acyl fluoride.[1][2][3] It serves as a key reagent for introducing the bromodifluoroacetyl group (-COCF₂Br) into molecules. This moiety is of significant interest in pharmaceutical and agrochemical development because the gem-difluoro group can modulate the acidity, lipophilicity, and metabolic stability of a parent molecule, often enhancing its biological activity. It is a precursor to various compounds, including esters, amides, and ketones.[4][5]

Q2: My reaction yield is consistently low. What are the most common culprits?

Low yields in reactions involving this compound typically stem from one of three areas:

  • Reagent Instability and Purity: this compound is highly reactive and susceptible to hydrolysis. Using aged or improperly stored reagent, or failing to maintain strictly anhydrous conditions, is a primary cause of low yield.

  • Suboptimal Reaction Conditions: Temperature, solvent choice, and reaction time are critical. These reactions often have a narrow optimal window, and deviation can lead to side product formation or incomplete conversion.

  • Nucleophile Reactivity: The electronic properties and steric hindrance of your substrate (the nucleophile, e.g., an alcohol or amine) play a major role. Less reactive nucleophiles may require more forcing conditions or catalytic activation to proceed efficiently.

Q3: What are the typical side products I should look for?

Common side products include:

  • Bromodifluoroacetic acid: Formed by the hydrolysis of the acyl fluoride by trace water.[6]

  • Unreacted starting material: Indicating incomplete conversion.

  • Products from reagent decomposition: Depending on the conditions, the reagent itself may decompose.

  • Side products from competing reactions: If your substrate has multiple nucleophilic sites, you may see a mixture of products.

Q4: How should I handle and store this compound?

Due to its reactivity and moisture sensitivity, this compound should be handled under an inert atmosphere (e.g., nitrogen or argon). It should be stored in a tightly sealed, compatible container (e.g., FEP or PFA) at low temperatures as recommended by the supplier. Use anhydrous solvents and freshly dried glassware for all reactions.

Q5: What are the best analytical methods to monitor reaction progress?

For most reactions, progress can be monitored using:

  • Thin-Layer Chromatography (TLC): If the product and starting material have different polarities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile method for a wide range of products.

  • ¹⁹F NMR Spectroscopy: This is a powerful technique to directly observe the fluorine-containing species in the reaction mixture, allowing you to track the consumption of BrCF₂COF and the formation of the desired product.

Systematic Troubleshooting Guide for Low Yield

This section provides a structured approach to identifying and resolving the root causes of poor reaction outcomes.

Problem 1: Low or No Product Formation

A lack of product formation points to fundamental issues with reagents, conditions, or substrate reactivity.

G start Low or No Yield reagent 1. Verify Reagent Quality - Check Purity & Age - Confirm Anhydrous Conditions start->reagent conditions 2. Assess Reaction Conditions - Temperature Too Low? - Incorrect Solvent? - Inefficient Base/Catalyst? start->conditions substrate 3. Evaluate Substrate - Sterically Hindered? - Electronically Deactivated? start->substrate solution_reagent Solution: - Use fresh reagent - Ensure dry solvents/glassware reagent->solution_reagent Issue Found solution_conditions Solution: - Optimize Temperature (gradient) - Screen Solvents (aprotic polar) - Screen Bases/Add Catalyst conditions->solution_conditions Issue Found solution_substrate Solution: - Increase reaction time/temp - Use a more active catalyst - Modify substrate if possible substrate->solution_substrate Issue Found

Caption: Troubleshooting workflow for low reaction yield.

  • The "Why": this compound is an electrophile that is highly susceptible to attack by water. Trace moisture in the solvent, on the glassware, or in the starting materials will hydrolyze it to the unreactive bromodifluoroacetic acid, effectively removing it from the reaction. Acyl fluorides are generally more stable to hydrolysis than other acyl halides, but this risk is still significant.[7]

  • How to Diagnose:

    • Run a control reaction with a highly reliable, reactive nucleophile (e.g., benzyl alcohol). If this reaction also fails, the issue is likely with the reagent or the setup.

    • Take a ¹⁹F NMR of the this compound from the bottle. Compare it against a reference spectrum to check for degradation products.

  • Solutions:

    • Use Fresh Reagent: Purchase new this compound or use a freshly opened bottle.

    • Ensure Anhydrous Conditions: Dry all glassware in an oven ( > 120 °C) overnight and cool under an inert atmosphere. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle of anhydrous grade solvent. Handle all reagents under nitrogen or argon.

  • The "Why": The energy barrier for the reaction between the acyl fluoride and the nucleophile must be overcome. Temperature provides the necessary activation energy, while the solvent influences reactant solubility and transition state stability. An appropriate base is often required to deprotonate the nucleophile or to scavenge the HF generated.

  • How to Diagnose: If a control reaction works but your specific reaction does not, the conditions are likely mismatched for your substrate.

  • Solutions:

    • Temperature Optimization: Low temperatures can completely halt the reaction.[8] If you are running the reaction at or below room temperature, try increasing it incrementally (e.g., 40 °C, 60 °C, 80 °C). Conversely, if you observe decomposition, the temperature may be too high.

    • Solvent Screening: The choice of solvent is critical. Aprotic polar solvents like DMF, acetonitrile, or THF are often good starting points as they can dissolve a range of substrates and stabilize charged intermediates. The reaction of bromodifluoroacetyl compounds in DMF has been documented.[5]

    • Base Selection: An appropriate, non-nucleophilic base is often essential. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. For less reactive nucleophiles, a stronger base like potassium tert-butoxide might be necessary, though this increases the risk of side reactions.[9] The stoichiometry should be at least 1.1 equivalents to neutralize the generated acid.

Problem 2: Formation of Significant Side Products

The presence of multiple spots on a TLC plate or peaks in a chromatogram indicates that your desired reaction is facing competition.

G Reactants BrCF₂COF + R-XH (Nucleophile) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Hydrolysis Side Product (BrCF₂COOH) Reactants->Hydrolysis Hydrolysis (Side Reaction) Product Desired Product (BrCF₂CO-XR) Intermediate->Product F⁻ Elimination (Desired Pathway) Water H₂O (Trace)

Caption: General mechanism and competing hydrolysis side reaction.

  • The "Why": As detailed above, water is a competing nucleophile that leads to the formation of bromodifluoroacetic acid.

  • Solution: Adhere strictly to anhydrous techniques as described in Problem 1A. The use of drying agents like molecular sieves can also be effective.[10]

  • The "Why": High temperatures or prolonged reaction times can lead to the decomposition of either the starting material or the desired product, especially if they are thermally labile.

  • How to Diagnose: Monitor the reaction over time using LC-MS or GC-MS. If you observe the product forming and then its concentration decreasing while new impurity peaks appear, decomposition is likely occurring.

  • Solution:

    • Reduce Reaction Temperature: Find the minimum temperature required for a reasonable reaction rate.

    • Minimize Reaction Time: Quench the reaction as soon as the starting material is consumed (or when the product concentration is maximal) to prevent subsequent degradation.

Experimental Protocols and Data
General Protocol for Bromodifluoroacetylation of an Alcohol

This protocol provides a starting point for optimization.

  • Preparation: Under an inert atmosphere of argon or nitrogen, add the alcohol (1.0 eq.) and a suitable anhydrous solvent (e.g., THF, 0.5 M concentration) to an oven-dried flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) dropwise.

  • Reagent Addition: Slowly add this compound (1.1 eq.) to the stirred solution. Caution: The reaction can be exothermic.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or LC-MS. If no reaction occurs, slowly raise the temperature to 40-60 °C.

  • Quenching: Once the reaction is complete, cool it back to 0 °C and slowly quench by adding a saturated aqueous solution of NH₄Cl.

  • Workup: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, 3x). Wash the combined organic layers with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[10]

Table 1: Key Parameters for Reaction Optimization
ParameterInitial ConditionOptimization StrategyRationale & Notes
Temperature 0 °C to RT-10 °C to 80 °CBalances reaction rate against potential decomposition. Low temperatures can prevent side reactions.[8]
Solvent THFAcetonitrile, DMF, DichloromethaneAprotic polar solvents are generally preferred. DMF can be effective but is harder to remove.[5]
Base Triethylamine (TEA)DIPEA, Pyridine, K₂CO₃, t-BuOKChoice depends on substrate pKa. Use non-nucleophilic bases to avoid competing reactions.[9]
Equivalents (Reagent) 1.1 eq.1.0 to 1.5 eq.A slight excess ensures full conversion of the limiting substrate, but a large excess can complicate purification.
Concentration 0.5 M0.1 M to 1.0 MHigher concentrations can accelerate bimolecular reactions but may cause solubility or exotherm issues.

References

Navigating the Thermal Landscape of Bromodifluoroacetyl fluoride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Bromodifluoroacetyl fluoride (BrCF₂COF). As a valued partner in your research and development endeavors, we understand that working with highly reactive and thermally sensitive reagents is paramount to success. This guide, curated by our Senior Application Scientists, provides in-depth technical insights and practical troubleshooting advice to ensure the stability and effective use of this compound in your experiments, with a special focus on the effects of temperature.

Frequently Asked Questions (FAQs) on this compound Stability

Here we address the most common questions our team receives regarding the handling and thermal stability of this compound.

Q1: What is the recommended storage temperature for this compound?

For long-term stability, it is recommended to store this compound at refrigerated temperatures (2-8 °C) in a tightly sealed, compatible container, away from moisture. The low boiling point of this compound (approximately -2 to 0 °C) necessitates cold storage to minimize vapor pressure and potential loss of material.[1]

Q2: Can I handle this compound at room temperature?

Yes, for short durations during experimental setup, it can be handled at room temperature, preferably in a well-ventilated fume hood. However, due to its volatility, it is advisable to keep the reagent cooled on an ice bath to minimize evaporation.

Q3: What are the initial signs of thermal decomposition?

The initial signs of thermal decomposition can be subtle. Visually, you might observe a color change in the liquid, often a darkening or yellowing. In a closed system, an unexpected increase in pressure is a critical indicator of decomposition, as gaseous byproducts are likely being formed.

Q4: What are the likely hazardous byproducts of thermal decomposition?

Based on studies of similar fluorinated compounds, thermal decomposition is expected to generate highly toxic and corrosive gases. These may include hydrogen fluoride (HF), carbonyl fluoride (COF₂), and various brominated and fluorinated hydrocarbons.[2] Carbonyl fluoride can rapidly hydrolyze in the presence of moisture to form HF and carbon dioxide.[2]

Q5: Up to what temperature can I safely heat this compound?

While there is no definitive published decomposition temperature for pure this compound, synthetic procedures in patent literature suggest its use in reactions at temperatures up to 100-120 °C for the duration of the synthesis.[3][4] However, stability is time and context-dependent (e.g., presence of catalysts, moisture, or impurities). It is crucial to perform any heating operations with extreme caution, under an inert atmosphere, and with appropriate safety measures in place. We strongly advise conducting small-scale trials to determine the stability of this compound under your specific reaction conditions.

Troubleshooting Guide: Temperature-Related Issues in Experiments

This section provides a structured approach to identifying and resolving common problems encountered when using this compound at various temperatures.

Observed Problem Potential Cause (Temperature-Related) Recommended Action & Scientific Rationale
Low or no product yield in a reaction performed at elevated temperature. Thermal decomposition of this compound. The reagent may be degrading faster than it reacts with your substrate at the chosen temperature.1. Lower the reaction temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. 2. Incremental addition: Add the this compound to the heated reaction mixture in portions or via syringe pump. This maintains a low instantaneous concentration of the reagent, minimizing self-decomposition. 3. Catalyst selection: If applicable, choose a more active catalyst that allows for lower reaction temperatures.
Inconsistent results or formation of unexpected byproducts. Side reactions catalyzed by decomposition products. Decomposition can generate reactive species (e.g., radicals, acids like HF) that can lead to unintended reaction pathways with your starting materials, intermediates, or products.1. Inert atmosphere: Ensure the reaction is conducted under a scrupulously dry and inert atmosphere (e.g., argon or nitrogen) to prevent moisture-induced hydrolysis and minimize oxidative decomposition. 2. HF scavengers: In some cases, the addition of a non-nucleophilic base or an acid scavenger can neutralize any in-situ generated HF without interfering with the primary reaction. 3. Analytical monitoring: Use in-situ monitoring techniques (e.g., IR spectroscopy) or carefully quenched aliquots for GC-MS or NMR analysis to track the consumption of starting material and the formation of products and byproducts over time.
Pressure buildup in a sealed reaction vessel. Gas generation from decomposition. As this compound decomposes, it can release gaseous products, leading to a dangerous increase in pressure.1. NEVER conduct heating in a fully sealed system without a pressure relief mechanism. Use a reflux condenser (if appropriate for the boiling point of your solvent) or a bubbler to vent excess pressure safely. 2. Careful temperature monitoring: Use a calibrated thermometer or thermocouple to monitor the internal reaction temperature accurately. Avoid localized overheating by using an oil bath and vigorous stirring. 3. Emergency cooling: Have an ice bath readily available to cool the reaction quickly if an uncontrolled exotherm or rapid pressure increase is observed.
Discoloration (darkening) of the reaction mixture. Onset of thermal degradation. A change in color is often a visual cue that decomposition is occurring, potentially leading to the formation of polymeric or carbonaceous materials.1. Immediately reduce the temperature. If discoloration is observed, lower the set temperature of the heating mantle or oil bath. 2. Re-evaluate reaction conditions: The observed discoloration indicates that the current temperature is too high for the stability of the reagent under your specific conditions. A redesign of the experiment at a lower temperature is warranted.

Visualizing Thermal Decomposition: A Proposed Pathway

The following diagram illustrates a potential thermal decomposition pathway for this compound, based on the known behavior of similar halogenated acyl halides and fluoroalkanes. The primary decomposition routes are likely to involve the cleavage of the C-Br and C-C bonds.

G A BrCF₂(C=O)F This compound B High Temperature C •CF₂COF (Acyl radical) B->C C-Br bond cleavage D Br• (Bromine radical) B->D C-Br bond cleavage E CO Carbon Monoxide C->E Decarbonylation F CF₃• (Trifluoromethyl radical) C->F Rearrangement H COF₂ Carbonyl Fluoride E->H G HF Hydrogen Fluoride F->G H-abstraction from solvent/impurities

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocol: Safe Handling and Quenching of Reactions at Elevated Temperatures

This protocol outlines the essential steps for safely conducting a reaction with this compound at elevated temperatures and the subsequent quenching procedure.

Materials:

  • Three-neck round-bottom flask

  • Reflux condenser with a gas outlet connected to a bubbler or scrub system

  • Calibrated thermometer or thermocouple

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Syringe or dropping funnel for addition of this compound

  • Inert gas supply (Argon or Nitrogen)

  • Quenching solution (e.g., a cold, dilute solution of sodium bicarbonate or another suitable nucleophile) in a separate flask.

Procedure:

  • System Setup: Assemble the glassware in a fume hood. Ensure all joints are properly sealed. The system should be flame-dried or oven-dried to remove moisture.

  • Inert Atmosphere: Purge the system with an inert gas for at least 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Addition: Add the solvent and other reactants to the flask. Begin stirring and heat the mixture to the desired reaction temperature.

  • Controlled Addition of this compound: Once the reaction temperature is stable, add the this compound dropwise or via a syringe pump over a predetermined period. Monitor the reaction temperature closely for any exotherm.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS analysis of carefully quenched aliquots. Note any color changes or unexpected observations.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to 0 °C or below using an ice-water or ice-salt bath.

  • Safe Quenching: While maintaining vigorous stirring, slowly add the pre-chilled quenching solution to the reaction mixture. Be prepared for gas evolution if using a carbonate base.

  • Work-up: Proceed with the standard aqueous work-up and extraction of the product.

G A System Setup & Inerting B Heat to Reaction Temp. A->B C Controlled Addition of BrCF₂COF B->C D Reaction Monitoring C->D E Cool to 0°C D->E Reaction Complete F Slow Quenching E->F G Work-up & Product Isolation F->G

Caption: Workflow for safe heating and quenching of this compound reactions.

By adhering to these guidelines and employing careful experimental technique, researchers can confidently and safely utilize this compound in their synthetic endeavors. For any further questions or specialized applications, please do not hesitate to contact our technical support team.

References

Technical Support Center: Managing Hydrofluoric Acid from Bromodifluoroacetyl Fluoride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Inherent Hazard in Acyl Fluoride Chemistry

Bromodifluoroacetyl fluoride (BrCF₂C(O)F) is a valuable reagent for introducing the bromodifluoromethyl group in organic synthesis.[1] However, its utility comes with a significant and often underestimated risk: the generation of Hydrofluoric Acid (HF). As an acyl fluoride, BrCF₂C(O)F is highly reactive towards nucleophiles, including residual water, alcohols used as solvents or trapping agents, or aqueous solutions during reaction workup.[2][3][4] This reaction hydrolyzes the acyl fluoride, releasing a stoichiometric amount of hydrofluoric acid.

Unlike typical mineral acids, HF's danger is not primarily its acidity, which is relatively weak.[5] The true threat lies with the fluoride ion (F⁻), which rapidly penetrates the skin and underlying tissues.[6] Once inside the body, it sequesters calcium and magnesium ions, leading to severe, deep-tissue necrosis, bone decalcification, and potentially fatal systemic toxicity, including cardiac arrhythmia.[5][7] Symptoms from dilute exposures can be dangerously delayed for hours, leading to a false sense of security.[7][8]

This guide provides a comprehensive framework for managing HF byproducts, structured as a series of troubleshooting questions and FAQs. It is designed to equip you with the expertise to not only handle HF safely but to anticipate and prevent hazardous situations.

Section 1: Proactive Management & Experimental Design

Proactive risk mitigation is the cornerstone of working safely with HF-generating reagents. This section addresses the critical questions you should ask before starting your experiment.

Q: What are the primary sources of HF generation when using this compound?

A: Hydrofluoric acid is primarily generated when this compound reacts with any protic nucleophile. The most common scenarios in a laboratory setting include:

  • Hydrolysis: Reaction with water present in solvents, reagents, or introduced during aqueous workup or quenching. This is often the most significant and unavoidable source of HF.

  • Alcoholysis: Reaction with alcohol solvents (e.g., ethanol, methanol) to form the corresponding ester, which also releases one equivalent of HF.[2][3]

  • Aminolysis: Reaction with primary or secondary amines, which can also produce HF as a byproduct.

Q: Why can't I use my standard borosilicate glass reaction flask for reactions and workups involving this compound?

A: You must strictly avoid using glass, ceramic, or any silica-containing materials for any step where HF may be present.[6][7] Hydrofluoric acid vigorously attacks silicon dioxide (SiO₂), the primary component of glass, in a reaction that dissolves the material.[9]

SiO₂(s) + 4HF(aq) → SiF₄(g) + 2H₂O(l)

This reaction has two dangerous consequences:

  • Equipment Failure: It will etch and weaken your glassware, potentially leading to catastrophic failure, especially under pressure or temperature changes. A flask can become "thin as paper."[9]

  • Toxic Gas Production: The reaction produces silicon tetrafluoride (SiF₄), a toxic and corrosive gas.[5][10]

Always use reaction vessels and storage containers made of compatible plastics such as polyethylene (PE), polypropylene (PP), or Teflon® (PTFE).[5][8][11]

Q: What Personal Protective Equipment (PPE) is mandatory for handling potential HF exposure?

A: Standard laboratory PPE is insufficient for work involving HF. A comprehensive, multi-layered approach is required to protect all parts of the body.[5][12]

EquipmentSpecificationRationale
Eye/Face Protection Chemical splash goggles AND a full-face shield.[7]Protects against splashes and HF vapors. Standard safety glasses are inadequate.[5]
Body Protection Long-sleeved lab coat AND a chemical-resistant apron (Neoprene or PVC).[12]Provides two layers of protection against splashes and permeation.
Hand Protection Double-gloving system: An inner, thin nitrile glove with a heavy-duty, long-cuffed outer glove (Neoprene or Butyl rubber).[7][12]The outer glove provides primary chemical resistance, while the inner glove offers protection during outer glove removal. Inspect outer gloves for any signs of degradation or puncture before each use.[12]
Leg/Foot Protection Long pants (no shorts or skirts) and fully enclosed, chemical-resistant shoes.[13]Ensures no skin is exposed.

Section 2: Troubleshooting Guide for Reaction Quenching & Neutralization

The workup and neutralization phase is often the most hazardous part of the experiment, as it involves deliberately reacting residual reagents and handling the generated HF.

Q: How do I safely quench a reaction containing residual this compound without a violent reaction?

A: The key is slow, controlled addition of the quenching agent to a well-stirred, cooled reaction mixture. A violent reaction is typically caused by a rapid, uncontrolled exothermic neutralization.

  • Cool the Reaction: Before quenching, cool your reaction vessel in an ice bath to manage the exothermic heat of reaction and neutralization.[14]

  • Use a Reverse Quench: Slowly add your reaction mixture to a large excess of a well-stirred, cold neutralizing solution (e.g., a slurry of calcium hydroxide or sodium bicarbonate). Do not add the neutralizer directly to the concentrated reaction mixture.

  • Maintain Ventilation: Always perform quenching and neutralization inside a certified chemical fume hood to control the release of any HF vapors.[6][13]

Q: My neutralization attempt became very hot and started fuming. What happened and what should I use instead?

A: You likely experienced a highly exothermic reaction, possibly exacerbated by using a strong base like sodium hydroxide or potassium hydroxide.[14] While these will neutralize HF, the reaction can be violent and generate significant heat, which increases the vapor pressure of HF, leading to dangerous fumes. Furthermore, using certain bases can form hazardous intermediates.[15]

The recommended and safer neutralizing agents are:

  • Calcium Hydroxide (Ca(OH)₂ or Lime): This is a preferred method. It forms the insoluble and relatively stable salt, calcium fluoride (CaF₂).[16] 2HF + Ca(OH)₂ → CaF₂(s) + 2H₂O

  • Sodium Bicarbonate (NaHCO₃): A weaker base that neutralizes HF more gently than strong bases. It is effective for small spills and quenching.[10][16] HF + NaHCO₃ → NaF + H₂O + CO₂

CAUTION: Never use silica-based absorbents like sand or kitty litter for HF spills. The reaction produces toxic silicon tetrafluoride gas.[5][10]

dot

Caption: Workflow for safely quenching and neutralizing HF byproduct.

Section 3: Emergency Response & First Aid FAQs

Immediate and correct response to an HF exposure is critical to minimizing injury. All personnel working in a lab where HF is used must be trained in these procedures.[12]

Q: What are the absolute first steps after a suspected skin exposure to HF?

A: Act immediately. Do not wait for pain to develop, as symptoms can be delayed.[8]

  • Alert: Immediately notify colleagues and call for emergency medical assistance. Inform them it is a hydrofluoric acid exposure.[17]

  • Flush: Go directly to the safety shower or drench hose. Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 5 minutes. Speed is critical.[8][18]

  • Apply Calcium Gluconate: After 5 minutes of flushing, liberally apply 2.5% calcium gluconate gel to the affected area. The person applying the gel must wear gloves to prevent secondary exposure.[8][19] Continuously massage the gel into the skin until medical help arrives.[8]

Q: What should be in an HF-specific first aid kit?

A: A dedicated, clearly labeled HF emergency kit must be available in any lab where HF is handled.[6] The kit should contain:

  • Multiple tubes of 2.5% calcium gluconate gel. Check the expiration date regularly.[5][8]

  • Heavy-duty chemical-resistant gloves (Neoprene or Butyl) for the first aid provider.[7]

  • Chemical splash goggles.[7]

  • A copy of the Safety Data Sheet (SDS) for HF to provide to emergency responders.[6]

  • Plastic bags for sealing and disposing of contaminated clothing and PPE.[5][20]

dot

Emergency_Response cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation Exposure Suspected HF Exposure? Alert_Skin Yell for Help! Call 911! Exposure->Alert_Skin Skin Alert_Eye Yell for Help! Call 911! Exposure->Alert_Eye Eye Alert_Inhale Yell for Help! Call 911! Exposure->Alert_Inhale Inhalation Shower Flush with Water (5 minutes) Alert_Skin->Shower Remove_Clothing Remove Contaminated Clothing (while flushing) Shower->Remove_Clothing Calcium_Gluconate Apply 2.5% Calcium Gluconate Gel Remove_Clothing->Calcium_Gluconate Transport Seek Immediate Professional Medical Attention for ALL Exposures Calcium_Gluconate->Transport Eyewash Flush Eyes at Eyewash (15+ minutes) Alert_Eye->Eyewash Hold_Eyelids Hold Eyelids Open Eyewash->Hold_Eyelids Hold_Eyelids->Transport Fresh_Air Move to Fresh Air Alert_Inhale->Fresh_Air Monitor_Breathing Monitor Breathing Fresh_Air->Monitor_Breathing Monitor_Breathing->Transport

Caption: Decision tree for immediate HF exposure response.

Section 4: Waste Management & Disposal FAQs

Proper disposal of HF-containing waste is a critical final step to ensure safety and environmental compliance.

Q: Can I pour the neutralized HF solution down the drain?

A: No. Even after neutralization, the resulting solution contains toxic metal fluoride salts (e.g., calcium fluoride, sodium fluoride).[18] These materials must be collected and disposed of as hazardous waste. Drain disposal is not permitted.[21][18]

Q: How should I collect and label HF waste?

A: All HF waste, including neutralized slurries, contaminated pipette tips, gloves, and bench paper, must be collected.

  • Use Compatible Containers: Use only clearly labeled, sealed, and leak-proof plastic containers (e.g., polyethylene).[6][22] Never use glass or metal containers for HF waste.[6][23]

  • Segregate Waste: Keep HF waste separate from other waste streams.

  • Label Clearly: The container must be labeled as "Hazardous Waste" and clearly state "Hydrofluoric Acid Waste" or "Neutralized Hydrofluoric Acid Waste (Contains Calcium Fluoride)".[23]

  • Arrange Pickup: Contact your institution's Environmental Health & Safety (EHS) department for proper disposal procedures.[22]

Appendices

Appendix A: Material Compatibility Data

The following table provides a general guide for material compatibility with Hydrofluoric Acid. Always consult the manufacturer's specifications for your specific equipment.

MaterialCompatibility with HF (≤ 50%)Notes
Plastics
Polyethylene (LDPE, HDPE)Excellent Preferred for bottles, containers, and tubing.[5][11]
Polypropylene (PP)Excellent Good for labware and containers.[5]
Polytetrafluoroethylene (PTFE, Teflon®)Excellent Highly inert, suitable for reaction vessels and stir bars.[5]
Polyvinyl Chloride (PVC)Good Often used for aprons and gloves.[12]
PolycarbonateSevere Effect Not recommended.[24]
Metals
Stainless Steel (304, 316)Severe Effect Rapidly attacked by HF.[9]
AluminumSevere Effect Vigorously attacked.[24]
Hastelloy-CGood Offers some resistance but should be tested for specific conditions.[25]
Elastomers
NeopreneGood Recommended for gloves and aprons.[7][12]
Butyl RubberGood Recommended for gloves.[5]
Natural RubberPoor Attacked by HF.[7]
SiliconeSevere Effect Not recommended.[24]
Other Materials
Glass (Borosilicate, Soda-Lime)Severe Effect Rapidly dissolved. NEVER USE. [9]
CeramicsSevere Effect Attacked by HF. NEVER USE. [5][6]
Appendix B: Protocol for Preparing 2.5% Calcium Gluconate Gel

If a commercial 2.5% calcium gluconate gel is unavailable, an emergency preparation can be made. This should be done in advance and stored with the HF first aid kit.

Materials:

  • 10 mL Calcium Gluconate Injection, 10% solution

  • 30 mL sterile surgical lubricant (water-soluble)

  • Clean, sealable plastic or glass container for mixing and storage (Note: short-term storage in glass is acceptable for the prepared gel, but plastic is preferred).

Procedure:

  • In a clean container, combine 30 mL of sterile surgical lubricant with 10 mL of 10% calcium gluconate injection solution.

  • Mix thoroughly until a homogenous gel is formed.

  • Transfer the mixture to a clearly labeled, sealed container.

  • Label the container "EMERGENCY PREPARATION: 2.5% Calcium Gluconate Gel" with the date of preparation.

  • Consult with your EHS department regarding the appropriate shelf-life for this extemporaneous preparation.

References

Technical Support Center: Bromodifluoroacetyl Fluoride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for bromodifluoroacetyl fluoride chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of post-reaction workup and purification. The information provided herein synthesizes established chemical principles with practical, field-proven insights to help you troubleshoot common issues and optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) - Core Principles & Safety

This section addresses fundamental questions regarding the handling and workup of reactions involving the highly reactive reagent, this compound.

Q1: What are the primary safety concerns when working up a reaction involving this compound?

A1: this compound, like other acyl halides, is corrosive and moisture-sensitive. The most significant hazard during workup arises from its rapid reaction with protic species (water, alcohols) to generate hydrogen fluoride (HF) .[1][2]

Primary Hazards:

  • Reagent Toxicity: this compound and its related bromide are corrosive and harmful if inhaled, ingested, or absorbed through the skin.[3] Always handle in a well-ventilated fume hood.

  • HF Generation: HF is an extremely corrosive and toxic acid. Skin contact can cause severe, deep-tissue burns that may not be immediately painful but can lead to systemic toxicity.[4] Standard nitrile gloves offer insufficient protection; the use of heavy-duty nitrile or neoprene gloves is recommended. An HF-specific calcium gluconate first-aid kit must be readily accessible.

  • Exothermic Quenching: The reaction of unreacted this compound with quenching agents (especially water) can be highly exothermic. This can cause a rapid increase in temperature and pressure.

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All manipulations must be performed inside a certified chemical fume hood.

  • Material Compatibility: Avoid using glass-etched equipment, as HF will damage it. While brief exposure during workup is common, prolonged storage of HF-containing solutions in standard glassware is not advised.[2]

  • Emergency Preparedness: Ensure an eyewash station, safety shower, and a calcium gluconate first-aid kit are immediately available. All personnel must be trained in their use.

Q2: My reaction is complete. What is the standard procedure for quenching residual this compound?

A2: The goal of quenching is to safely neutralize any remaining reactive acyl fluoride. The choice of quenching agent depends on the stability of your product and the scale of the reaction.

A slow, controlled quench is critical. The reaction mixture should be cooled in an ice bath before and during the addition of the quenching agent. The most common method is to slowly add the cooled reaction mixture to a separate, stirred flask containing the quenching solution.

Quenching AgentApplication & RationaleKey Considerations
Saturated aq. NaHCO₃ Most Common. A weak base that neutralizes the generated HF and any other acidic byproducts without being overly caustic, which could degrade sensitive products. The release of CO₂ gas provides a visual indicator of the neutralization process.[1][5]Add the reaction mixture to the bicarbonate solution slowly to control CO₂ evolution and prevent dangerous foaming and pressure buildup.[6]
Ice/Water Used for robust products where the exotherm and acidity are manageable. The reaction is poured onto ice to dissipate heat.This will generate a strongly acidic aqueous solution (HF, HBr). Subsequent neutralization with a base is required. Not recommended for base-sensitive products.
Alcohol (e.g., Isopropanol) Can be used in a non-aqueous quench. The alcohol reacts with the acyl fluoride to form a more stable ester, which can be easier to separate than the acid.This introduces a new compound (the ester) into your mixture, which must be separable from your desired product during purification.
Q3: I've quenched the reaction. What are the key steps in a typical aqueous extraction workup?

A3: A standard aqueous workup aims to separate the desired organic product from inorganic salts, quenching byproducts, and residual high-boiling solvents. The process relies on the differential solubility of components in an organic solvent and an aqueous phase.

A detailed, step-by-step protocol is provided below, followed by a workflow diagram to illustrate the decision-making process.

Experimental Protocol 1: Standard Aqueous Workup
  • Quenching: Slowly add the cooled reaction mixture to a vigorously stirred, chilled solution of saturated aqueous sodium bicarbonate (NaHCO₃). Continue stirring until gas evolution ceases.

  • pH Check: Test the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8). If it is still acidic, add more NaHCO₃ solution.

  • Phase Separation: Transfer the entire mixture to a separatory funnel. Allow the layers to separate.

  • Extraction: Extract the aqueous layer 2-3 times with a suitable organic solvent (e.g., ethyl acetate, diethyl ether, dichloromethane). Combine all organic extracts.

  • Washing (Optional but Recommended):

    • Water Wash: Wash the combined organic layers with water to remove residual water-soluble impurities.

    • Thiosulfate/Sulfite Wash: If the organic layer has a yellow or brown tint, this may indicate the presence of elemental bromine (Br₂). Wash with a 5-10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) until the color disappears.[5][6][7][8]

    • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove bulk water from the organic layer and break up emulsions.[9]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.

Workup Workflow Diagram

Workup_Workflow cluster_washes Washing Steps Start Reaction Complete Quench Quench (e.g., add to NaHCO3) Start->Quench Extract Extract with Organic Solvent Quench->Extract Combine Combine Organic Layers Extract->Combine Wash Wash Organic Layer Combine->Wash Dry Dry (e.g., Na2SO4) Wash->Dry Washing Complete Thiosulfate Na2S2O3 Wash Wash->Thiosulfate Color Present? Brine Brine Wash Wash->Brine No Color Concentrate Concentrate (Rotovap) Dry->Concentrate Crude Crude Product Concentrate->Crude Thiosulfate->Brine Yes Brine->Dry Causality_Diagram cluster_choices Experimental Choices cluster_outcomes Potential Outcomes Quench_Choice Quenching Agent (e.g., H2O vs NaHCO3) Purity Product Purity Quench_Choice->Purity Wrong quench can create side-products Safety Process Safety Quench_Choice->Safety Aggressive quench leads to exotherm pH_Control pH Control During Wash Yield Final Yield pH_Control->Yield Poor control leads to hydrolysis (loss) pH_Control->Purity Residual acid/base as impurity Silica_Choice Purification Method (Silica vs Distillation) Silica_Choice->Yield Degradation on silica reduces yield Silica_Choice->Purity Streaking/poor separation lowers purity

References

Technical Support Center: Catalyst Selection for Bromodifluoroacetyl Fluoride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving bromodifluoroacetyl fluoride (BrCF₂COF). This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile reagent in their synthetic workflows. Here, we address common questions and troubleshooting scenarios in a direct, question-and-answer format, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Part 1: Fundamental Reactivity and Catalyst Choice

Q1: What are the primary modes of reactivity for this compound, and how do they influence catalyst selection?

This compound is a powerful synthetic building block with two primary reactive pathways. The choice of catalyst and reaction conditions will dictate which pathway is favored.

  • Nucleophilic Acyl Substitution: The carbonyl carbon is highly electrophilic, making it susceptible to attack by nucleophiles (e.g., alcohols, amines). This reaction results in the substitution of the acyl fluoride to form esters, amides, etc. These reactions are often facilitated by a base to neutralize the hydrofluoric acid (HF) byproduct.

  • Difluorocarbene (:CF₂) Generation: The BrCF₂- moiety can serve as a precursor to difluorocarbene, a highly reactive intermediate used for difluorocyclopropanation of alkenes or insertion into X-H bonds. This transformation is typically initiated by a base or a specific catalyst that facilitates the expulsion of bromide and the fluoride from the acyl group (often after conversion to a carboxylate).

The diagram below illustrates these divergent pathways.

cluster_main This compound (BrCF₂COF) Reactions cluster_sub Nucleophilic Acyl Substitution cluster_carbene Difluorocarbene Generation BrCF2COF BrCF₂COF Acyl_Sub Product (Ester, Amide, etc.) BrCF2COF->Acyl_Sub + Nucleophile (NuH) Catalyst: Base (e.g., Et₃N) Carbene :CF₂ Intermediate BrCF2COF->Carbene Catalyst: Base or Initiator (e.g., NaH, NHC) Cyclo Difluorocyclopropanes Carbene->Cyclo + Alkene

Caption: Divergent reaction pathways of this compound.

Q2: I want to perform a nucleophilic acyl substitution on this compound with an alcohol. Is a catalyst necessary?

For many common nucleophiles like primary alcohols and amines, a dedicated catalyst is often unnecessary due to the high reactivity of the acyl fluoride. However, the reaction generates hydrofluoric acid (HF), which is corrosive and can lead to side reactions.

Core Recommendation: The most critical reagent is not a catalyst but a stoichiometric amount of a non-nucleophilic base .

  • Purpose: To act as an HF scavenger.

  • Common Choices: Triethylamine (Et₃N), pyridine, or N,N-diisopropylethylamine (DIPEA).

  • Why it's crucial: Failure to neutralize HF can lead to degradation of acid-sensitive functional groups on your substrate and presents significant safety and equipment compatibility challenges.[1]

For less reactive nucleophiles (e.g., hindered secondary alcohols), gentle heating or the use of a more polar aprotic solvent (e.g., DMF, acetonitrile) can increase the reaction rate. The use of strong Lewis acid catalysts is generally discouraged as they can promote unwanted side reactions with the fluorine atoms on the molecule.

Q3: How can I generate difluorocarbene (:CF₂) from this compound for a cyclopropanation reaction? What catalysts are effective?

Generating difluorocarbene from BrCF₂COF involves its conversion to a bromodifluoroacetate salt, which then undergoes decarboxylation and elimination. While direct use of BrCF₂COF for this is less documented than for its salt, sodium bromodifluoroacetate (BrCF₂COONa), the principles are analogous.[2]

The "catalyst" in this context is often an initiator or a reagent that facilitates the decomposition.

  • N-Heterocyclic Carbenes (NHCs): NHCs have been shown to be effective catalysts for generating difluorocarbene from precursors like trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) under mild conditions.[3] An NHC could potentially react with BrCF₂COF to form an acylimidazolium intermediate, facilitating subsequent decomposition to :CF₂.

  • Phase-Transfer Catalysts (PTC): In a biphasic system, a PTC like tetrabutylammonium bromide (n-Bu₄NBr) can be used.[2] The reaction would likely involve initial hydrolysis of the acyl fluoride to the carboxylate at the interface, which is then carried into the organic phase by the PTC to decompose and react with the alkene.

  • Strong Bases: A strong, non-nucleophilic base like sodium hydride (NaH) could deprotonate a transiently formed bromodifluoroacetic acid (from trace water) or directly interact with the acyl fluoride to initiate the decomposition pathway.

Data Summary: Conditions for Difluorocarbene Generation from Precursors

PrecursorCatalyst/InitiatorSolventTemperature (°C)Typical YieldsReference
BrCF₂COONaNone (thermal)Diglyme15093-99%[2]
TFDAN,N'-Dimesitylimidazolium chloride (NHC) / Na₂CO₃Toluene60Good to High[3]
BrCF₂P(O)(OEt)₂Basic hydrolysisTHF-78 to RTHigh
Part 2: Troubleshooting Common Issues

Q4: My difluorocyclopropanation reaction is failing or giving very low yields. What should I check?

Low yields in difluorocyclopropanation reactions are a common issue. The primary culprit is often the uncontrolled generation and subsequent side reactions of the highly reactive difluorocarbene intermediate.

Here is a systematic troubleshooting guide:

start_node start_node check_node check_node action_node action_node result_node result_node Start Low Yield in Difluorocyclopropanation Check_Carbene Is :CF₂ generation too fast? Start->Check_Carbene Action_Slow Use slow addition of initiator Lower reaction temperature Check_Carbene->Action_Slow Yes Check_Substrate Is the alkene substrate electron-rich enough? Check_Carbene->Check_Substrate No Action_Slow->Check_Substrate Action_Substrate Consider a more electron-rich alkene Check_Substrate->Action_Substrate No Check_Side Are there competing side reactions? Check_Substrate->Check_Side Yes Action_Substrate->Check_Side Action_Side Check for reaction with solvent or excess base. Use inert solvent. Check_Side->Action_Side Yes Result Improved Yield Check_Side->Result No Action_Side->Result

Caption: Troubleshooting workflow for low-yielding difluorocyclopropanation.

Detailed Troubleshooting Steps:

  • Uncontrolled Carbene Generation: Rapid generation of difluorocarbene can lead to dimerization or other undesired pathways.[3]

    • Solution: Lower the reaction temperature and use a syringe pump for the slow, controlled addition of your initiator or catalyst solution. This maintains a low steady-state concentration of the carbene.

  • Substrate Reactivity: Difluorocarbene is an electrophilic species and reacts much more efficiently with electron-rich alkenes.

    • Solution: If your substrate is electron-deficient, you may need to use harsher conditions (higher temperature, longer reaction times) or accept lower yields. Test your protocol on a more reactive control substrate like styrene to confirm the carbene is being generated effectively.

  • Competing Reactions: The base or nucleophilic catalyst used to generate the carbene can sometimes react with it faster than your intended substrate.

    • Solution: Ensure your alkene substrate is present in a suitable excess. Use a non-nucleophilic base where possible. The solvent should be inert; for example, avoid using alcoholic solvents which can be difluoromethylated.

Q5: I am observing the formation of elimination byproducts (alkenes) during my nucleophilic substitution reaction. How can I prevent this?

This typically occurs when using a nucleophile that is also a strong base, especially with hindered substrates, or if excess HF is present.

  • Possible Cause: The presence of unquenched HF, a strong acid, can catalyze elimination reactions, particularly at higher temperatures.[1]

  • Solution 1: Temperature Control: Lower the reaction temperature. Many acyl substitutions can proceed effectively at 0 °C or even room temperature.

  • Solution 2: Base Selection: Use a hindered, non-nucleophilic base like DIPEA instead of less hindered bases like triethylamine, especially if your nucleophile is sensitive.

  • Solution 3: Efficient HF Scavenging: Ensure you are using at least one full equivalent of your base scavenger and that it is added at the start of the reaction.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Bromodifluoroacetate Ester

Disclaimer: This is a general guideline. Reaction times, temperatures, and purification methods must be optimized for each specific substrate.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the alcohol substrate (1.0 equiv) and anhydrous dichloromethane (DCM) (approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.1 equiv) to the stirred solution.

  • Reagent Addition: Add this compound (1.05 equiv) dropwise via syringe over 5-10 minutes. Caution: The reaction can be exothermic.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Catalytic Difluorocyclopropanation of an Alkene

This protocol is adapted from methods using difluorocarbene precursors and should be optimized.[3]

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the alkene substrate (1.0 equiv), an NHC catalyst precursor (e.g., N,N'-dimesitylimidazolium chloride, 0.1 equiv), and anhydrous sodium carbonate (Na₂CO₃, 2.0 equiv).

  • Solvent: Add anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the alkene.

  • Heating: Heat the stirred suspension to 60 °C.

  • Reagent Addition: In a separate flask, prepare a solution of this compound (1.5 equiv) in anhydrous toluene. Add this solution dropwise to the reaction mixture over 1-2 hours using a syringe pump.

  • Reaction: Maintain the temperature and stirring for 12-24 hours after the addition is complete, monitoring for the consumption of the starting alkene.

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite to remove inorganic salts, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography to isolate the desired gem-difluorocyclopropane.

References

Technical Support Center: Improving Regioselectivity in Arene Difluoromethylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for arene difluoromethylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing the difluoromethyl (CF₂H) group onto aromatic and heteroaromatic rings. The CF₂H group is a valuable motif in modern drug discovery, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine groups.[1][2] However, controlling the position of this functional group—achieving high regioselectivity—remains a significant synthetic challenge.[3]

This resource provides in-depth, experience-driven answers to common problems, troubleshooting guides for when reactions go awry, and detailed protocols to ensure your experiments are built on a solid foundation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the strategic basis for planning a regioselective difluoromethylation.

Q1: What are the primary factors that control regioselectivity in C–H difluoromethylation?

A1: Regioselectivity in arene C–H difluoromethylation is a delicate interplay of several factors. Understanding these is the first step to designing a successful experiment.

  • Electronic Effects: The inherent electron density of the arene ring is a major determinant.

    • Radical Reactions: In Minisci-type reactions, which are common for heteroaromatics, the CF₂H radical can behave as a nucleophilic radical.[1] This means it preferentially attacks the most electron-deficient positions of the ring (e.g., C2/C6 or C4 of pyridines).[1][4]

    • Electrophilic Pathways: In methods involving electrophilic reagents or transition-metal catalysts that favor electrophilic-type pathways, the reaction will typically occur at the most nucleophilic (electron-rich) site of the arene.[5]

  • Steric Hindrance: The size of the difluoromethylating reagent and the catalyst's ligand sphere relative to the substituents on the arene is critical. Bulky groups near a potential reaction site can block the approach of the reactive species, directing the functionalization to a less hindered C–H bond.[6][7]

  • Directing Groups: This is the most powerful tool for achieving predictable regioselectivity. A coordinating group (e.g., pyridine, amide, carboxylic acid) on the substrate can bind to a transition-metal catalyst (commonly Palladium or Ruthenium), delivering the reactive CF₂H unit to a specific, often ortho or meta, C–H bond through the formation of a stable cyclometalated intermediate.[8][9]

Q2: How do I choose the right type of difluoromethylation reagent for my substrate?

A2: The choice of reagent is fundamentally linked to the desired mechanism and the nature of your arene. Reagents can be broadly classified into three categories.[10]

  • Radical Precursors: These are ideal for electron-deficient (hetero)arenes. Reagents like zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂) or those used in photoredox catalysis generate a CF₂H radical.[4] This approach is particularly effective for late-stage functionalization of complex heterocycles found in medicinal chemistry.[4][11]

  • Nucleophilic Sources: Reagents like TMSCF₂H (difluoromethyl)trimethylsilane can be used in transition-metal-catalyzed cross-coupling reactions (e.g., with aryl halides or triflates).[2][12] In this context, the regioselectivity is predetermined by the position of the halide on the starting arene. They are less common for direct C-H functionalization but are crucial for building difluoromethylarenes when a pre-functionalized arene is available.[13]

  • Electrophilic Reagents: Hypervalent iodine reagents or certain metal complexes can deliver an electrophilic "CF₂H+" equivalent. These are best suited for electron-rich arenes like indoles, pyrroles, or activated benzene derivatives, where they react at the site of highest electron density.[5][14]

Reagent Type Mechanism Best Suited For (Substrate) Typical Regioselectivity
Radical Precursors Radical Addition (e.g., Minisci-type)Electron-deficient heteroarenes (e.g., Pyridines)Electron-deficient positions (e.g., C2/C4)[1][4]
Nucleophilic Sources Cross-CouplingPre-functionalized arenes (Aryl Halides/Triflates)Position of the leaving group
Electrophilic Sources Electrophilic Aromatic SubstitutionElectron-rich arenes (e.g., Indoles, Phenols)Electron-rich positions (highest HOMO density)[5]
Q3: My reaction yields a mixture of isomers. What is the first and most critical parameter to adjust?

A3: If you are obtaining a mixture of regioisomers, the first parameter to investigate is temperature . Reaction temperature has a profound impact on selectivity.

  • Lowering the Temperature: In many cases, lowering the reaction temperature will significantly enhance selectivity. Competing reaction pathways (e.g., leading to meta vs. para isomers) often have different activation energies. A lower temperature will disproportionately slow the higher-energy pathway, favoring the formation of the thermodynamically or kinetically preferred product.[4] For instance, mono-difluoromethylation can often be favored over bis-difluoromethylation at lower temperatures.[4]

  • Raising the Temperature: In some instances, a higher temperature may be required to overcome a high activation barrier for the desired C-H activation step. However, this often comes at the cost of selectivity and can lead to catalyst decomposition.[15] This should only be explored after other avenues have failed.

If temperature adjustments are insufficient, the next steps involve re-evaluating your catalyst/ligand combination or solvent choice.

Part 2: Troubleshooting Guide

This section provides a structured approach to solving specific experimental failures.

Problem 1: Low or No Regioselectivity on an Arene with Multiple C-H Bonds

Your reaction works, but you get a statistical mixture of isomers (ortho, meta, para) that is difficult to separate.

Logical Troubleshooting Workflow

start Problem: Poor Regioselectivity dg_check Is a directing group (DG) present? start->dg_check no_dg Strategy 1: Introduce a Directing Group dg_check->no_dg No dg_present Strategy 2: Optimize Directed Reaction dg_check->dg_present Yes no_dg_options Install a removable DG (e.g., 8-aminoquinoline, picolinamide) to force ortho or meta selectivity. no_dg->no_dg_options dg_present_options A. Modify Ligand B. Change Metal Catalyst C. Alter Solvent dg_present->dg_present_options ligand_details Bulky ligands can block undesired positions. Bite angle influences geometry at the metal center. dg_present_options->ligand_details catalyst_details Switch from Pd to Ru for meta-selectivity. Consider Ni for different redox cycles. dg_present_options->catalyst_details solvent_details Polar/coordinating solvents (DMF) vs. non-polar (Toluene) vs. acidic (HFIP) can alter the active catalytic species. dg_present_options->solvent_details

Caption: Decision tree for troubleshooting poor regioselectivity.

  • Pillar 1: Employ a Directing Group Strategy. If your substrate lacks a native coordinating group, the most robust solution is to install one. This transforms an undirected reaction into a highly predictable, directed C-H functionalization.[16][17]

    • Action: Forcing ortho-selectivity is often achieved with picolinamide or 8-aminoquinoline directing groups. For meta-selectivity, specialized templates or ruthenium catalysts are now available that can override the intrinsic electronic bias of the substrate.[8][9]

  • Pillar 2: Optimize the Catalyst System. If a directing group is already present but selectivity is poor, the issue lies with the catalyst's interaction with the substrate.

    • Action (Ligand Modification): The ligand is the most tunable component. Switching to a bulkier ligand can sterically block undesired C-H bonds. The ligand's electronic properties also modulate the reactivity of the metal center.[3] For example, in some palladium-catalyzed systems, switching from a monodentate phosphine to a bidentate one like Xantphos can enforce a specific geometry that favors one C-H activation pathway.[18]

    • Action (Solvent Screening): The solvent can dramatically influence the active catalytic species and the stability of key intermediates.[19] Highly coordinating solvents like DMF might compete with the substrate for binding to the catalyst, while acidic solvents like hexafluoroisopropanol (HFIP) can promote certain C-H activation mechanisms.[19]

Problem 2: Reaction is Selective but Yield is Low

You are forming the correct regioisomer, but conversion is poor, or the product is lost during workup.

Potential Causes & Solutions
  • Catalyst Deactivation: The active catalyst may be degrading over the course of the reaction.

    • Cause: Many C-H activation catalysts, particularly palladium complexes, are sensitive to air and moisture. Impurities in reagents or solvents (e.g., sulfur, lead) can act as poisons.[15] The product itself may bind too tightly to the catalyst, causing product inhibition.[15]

    • Solution: Ensure rigorous inert atmosphere techniques (glovebox or Schlenk line) and use freshly distilled, anhydrous solvents. Purify starting materials if they are of questionable quality. If product inhibition is suspected, try running the reaction at a lower concentration or adding the substrate slowly over time.

  • Incorrect Reaction Mechanism is Dominant: The conditions may favor a non-productive or side-reaction pathway.

    • Cause: In radical difluoromethylations, the intended C-H functionalization may compete with undesired hydrodifluoromethylation or dimerization.

    • Solution: Adjust the initiator or photocatalyst concentration. Sometimes, the addition of a mild oxidant or reductant can steer the reaction toward the desired cycle. For metal-catalyzed reactions, additives can be crucial. For instance, silver salts are often used to facilitate halide abstraction, but can also participate in side reactions.[3]

  • Product Instability or Workup Issues: The desired product is formed but decomposes upon workup, or is lost.

    • Cause: The product might be sensitive to aqueous acid/base washes, or volatile. It could also be binding irreversibly to silica gel during chromatography.[20]

    • Solution: Test the stability of your product by taking a small aliquot of the crude reaction mixture and exposing it to your planned workup conditions (e.g., 1M HCl, sat. NaHCO₃).[20] If instability is observed, opt for a neutral quench (water) and minimize exposure to silica gel by filtering through a short plug or considering alternative purification methods like crystallization or distillation.

Part 3: Key Experimental Protocol

This section provides a representative, detailed protocol for a directed C-H difluoromethylation reaction.

Palladium-Catalyzed ortho-C-H Difluoromethylation of a Phenyl-Pyridine Derivative

This protocol is adapted from general principles of directed C-H functionalization and palladium catalysis.[12][18][21] It serves as a robust starting point that can be optimized for specific substrates.

Materials & Reagents:
  • Substrate (e.g., 2-phenylpyridine): 1.0 mmol

  • Difluoromethylating Agent (e.g., TMSCF₂H): 3.0 mmol

  • Palladium Catalyst (e.g., Pd(OAc)₂): 0.05 mmol (5 mol%)

  • Ligand (e.g., a bulky phosphine ligand like BrettPhos): 0.10 mmol (10 mol%)

  • Oxidant (e.g., Ag₂CO₃): 2.0 mmol

  • Additive (e.g., CsF): 2.0 mmol

  • Anhydrous Solvent (e.g., 1,4-Dioxane): 5 mL

Experimental Workflow Diagram

cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Add solids: Substrate, Pd(OAc)₂, Ligand, Ag₂CO₃, CsF to oven-dried vial prep2 2. Evacuate & backfill vial with Argon (3x) react1 3. Add anhydrous Dioxane and TMSCF₂H via syringe prep2->react1 react2 4. Seal vial & heat (e.g., 100 °C) with stirring react3 5. Monitor by TLC/GC-MS until SM consumed work1 6. Cool to RT, dilute with Ethyl Acetate react3->work1 work2 7. Filter through Celite® to remove solids work3 8. Wash filtrate with water, brine & dry (Na₂SO₄) work4 9. Concentrate & purify by column chromatography

Caption: Step-by-step workflow for a typical Pd-catalyzed C-H difluoromethylation.

Step-by-Step Procedure:
  • Preparation (under inert atmosphere): To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the 2-phenylpyridine substrate (1.0 mmol), Pd(OAc)₂ (0.05 mmol), the phosphine ligand (0.10 mmol), Ag₂CO₃ (2.0 mmol), and CsF (2.0 mmol).

  • Inerting: Seal the vial with a septum-containing cap. Evacuate the vial and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.[15]

  • Addition of Liquids: Using a syringe, add the anhydrous 1,4-dioxane (5 mL), followed by the TMSCF₂H (3.0 mmol).

  • Reaction: Place the sealed vial in a preheated aluminum block at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, remove the vial from the heat and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL).

  • Filtration: Filter the mixture through a pad of Celite® to remove insoluble silver salts and other solids. Wash the pad with additional ethyl acetate (2 x 10 mL).

  • Extraction: Transfer the combined filtrate to a separatory funnel. Wash sequentially with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to isolate the desired regioisomer.

References

Technical Support Center: Purification of Difluoromethylated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of difluoromethylated compounds. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process. The unique physicochemical properties imparted by the difluoromethyl (CF₂H) group can present distinct purification hurdles compared to their non-fluorinated analogs.[1][2][3] This guide is designed to provide both mechanistic understanding and practical, actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may encounter during the purification of your difluoromethylated products.

Q1: My TLC analysis shows poor separation between my product and impurities. What are the first steps for optimization?

A1: Poor separation on a Thin-Layer Chromatography (TLC) plate is a common but solvable issue. The CF₂H group can unpredictably alter a molecule's polarity, often making it less lipophilic than its methyl or even trifluoromethyl counterpart.[1][4][5] It can also act as a hydrogen-bond donor, further influencing its interactions with the stationary phase.[1][6][7]

Troubleshooting Steps:

  • Solvent System Optimization: This is the most critical variable.

    • High Rf (spots near the solvent front): Your eluent is too polar. Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., increase hexane in a hexane/ethyl acetate system).

    • Low Rf (spots near the baseline): Your eluent is not polar enough. Incrementally increase the proportion of the polar solvent. An ideal Rf for column chromatography is between 0.2 and 0.4.[8]

    • Streaking: This often suggests the compound is acidic or basic. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent can improve peak shape.

  • Alternative Visualization: Not all compounds are UV-active.[8] If you don't see spots, try other methods:

    • Iodine Chamber: Place the dried TLC plate in a chamber with a few iodine crystals. Many organic compounds will visualize as brown spots.[8]

    • Chemical Staining: Use a stain like potassium permanganate (for compounds with oxidizable functional groups) or vanillin.

Q2: I'm struggling with column chromatography. My product co-elutes with a stubborn impurity. What advanced strategies can I employ?

A2: Co-elution is a frequent challenge, especially when an impurity has a very similar polarity to your desired product.

Advanced Chromatography Troubleshooting:

  • Gradient Elution: If an isocratic (single solvent mixture) system fails, a gradient elution can be very effective. Start with a low-polarity solvent system and gradually increase the polarity during the separation.[8] This can help resolve compounds with close Rf values.

  • Alternative Stationary Phases: If standard silica gel isn't providing the necessary selectivity, consider other options. For some fluorinated compounds, alumina or Florisil® can offer different separation profiles.[8]

  • Dry Loading: If your crude product has poor solubility in the initial, low-polarity chromatography solvent, dry loading is recommended. Dissolve your compound in a suitable solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, carefully evaporate the solvent to a fine powder, and then load this powder onto the top of your column.[8]

Q3: My difluoromethylated compound is a persistent oil, and I can't induce crystallization. What are my purification options?

A3: Many difluoromethylated compounds are oils or low-melting solids, making purification by crystallization difficult.

Purification Strategies for Oils:

  • Column Chromatography: This remains the most common and effective method for purifying oils.[8]

  • Distillation: If your compound is thermally stable and has a sufficiently low boiling point, distillation under reduced pressure can be an excellent purification method.[8][9]

  • Fluorous Solid-Phase Extraction (F-SPE): This technique leverages the fluorine content of your molecule. The crude mixture is loaded onto a fluorous silica gel cartridge. Non-fluorinated impurities can be washed away with a fluorophobic solvent (like a methanol/water mixture), while the more fluorinated compounds are retained and can then be eluted with a more fluorophilic solvent (such as methanol or acetone).[8]

Q4: I have a solid product, but I'm having trouble finding a suitable recrystallization solvent.

A4: The key to successful recrystallization is finding a solvent (or solvent pair) where your compound has high solubility when hot and low solubility when cold.[10][11][12]

Recrystallization Troubleshooting:

  • Systematic Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at both room temperature and at their boiling points. Common solvents to screen include hexane, ethyl acetate, ethanol, methanol, isopropanol, acetone, and water.

  • Using a Solvent Pair: If no single solvent is ideal, a two-solvent system is often effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). Add a few drops of the good solvent to redissolve the precipitate and then allow the solution to cool slowly.[8] Common solvent pairs include ethanol/water and hexane/ethyl acetate.[8]

Q5: My NMR spectra show unexpected peaks. What are the common impurities from difluoromethylation reactions?

A5: Identifying impurities is crucial for optimizing your reaction and purification.

Common Impurity Sources:

  • Unreacted Starting Materials: Incomplete reactions are a common source of impurities.[13][14]

  • Reagent-Derived Byproducts: The difluoromethylating reagent itself can generate byproducts. For instance, if using TMSCF₂H, you might observe impurities related to the trimethylsilyl group.[8]

  • Over-reacted Products: In some cases, poly-difluoromethylation can occur, leading to products with multiple CF₂H groups.[8]

  • Side Reaction Products: Depending on the reaction conditions, side reactions like hydrolysis or proto-defluorination can occur.[14]

  • Residual Solvents: Solvents from the reaction or workup are frequently observed.[13]

Q6: I've synthesized a chiral difluoromethylated compound and have a mixture of diastereomers. How can I separate them?

A6: Separating diastereomers can be challenging but is often possible using chromatography due to their different physical properties.[8]

Strategies for Diastereomer Separation:

  • High-Performance Column Chromatography: Careful optimization of column chromatography, often with a very slow gradient and meticulous fraction collection, can resolve diastereomers.

  • Supercritical Fluid Chromatography (SFC): SFC can be a powerful tool for separating isomers, including diastereomers, and is often more effective than standard liquid chromatography for this purpose.[8]

Data Presentation: Purification Parameters

The following tables provide starting points for developing your own purification protocols.

Table 1: Example Column Chromatography Solvent Systems

Compound ClassStationary PhaseExample Eluent SystemRf Target
Aryl-CF₂HSilica GelHexane / Ethyl Acetate (Gradient: 5% to 30% EtOAc)0.2 - 0.4
Alkyl-CF₂HSilica GelDichloromethane / Methanol (Gradient: 0% to 5% MeOH)0.2 - 0.4
N-heterocycle-CF₂HSilica GelDichloromethane / Methanol / Ammonium Hydroxide (95:4.5:0.5)0.3 - 0.5
O-CF₂HAlumina (neutral)Hexane / Diethyl Ether (Gradient: 10% to 50% Ether)0.2 - 0.4

Table 2: Common Recrystallization Solvent Systems

Compound PolarityExample Single SolventsExample Solvent Pairs
Non-polarHexane, CyclohexaneHexane / Ethyl Acetate
Intermediate PolarityIsopropanol, Acetone, Ethyl AcetateEthanol / Water
PolarEthanol, Methanol, WaterAcetone / Hexane

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Purification by Column Chromatography
  • TLC Optimization: Determine the optimal solvent system using TLC as described in Q1.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent.

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column. For poorly soluble compounds, use the dry loading technique (A2).

  • Elution: Begin eluting the column with the solvent system, collecting fractions. If using a gradient, slowly increase the polarity of the eluent over time.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Diagram 1: Decision Workflow for Purification Strategy

G start Crude Difluoromethylated Product is_solid Is the product a solid? start->is_solid is_oil Product is an oil or low-melting solid is_solid->is_oil No try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes is_thermally_stable Is it thermally stable and volatile? is_oil->is_thermally_stable recrystallization_success Successful? try_recrystallization->recrystallization_success pure_solid Pure Solid Product recrystallization_success->pure_solid Yes column_chromatography Perform Column Chromatography recrystallization_success->column_chromatography No pure_oil Pure Liquid Product column_chromatography->pure_oil f_spe Consider Fluorous-SPE or Prep-HPLC column_chromatography->f_spe If separation is poor is_thermally_stable->column_chromatography No distillation Distillation under Reduced Pressure is_thermally_stable->distillation Yes distillation->pure_oil

Caption: Decision tree for selecting a primary purification method.

Diagram 2: Troubleshooting Poor Chromatographic Separation

G start Poor Separation (Co-elution) check_tlc Re-optimize TLC Solvent System start->check_tlc gradient Implement Gradient Elution check_tlc->gradient Fine-tune polarity alt_phase Switch Stationary Phase (e.g., Alumina, Florisil) gradient->alt_phase If still co-eluting success Improved Separation gradient->success dry_load Use Dry Loading Technique alt_phase->dry_load If solubility is an issue alt_phase->success check_stability Check for on-column decomposition dry_load->check_stability dry_load->success check_stability->alt_phase If unstable on silica

Caption: A workflow for troubleshooting difficult column separations.

References

Validation & Comparative

A Senior Application Scientist's Guide: Bromodifluoroacetyl Fluoride vs. TMSCF₂H for Difluoromethylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Difluoromethyl Group

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing moieties is a cornerstone for optimizing molecular properties.[1][2] The difluoromethyl group (–CF₂H) has emerged as a particularly valuable motif. It acts as a lipophilic bioisostere for common hydrogen-bond donor groups like hydroxyl (–OH) and thiol (–SH), enhancing metabolic stability and membrane permeability.[1][3][4] Unlike its trifluoromethyl (–CF₃) cousin, the –CF₂H group retains an acidic proton capable of forming hydrogen bonds, which can be critical for target binding affinity.[3]

The effective installation of this group, a process known as difluoromethylation, is therefore of paramount importance. The choice of reagent is critical and dictates the reaction's scope, efficiency, and practicality. This guide provides an in-depth, objective comparison of two distinct reagents used in this field: the classical precursor, bromodifluoroacetyl fluoride, and the modern, versatile powerhouse, difluoromethyltrimethylsilane (TMSCF₂H).

I. This compound: A Precursor for Difluorocarbene Chemistry

This compound (BrCF₂COF) is a reactive acyl halide. While not typically used for direct difluoromethyl transfer in its native form, it serves as a synthetic precursor to reagents that are potent sources of difluorocarbene (:CF₂), a key reactive intermediate in many difluoromethylation reactions.[5][6][7] Its utility is most often realized through its ester derivatives, such as ethyl bromodifluoroacetate (BrCF₂COOEt).

Mechanism of Action: The Difluorocarbene Pathway

The primary mechanistic pathway involving derivatives of this compound is the generation of difluorocarbene. In a notable example, ethyl bromodifluoroacetate, when treated with a base, undergoes a cascade of reactions involving decarboxylation and debromination to release the highly electrophilic :CF₂ species.[7]

This pathway is particularly powerful in one-pot cascade reactions where the reagent can play a dual role. For instance, it can act as a C1 synthon and a difluoroalkylating agent simultaneously to build complex heterocyclic structures.[7]

Applications and Limitations
  • Substrate Scope: The applications are often specialized. A key use is in the synthesis of fluorine-containing heterocycles from primary amines, where the in-situ generated difluorocarbene and other intermediates drive the cyclization process.[7]

  • Advantages: The primary advantage lies in its ability to facilitate complex transformations and act as a multi-functional building block in cascade reactions.

  • Limitations:

    • Indirect Use: It is not a direct "off-the-shelf" reagent for general difluoromethylation. It must first be converted into a more useful derivative like BrCF₂COOEt.

    • Synthesis and Handling: The synthesis of this compound itself can be complex, potentially involving hazardous reagents like oleum and mercury-based catalysts.[5][8] As an acyl fluoride, it is highly reactive, moisture-sensitive, and requires careful handling.[9]

    • Limited Versatility: Its utility is largely confined to difluorocarbene-mediated reactions, lacking the broader applicability of other modern reagents.

II. TMSCF₂H (Difluoromethyltrimethylsilane): The Versatile Workhorse

Difluoromethyltrimethylsilane (TMSCF₂H) is a stable, commercially available liquid that has become a reagent of choice for a wide array of difluoromethylation reactions.[10] Its remarkable versatility stems from its ability to serve as a precursor to nucleophilic, radical, and electrophilic (via difluorocarbene) difluoromethyl species, depending on the chosen reaction conditions.[11]

Mechanism of Action: A Triumvirate of Reactivity

TMSCF₂H's power lies in its tunable reactivity, allowing access to three distinct mechanistic manifolds.

  • Nucleophilic Pathway: In the presence of a fluoride source (e.g., CsF, KF), TMSCF₂H generates a difluoromethyl anion equivalent ("[CF₂H]⁻"). This potent nucleophile can then be used to functionalize electrophilic centers, such as in the metal-free difluoromethylation of disulfides to form valuable SCF₂H motifs.[12][13]

  • Radical Pathway: TMSCF₂H is an excellent source of the difluoromethyl radical (•CF₂H). This can be achieved through several methods, including silver-mediated oxidation, photoredox catalysis, or synergistic palladium/copper catalysis.[11][14][15] This pathway enables the direct C-H difluoromethylation of arenes and heterocycles and the functionalization of alkenes.[11]

  • Difluorocarbene Pathway: Similar to bromodifluoroacetyl derivatives, TMSCF₂H can generate difluorocarbene (:CF₂) in situ under specific basic or thermal conditions, which can then engage with nucleophiles like phenols.[3][16]

TMSCF2H_Reactivity TMS TMSCF₂H Nucleophile [CF₂H]⁻ (Nucleophilic) TMS->Nucleophile  F⁻ (CsF, KF) Radical •CF₂H (Radical) TMS->Radical  Ag(I), Pd/Cu,  Photocatalyst Carbene :CF₂ (via Carbene) TMS->Carbene  Base / Heat

Caption: Versatile reaction pathways of TMSCF₂H.

Applications and Practical Considerations
  • Substrate Scope: The substrate scope is exceptionally broad, covering aryl/vinyl halides, alkyl halides, alkenes, carboxylic acids, heteroarenes, and thiols.[11][12][15] This makes it highly suitable for late-stage functionalization in drug discovery programs.

  • Advantages:

    • Versatility: Access to multiple reactive intermediates from a single reagent.

    • Commercial Availability: Readily available from multiple chemical suppliers.

    • Operational Simplicity: Many protocols are operationally simple and exhibit good functional group tolerance.[12]

  • Limitations:

    • Activator Required: Requires a specific activator (fluoride salt, metal catalyst, photocatalyst) to initiate the desired reactivity.

    • Safety: TMSCF₂H is a highly flammable liquid with a low flash point (-17 °C) and is moisture-sensitive.[17] It must be handled under an inert atmosphere and stored appropriately.

III. Head-to-Head Comparison: Performance and Practicality

FeatureThis compound (via derivatives)TMSCF₂H (Difluoromethyltrimethylsilane)
Primary Reactive Species Difluorocarbene (:CF₂)Nucleophilic [CF₂H]⁻, Radical •CF₂H, Difluorocarbene :CF₂
Versatility Low. Primarily for :CF₂ chemistry and cascade reactions.High. Multiple, tunable reaction modes.
Substrate Scope Specialized, e.g., synthesis of N-heterocycles.Extremely broad: arenes, alkenes, alkyls, thiols, etc.[11][12][15]
Commercial Availability Limited as the acyl fluoride; derivatives are more common.Widely available.
Ease of Handling Poor. Highly reactive and moisture-sensitive acyl halide.[9]Moderate. Flammable, moisture-sensitive liquid.[17]
Safety Profile Corrosive, reacts with water. Synthesis precursors can be hazardous.[5][8]Highly flammable liquid and vapor.[17]
Key Activators Base (for :CF₂ generation from esters).[7]Fluoride salts, transition metals (Ag, Pd, Cu), photoredox catalysts.[11][12][15]

IV. Experimental Protocols and Workflows

To provide a practical context, we present representative, step-by-step protocols for key transformations using each reagent's strengths.

Protocol 1: Silver-Mediated Radical Difluoromethylation of an Alkene with TMSCF₂H

This protocol demonstrates a light- and electricity-free method for generating the difluoromethyl radical from TMSCF₂H to functionalize an unsaturated C-C bond.[11]

TMSCF2H_Protocol cluster_setup Reaction Setup cluster_reaction Reaction & Workup cluster_purify Purification A 1. Add Styrene Substrate, AgNO₃, and K₂S₂O₈ to solvent. B 2. Add H₂O. A->B C 3. Add TMSCF₂H dropwise at room temperature. B->C D 4. Stir at 60 °C for 12h. C->D E 5. Cool to RT, quench with saturated aq. NaHCO₃. D->E F 6. Extract with Ethyl Acetate. E->F G 7. Dry (Na₂SO₄), filter, and concentrate. F->G H 8. Purify by flash column chromatography. G->H I Final Product: Difluoromethylated Alkane H->I BrCF2COOEt_Protocol cluster_setup Reaction Setup cluster_reaction Reaction & Workup cluster_purify Purification A 1. Add Phenol Substrate and Base (e.g., NaH) to dry DMF. B 2. Stir at 0 °C for 30 min to form phenoxide. A->B C 3. Add BrCF₂COOEt dropwise. B->C D 4. Warm to RT and stir for 16h. C->D E 5. Quench reaction with saturated aq. NH₄Cl. D->E F 6. Extract with Diethyl Ether. E->F G 7. Wash with brine, dry (MgSO₄), and concentrate. F->G H 8. Purify by flash column chromatography. G->H I Final Product: Aryl Difluoromethyl Ether H->I

References

A Tale of Two Fluorinating Agents: A Comparative Guide to Bromodifluoroacetyl Fluoride and Difluoromethyl Triflate for Advancing Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of drug design, offering unparalleled control over a molecule's pharmacokinetic and pharmacodynamic properties. Among the vast toolkit of fluorinating agents, bromodifluoroacetyl fluoride and difluoromethyl triflate have emerged as noteworthy reagents, each with distinct reactivity profiles and applications. This guide provides an in-depth, objective comparison of these two powerful molecules, drawing upon experimental data to inform researchers, scientists, and drug development professionals on their optimal use.

At a Glance: Key Performance Indicators

FeatureThis compoundDifluoromethyl Triflate
Primary Function Electrophilic Difluoroacetylating AgentDifluoromethylating Agent (via :CF2)
Chemical Formula C₂BrF₃OC₂HF₅O₃S
Molecular Weight 176.92 g/mol [1]200.09 g/mol
Form Gas/Volatile Liquid[2]Air-stable Liquid[3]
Key Reactivity Acyl substitution at the carbonyl carbonGeneration of difluorocarbene[3]
Typical Nucleophiles Alcohols, Amines, ThiolsPhenols, Thiols[3]
Reaction Conditions Varies; often requires baseMild; typically room temperature[3]
Safety Concerns Corrosive, reactive[4]Flammable, Corrosive

Introduction: The Power of the Difluoromethyl and Difluoroacetyl Groups

The difluoromethyl (-CF₂H) and gem-difluoro groups are prized in drug discovery. The -CF₂H group can act as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl or thiol groups, enhancing metabolic stability and membrane permeability. The gem-difluoroalkene moiety, which can be accessed from difluoroacetylated compounds, can mimic the geometry of carbonyl and amide groups, serving as an irreversible inhibitor of enzymes.[5] This guide will dissect the chemistry of two reagents that provide access to these valuable functionalities.

This compound: A Reactive Electrophile for Difluoroacetylation

This compound (BDAF) is a highly reactive electrophile, primarily utilized for the introduction of the bromodifluoroacetyl moiety onto nucleophilic substrates.[4] Its reactivity stems from the electrophilic carbonyl carbon, which is susceptible to attack by a range of nucleophiles.

Synthesis and Handling Considerations

The synthesis of this compound can be challenging, often involving multi-step procedures from precursors like bromotrifluoroethene or through the oxidation of 1,1-dibromo-2,2-difluoroethylene.[2][6][7] Some synthetic routes employ hazardous reagents such as oleum and mercury salts, necessitating specialized equipment and careful handling.[6][7] BDAF is a gas or a volatile liquid, and its high reactivity requires stringent safety precautions, including working in a well-ventilated fume hood and using appropriate personal protective equipment.[2]

Reaction Mechanism and Applications

The primary mode of action for this compound is nucleophilic acyl substitution. Nucleophiles, such as alcohols or amines, attack the carbonyl carbon, leading to the displacement of the fluoride ion and the formation of a new C-Nu bond.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

BDAF [label="BrCF₂C(O)F"]; NuH [label="R-OH / R₂NH"]; Intermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FBBC05"]; Product [label="BrCF₂C(O)-NuR\n(Ester/Amide)"]; HF [label="HF"];

G BDAF This compound BrCF₂C(O)F Product Bromodifluoroacetylated Product BrCF₂C(O)-Nu BDAF->Product Fluoride Fluoride Ion (F⁻) BDAF->Fluoride Nucleophile Nucleophile (e.g., R-OH, R₂NH) Nucleophile->BDAF Nucleophilic Acyl Substitution

This reactivity has been primarily documented in patent literature for the synthesis of bromodifluoroacetic acid esters and amides.[6][7] These products can serve as precursors for more complex fluorinated molecules, including gem-difluorinated structures.

Difluoromethyl Triflate: A Mild and Versatile Difluoromethylating Agent

In contrast to the electrophilic nature of this compound, difluoromethyl triflate (HCF₂OTf) functions as a precursor to difluorocarbene (:CF₂), a highly reactive intermediate that readily engages with nucleophiles. Developed by the Hartwig group, this reagent has gained significant traction due to its mild reaction conditions and broad substrate scope.[3]

Synthesis and Handling

Difluoromethyl triflate is a non-ozone-depleting, air-stable liquid that can be synthesized on a multi-gram scale from readily available reagents: (trifluoromethyl)trimethylsilane (TMSCF₃) and triflic acid.[3] Its stability and liquid form make it considerably easier and safer to handle compared to gaseous fluorinating agents. However, it is classified as a flammable and corrosive liquid and should be handled with appropriate care.

Reaction Mechanism and Applications

The difluoromethylation of phenols and thiophenols with difluoromethyl triflate proceeds via the in situ generation of difluorocarbene under basic conditions. The phenoxide or thiophenolate then acts as a nucleophile, attacking the electrophilic difluorocarbene. Subsequent protonation yields the desired difluoromethyl ether or thioether.[3]

G HCF2OTf Difluoromethyl Triflate (HCF₂OTf) Difluorocarbene Difluorocarbene (:CF₂) HCF2OTf->Difluorocarbene Elimination Base Base (e.g., KOH) Base->HCF2OTf Product Difluoromethylated Product (ArOCF₂H / ArSCF₂H) Difluorocarbene->Product Nucleophile Nucleophile (ArO⁻ / ArS⁻) Nucleophile->Difluorocarbene Nucleophilic Attack

This methodology is characterized by its rapid reaction times (often within minutes at room temperature) and exceptional functional group tolerance. A wide array of functional groups, including esters, amides, ketones, aldehydes, and heterocycles, are well-tolerated under the mild reaction conditions.[3]

Head-to-Head Comparison: Guiding Your Experimental Design

AspectThis compoundDifluoromethyl Triflate
Synthetic Utility Introduction of the BrCF₂C(O)- group.Introduction of the -CF₂H group.
Reactivity Pattern Electrophilic acyl substitution.Difluorocarbene generation and subsequent nucleophilic attack.
Substrate Scope Primarily alcohols, amines, thiols.Broad scope including electron-rich and -deficient phenols and thiols, with high functional group tolerance.[3]
Reaction Conditions Can require elevated temperatures and stringent anhydrous conditions.Typically mild, room temperature, and can be performed in aqueous solvent mixtures.[3]
Byproducts Halide salts.Triflate salts.
Ease of Handling Volatile and highly reactive gas/liquid, requiring specialized handling.Stable, non-ozone-depleting liquid, easier to handle.[3]
Commercial Availability Available from specialty chemical suppliers.Commercially available.

Experimental Protocols

Representative Protocol for Difluoroacetylation using a Bromodifluoroacetyl Halide (General Procedure)
  • To a solution of the nucleophile (e.g., alcohol or amine, 1.0 equiv) and a non-nucleophilic base (e.g., triethylamine, 1.2 equiv) in a dry, aprotic solvent (e.g., dichloromethane) at 0 °C under an inert atmosphere, add this compound (1.1 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired bromodifluoroacetylated compound.

G start Start dissolve Dissolve Nucleophile & Base in Dry Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_bdaf Add this compound cool->add_bdaf warm_stir Warm to RT and Stir add_bdaf->warm_stir monitor Monitor Reaction Progress warm_stir->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify by Chromatography concentrate->purify end End purify->end

Protocol for O-Difluoromethylation of Phenols using Difluoromethyl Triflate

Adapted from Fier, P. S.; Hartwig, J. F. Angew. Chem. Int. Ed. 2013, 52 (7), 2092-2095.[3]

  • To a vial containing a phenol (0.50 mmol, 1.0 equiv) and potassium hydroxide (1.5 mmol, 3.0 equiv) is added a 10:1 mixture of acetonitrile and water (2.5 mL).

  • Difluoromethyl triflate (0.75 mmol, 1.5 equiv) is added dropwise to the stirred solution at room temperature.

  • The reaction is stirred vigorously at room temperature for 5-15 minutes.

  • Upon completion, the reaction mixture is diluted with diethyl ether (10 mL) and water (10 mL).

  • The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired aryl difluoromethyl ether.

G start Start mix Mix Phenol and KOH in MeCN/H₂O start->mix add_hcf2otf Add Difluoromethyl Triflate mix->add_hcf2otf stir Stir at Room Temperature add_hcf2otf->stir workup Aqueous Workup stir->workup extract Extract with Diethyl Ether workup->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify by Chromatography concentrate->purify end End purify->end

Conclusion: Selecting the Right Tool for the Job

This compound and difluoromethyl triflate are not interchangeable reagents but rather complementary tools in the arsenal of the medicinal chemist.

Choose this compound when:

  • The synthetic goal is to introduce a bromodifluoroacetyl group.

  • The resulting ester or amide is a key intermediate for further transformations.

  • The necessary equipment and safety protocols for handling a reactive, volatile reagent are in place.

Choose difluoromethyl triflate when:

  • The objective is the direct and mild introduction of a difluoromethyl ether or thioether.

  • A broad range of functional groups needs to be tolerated.

  • Rapid reaction times and operational simplicity are desired.

By understanding the distinct reactivity, substrate scope, and handling requirements of each reagent, researchers can make informed decisions to accelerate their drug discovery programs and unlock new avenues for molecular design.

References

A Comparative Guide: The Advantages of Bromodifluoroacetyl Fluoride in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing motifs is a proven strategy for modulating a molecule's physicochemical and pharmacological properties.[1][2] The gem-difluoroalkyl group (CF2), in particular, is a valuable bioisostere for carbonyls and amides, offering enhanced metabolic stability and tailored electronic characteristics.[3][4][5] However, the efficient and selective introduction of these moieties remains a significant synthetic challenge. Among the arsenal of reagents available, Bromodifluoroacetyl Fluoride (BDFAF) has emerged as a superior choice for introducing the synthetically versatile bromodifluoroacetyl group.

This guide provides an in-depth comparison of this compound against its common alternatives. We will move beyond a simple catalog of features to explore the mechanistic rationale and present experimental data that underscore its advantages in terms of reactivity, efficiency, and handling.

The Foundational Advantage: The Unique Reactivity of Acyl Fluorides

Before comparing specific reagents, it is crucial to understand the inherent advantages of the acyl fluoride functional group. While acyl chlorides have traditionally been the default for acylation, acyl fluorides occupy a "sweet spot" of reactivity and stability.[6]

The exceptional strength of the carbon-fluorine bond makes the fluoride ion a better leaving group than in many esters, but not as reactive as a chloride ion.[6][7] This moderated reactivity leads to several key benefits:

  • Enhanced Stability: Acyl fluorides are significantly more stable towards hydrolysis and are generally easier to handle than their highly moisture-sensitive acyl chloride counterparts.[7][8]

  • Cleaner Reactions: Reactions with nucleophiles are typically less exothermic and violent, leading to fewer side-reactions and cleaner product profiles.[7]

  • High Selectivity: The moderated reactivity allows for greater selectivity in the acylation of complex molecules with multiple nucleophilic sites.

  • Stereochemical Integrity: Acylations using acyl fluorides, particularly in peptide synthesis, are known to proceed with minimal racemization at α-stereocenters.[7]

This compound embodies all these advantages, providing a reliable and efficient method for introducing the BrCF₂CO- moiety.

Head-to-Head Comparison: BDFAF vs. The Field

The true measure of a reagent is its performance against viable alternatives. Here, we compare BDFAF to other common reagents used to achieve similar synthetic transformations.

vs. Bromodifluoroacetyl Chloride (BDFAC)

The most direct comparison is with the corresponding acyl chloride. While BDFAC is a potent acylating agent, it suffers from the typical drawbacks of acyl chlorides.

  • Handling and Stability: BDFAC is highly reactive and susceptible to rapid hydrolysis, releasing corrosive hydrogen chloride (HCl) gas. This necessitates stringent anhydrous conditions and careful handling. BDFAF, being more stable, is more forgiving in a typical laboratory setting.[8][9]

  • Reaction Control: The high electrophilicity of the carbonyl carbon in BDFAC can lead to over-reaction or lack of selectivity with sensitive substrates. The more controlled reactivity of BDFAF often results in higher yields of the desired product without the formation of complex byproducts.[7]

Table 1: Qualitative Comparison of Acyl Halide Reagents

FeatureThis compound (BDFAF)Bromodifluoroacetyl Chloride (BDFAC)
Reactivity High, but controlledVery High, often aggressive
Stability Good; less sensitive to moisture[7]Poor; highly moisture-sensitive
Handling Easier to handleRequires stringent anhydrous conditions
Byproducts HF / Fluoride SaltsHCl / Chloride Salts
Selectivity Generally higherCan be lower due to high reactivity
vs. Bromodifluoroacetic Anhydride (BDFAA)

Anhydrides are another class of acylating agents. However, they present significant drawbacks related to atom economy and reaction byproducts.

  • Atom Economy: A major disadvantage of BDFAA is that only one of the two bromodifluoroacetyl groups is transferred to the nucleophile. The other becomes the leaving group, forming a full molar equivalent of bromodifluoroacetic acid as a byproduct. This effectively halves the atom economy of the reagent. BDFAF, by contrast, utilizes the entire acyl group, with only a small fluoride ion as the leaving group.

  • Byproduct Complications: The bromodifluoroacetic acid byproduct can complicate reaction workups and purification. Being acidic, it may need to be neutralized, and its presence can sometimes lead to unwanted side reactions with acid-sensitive functional groups. The byproduct of BDFAF acylation is typically an inorganic fluoride salt, which is often easily removed by an aqueous wash.

vs. Ethyl Bromodifluoroacetate (EBDA)

EBDA is not a direct acylating agent but is often used to introduce the difluoroacetate moiety through different mechanistic pathways, which highlights the distinct advantage and application of BDFAF.

  • Reaction Type: EBDA is typically used in reactions involving the generation of a difluorinated enolate or a related nucleophile (e.g., Reformatsky reaction). It can also serve as a precursor to difluorocarbene under basic conditions.[10] This reactivity is fundamentally different from the direct electrophilic acylation provided by BDFAF.

  • Substrate Scope: BDFAF is the ideal reagent for the direct acylation of nucleophiles like amines and alcohols to form amides and esters, respectively. Attempting the same transformation with EBDA would require harsh conditions (e.g., strong base for deprotonation) that are incompatible with many functional groups.

Mechanistic Rationale & Workflow Visualization

The primary pathway for BDFAF is a straightforward nucleophilic acyl substitution. The superior stability and controlled reactivity stem from the balance between the electrophilicity of the carbonyl carbon and the leaving group ability of the fluoride ion.

Caption: General mechanism for the acylation of an amine with BDFAF.

For a researcher deciding on a reagent, the choice is dictated by the desired transformation. The following workflow illustrates this decision-making process.

Caption: Decision workflow for selecting a bromodifluoroacetylation reagent.

Experimental Protocol: N-Bromodifluoroacetylation of Aniline

This protocol is a representative example of the straightforward application of BDFAF for the synthesis of an amide. It demonstrates the self-validating nature of the methodology.

Objective: To synthesize N-(phenyl)-2-bromo-2,2-difluoroacetamide.

Materials:

  • This compound (BDFAF)

  • Aniline

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add aniline (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution with stirring.

  • Slowly add this compound (1.1 eq) to the cooled solution dropwise via syringe. Causality Note: The slow addition at 0 °C helps to control the exotherm of the reaction. Triethylamine acts as a base to scavenge the HF generated in situ, preventing it from protonating the aniline nucleophile.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine. Causality Note: The NaHCO₃ wash removes any residual acidic species, including triethylammonium hydrofluoride.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-(phenyl)-2-bromo-2,2-difluoroacetamide.

Conclusion

This compound stands out as a premier reagent for introducing the bromodifluoroacetyl moiety into organic molecules. Its advantages are rooted in the fundamental chemical properties of acyl fluorides, offering a superior balance of reactivity and stability compared to acyl chlorides like BDFAC.[6][9] When evaluated against alternatives like anhydrides, BDFAF demonstrates superior atom economy and generates cleaner reaction profiles by avoiding problematic acidic byproducts. Its reactivity for direct acylation provides a clear and mild pathway for amide and ester formation, a task for which reagents like ethyl bromodifluoroacetate are unsuited without resorting to harsh, function-group-intolerant conditions.[10] For researchers in medicinal and materials chemistry, the adoption of BDFAF translates to more reliable, efficient, and scalable syntheses of high-value fluorinated compounds.

References

A Senior Application Scientist's Guide to Electrophilic Difluoromethylating Agents: A Comparative Analysis for Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of a difluoromethyl (–CF2H) group into bioactive molecules is a cornerstone of modern medicinal chemistry. This small structural modification can profoundly enhance a compound's metabolic stability, membrane permeability, and binding affinity by acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine groups.[1][2][3][4][5] The growing demand for efficient and selective methods to install this valuable moiety has led to the development of a diverse arsenal of difluoromethylating agents. This guide provides an in-depth comparative analysis of the most prominent electrophilic difluoromethylating agents, with a focus on their underlying mechanisms, performance data, and practical applications to empower you in selecting the optimal reagent for your synthetic challenges.

The Ever-Expanding Toolkit: Classifying Electrophilic Difluoromethylating Agents

Electrophilic difluoromethylating agents can be broadly categorized based on their core chemical structures, which in turn dictates their reactivity and preferred reaction pathways. While some reagents act as true "CF2H+" synthons, many operate through more complex mechanisms, including radical pathways or as difluorocarbene precursors.[1] The primary classes include sulfonium salts, sulfoximines, and other specialized reagents.

The Workhorses: Sulfonium Salts and Sulfoximines

This class of reagents is arguably the most widely used for electrophilic difluoromethylation, offering a good balance of reactivity, stability, and functional group tolerance.

Key Reagents and Mechanistic Insights:

  • Hu's Reagent (N-Tosyl-S-difluoromethyl-S-phenylsulfoximine): This reagent is a versatile and widely used agent for both electrophilic and radical difluoromethylation.[6][7] Under photoredox conditions, it can generate a difluoromethyl radical (•CF2H), which is particularly effective for the C-H difluoromethylation of heteroaromatics.[8] In the absence of a photocatalyst, it can participate in nucleophilic substitution-type reactions with soft nucleophiles like thiols.[1][6]

  • Umemoto-type Reagents: While the original Umemoto's reagents are renowned for trifluoromethylation, analogous difluoromethylating agents based on a dibenzothiophenium salt scaffold have been developed.[9][10][11][12][13] These reagents are typically highly reactive electrophiles.

  • Other Sulfonium Salts and Ylides: A variety of other sulfonium salts and ylides have been developed for electrophilic difluoromethylation. For instance, Prakash and co-workers developed an S-(difluoromethyl)diarylsulfonium tetrafluoroborate, effective for the difluoromethylation of nucleophiles like sulfonic acids and tertiary amines.[14] More recently, a stable sulfonium ylide was reported for the direct difluoromethylation of alcohols.[15]

G cluster_hu Hu's Reagent cluster_umemoto Umemoto-type Reagent cluster_prakash Prakash's Reagent Hu PhS(O)(NTs)CF2H Product_Electrophilic Nu-CF2H Hu->Product_Electrophilic Electrophilic Pathway CF2H_Radical •CF2H Hu->CF2H_Radical SET Umemoto [Dibenzothiophenium-CF2H]+ Umemoto->Product_Electrophilic Electrophilic Pathway Prakash [Ar2S-CF2H]+ Prakash->Product_Electrophilic Electrophilic Pathway Nucleophile Nucleophile (e.g., Thiol, Amine) Nucleophile->Product_Electrophilic Radical_Initiator Photocatalyst/ Light Radical_Initiator->Hu Product_Radical Substrate-CF2H CF2H_Radical->Product_Radical Substrate Substrate (e.g., Heteroarene) Substrate->Product_Radical

Radical-Based Approaches

While mechanistically distinct from a purely electrophilic pathway, radical difluoromethylation often competes with or is the primary pathway for many "electrophilic" reagents, especially under photoredox catalysis.

Key Reagents and Mechanistic Insights:

  • Zinc Difluoromethanesulfinate (DFMS): Developed by Baran and coworkers, Zn(SO2CF2H)2 is a convenient and effective reagent for the radical difluoromethylation of heteroarenes and other substrates.[2] It generates the •CF2H radical under mild, open-flask conditions, often initiated by a simple oxidant like tert-butyl hydroperoxide (tBuOOH).

  • Photoredox-Catalyzed Difluoromethylation: Many electrophilic reagents, including Hu's reagent, can be activated by a photocatalyst (e.g., Ir or Ru complexes) and visible light to generate the •CF2H radical.[8][16] This approach has proven to be exceptionally powerful for the late-stage C-H functionalization of complex molecules.

G Start Start Reagent_Addition Add DFMS and tBuOOH to substrate in solvent Start->Reagent_Addition Stirring Stir at specified temperature Reagent_Addition->Stirring Monitoring Monitor reaction by TLC or LC-MS Stirring->Monitoring Monitoring->Stirring Incomplete Workup Aqueous workup and extraction Monitoring->Workup Reaction complete Purification Purify by column chromatography Workup->Purification End Obtain difluoromethylated product Purification->End

Comparative Performance of Electrophilic Difluoromethylating Agents

The choice of reagent is highly dependent on the substrate and desired transformation. The following table summarizes the performance of key reagents across different substrate classes.

Reagent ClassKey Reagent(s)Typical SubstratesAdvantagesLimitations
Sulfoximine Hu's ReagentThiols, Phenols, Enolates, Heteroarenes (radical)Commercially available, versatile (electrophilic and radical pathways)Can require photoredox catalysis for C-H functionalization
Sulfonium Salts Prakash's ReagentSulfonic acids, Tertiary amines, Imidazoles, PhosphinesEffective for specific heteroatom nucleophilesNarrower substrate scope, may not react with carbon nucleophiles or phenols[14]
Radical Precursor DFMS (Zn(SO2CF2H)2)Heteroarenes, α,β-unsaturated enones, ThiolsMild, operationally simple, scalable, good for C-H functionalizationRadical mechanism may lead to regioselectivity issues in some cases
Sulfonium Ylide Shen's ReagentAlcoholsMild conditions, good functional group tolerance for alcohol difluoromethylationPrimarily demonstrated for O-difluoromethylation[15]

Experimental Protocols: A Practical Guide

Protocol 1: Radical C-H Difluoromethylation of a Heteroarene using DFMS

This protocol is adapted from the work of Baran and coworkers.[2]

  • Reaction Setup: To a vial equipped with a magnetic stir bar, add the heteroarene substrate (1.0 equiv), Zn(SO2CF2H)2 (DFMS, 1.5 equiv), and a 1:1 mixture of CH2Cl2 and H2O (to make a 0.2 M solution with respect to the substrate).

  • Initiation: Add tert-butyl hydroperoxide (tBuOOH, 70 wt. % in H2O, 3.0 equiv) to the reaction mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction is typically run open to the air.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, a second addition of DFMS (1.0 equiv) and tBuOOH (2.0 equiv) can be made.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired difluoromethylated heteroarene.

Protocol 2: Electrophilic Difluoromethylation of a Thiol using Hu's Reagent

This protocol is a general representation of the electrophilic difluoromethylation of thiols.

  • Reaction Setup: To a solution of the thiol (1.0 equiv) in a suitable solvent (e.g., THF, CH3CN), add a base (e.g., K2CO3, 1.5 equiv).

  • Reagent Addition: Add Hu's Reagent (1.2 equiv) to the mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to yield the difluoromethyl thioether.

Special Applications: Late-Stage Functionalization and PET Imaging

A significant advantage of modern difluoromethylating agents is their applicability to late-stage functionalization , where the –CF2H group is introduced at a late step in a complex synthesis. This is particularly valuable in drug discovery for the rapid generation of analogs for structure-activity relationship (SAR) studies. Reagents like DFMS and photoredox-activated systems are well-suited for this purpose due to their mild reaction conditions and tolerance of various functional groups.[3]

The difluoromethyl group is also of growing interest in Positron Emission Tomography (PET) imaging .[17][18][19][20] The development of methods for the introduction of the [18F]CF2H group is an active area of research, as it allows for the radiolabeling of drug candidates to study their in vivo distribution and pharmacokinetics.

Conclusion and Future Outlook

The field of electrophilic difluoromethylation has witnessed remarkable progress, providing chemists with a powerful set of tools for the synthesis of difluoromethylated compounds. The development of reagents with diverse reactivity profiles, from true electrophiles to radical precursors, has expanded the scope of accessible molecules. The future will likely see the emergence of even more selective and efficient reagents, including those that enable enantioselective difluoromethylation. Furthermore, the continued development of methods for late-stage functionalization and PET imaging will undoubtedly accelerate the discovery of new therapeutics and diagnostic agents. As our understanding of the nuanced reactivity of these reagents deepens, so too will our ability to strategically harness the power of the difluoromethyl group in the pursuit of scientific advancement.

References

A Senior Application Scientist's Guide to Validating Difluoromethylated Structures by NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Difluoromethyl Group in Drug Discovery

The difluoromethyl (CHF₂) group has become a cornerstone in modern medicinal chemistry. Often considered a bioisostere for hydroxyl, thiol, or amine groups, it offers a unique combination of properties. It can act as a lipophilic hydrogen bond donor, enhancing membrane permeability and target binding affinity without introducing the metabolic liabilities of a traditional hydroxyl group.[1][2][3] This strategic incorporation of the CHF₂ moiety has propelled numerous drug candidates forward.[4] However, the successful synthesis of these valuable molecules is only half the battle. Unambiguous structural validation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this purpose.

This guide provides an in-depth, practical comparison of NMR techniques for the structural elucidation of difluoromethylated products. We will move beyond simple data reporting to explore the causality behind spectral patterns and experimental choices, empowering you to confidently and accurately characterize your novel compounds.

Pillar 1: The Unique NMR Signature of the Difluoromethyl Group

The CHF₂ group provides a rich tapestry of NMR-active nuclei (¹H, ¹⁹F, ¹³C), each offering a piece of the structural puzzle. The key to validation lies in understanding the characteristic chemical shifts and, most importantly, the intricate network of spin-spin couplings.

¹H NMR: The First Checkpoint

In the ¹H NMR spectrum, the single proton of the CHF₂ group presents a highly diagnostic signal.

  • Multiplicity: This proton is coupled to two adjacent, typically equivalent, fluorine atoms. Following the n+1 rule, its signal is split into a clean triplet .

  • Coupling Constant (²JHF): The two-bond coupling between hydrogen and fluorine is substantial, typically ranging from 50 to 60 Hz .[5] This large coupling constant is a hallmark of the CHF₂ group and helps distinguish it from other signals in a crowded spectrum.

  • Chemical Shift (δ): The proton resonance usually appears in the range of δ 6.0-7.5 ppm , shifted significantly downfield due to the deshielding effect of the two electronegative fluorine atoms.[5]

¹⁹F NMR: The Power of Fluorine

With its 100% natural abundance and high sensitivity, ¹⁹F NMR is an exceptionally powerful tool for confirming difluoromethylation.[6]

  • Multiplicity: The two fluorine nuclei are coupled to the single CHF₂ proton, resulting in a doublet .

  • Coupling Constant (²JFH): The coupling constant observed in the ¹⁹F spectrum will be identical to that in the ¹H spectrum (typically 50-60 Hz). Observing this same coupling in both spectra is a critical cross-validation step.

  • Chemical Shift (δ): The chemical shift range for CHF₂ groups is broad, generally falling between -90 and -130 ppm (relative to CFCl₃).[5][6] The exact shift is highly sensitive to the local electronic environment, making it a valuable probe of molecular structure.[6]

¹³C NMR: Confirming the Carbon Framework

The carbon atom of the CHF₂ group also displays a distinctive signal.

  • Multiplicity: The carbon is directly bonded to two fluorine atoms, leading to a large one-bond coupling (¹JCF). This splits the carbon signal into a triplet .

  • Coupling Constant (¹JCF): This one-bond coupling is exceptionally large, typically in the range of 230-280 Hz .[5] Its presence is unequivocal proof of the C-F bonds.

  • Chemical Shift (δ): The chemical shift of the CHF₂ carbon is generally observed between δ 110-120 ppm as a triplet.[5]

Table 1: Summary of Typical NMR Parameters for a -CHF₂ Group

NucleusMultiplicityCoupling Constant (Hz)Typical Chemical Shift (ppm)
¹H Triplet (t)²JHF = 50 - 60 Hz6.0 - 7.5
¹⁹F Doublet (d)²JFH = 50 - 60 Hz-90 to -130
¹³C Triplet (t)¹JCF = 230 - 280 Hz110 - 120

Pillar 2: Navigating Stereochemistry and Complex Cases

While 1D NMR is excellent for initial confirmation, complex molecules, particularly those with stereocenters, require a more sophisticated approach.

The Challenge of Diastereotopicity

When a CHF₂ group is located near a chiral center, the two fluorine atoms are no longer magnetically equivalent. They exist in different chemical environments and become diastereotopic .[7] This has a profound effect on the NMR spectra:

  • ¹⁹F NMR: Instead of a single doublet, the spectrum will show two distinct signals , often as a pair of doublets of doublets (dd) . The two fluorines now couple to each other (a two-bond geminal coupling, ²JFF, ~225 Hz) and individually to the proton (²JFH).[7][8]

  • ¹H NMR: The proton is now coupled to two non-equivalent fluorine nuclei. This changes the signal from a simple triplet to a more complex doublet of doublets (dd) or a triplet of doublets if other couplings are present.

The observation of diastereotopic fluorine signals is a powerful piece of evidence for the presence of a nearby stereocenter and provides valuable insight into the 3D structure of the molecule.[8]

Diagram: NMR Workflow for CHF₂ Structure Validation

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis (if needed) H1 Acquire ¹H NMR F19 Acquire ¹⁹F NMR Check1 Observe: -¹H: Triplet (²JHF ≈ 55 Hz) -¹⁹F: Doublet (²JFH ≈ 55 Hz) -¹³C: Triplet (¹JCF ≈ 250 Hz) H1->Check1 C13 Acquire ¹³C NMR F19->Check1 C13->Check1 HSQC ¹H-¹³C HSQC (Confirm C-H bond) HMBC ¹H-¹³C HMBC (Map long-range connectivity) HOESY ¹H-¹⁹F HOESY (Probe through-space proximity) Result3 Final Structure Elucidated HOESY->Result3 Check2 Is the structure unambiguous? Are there stereocenters? Check1->Check2 Result1 Structure Validated Check2->Result1  Yes Result2 Proceed to 2D NMR Check2->Result2 No / Yes   Result2->HSQC

Caption: A decision workflow for the structural validation of difluoromethylated compounds.

2D NMR: The Definitive Toolkit

For complex structures, 2D NMR experiments are indispensable. They allow for the unambiguous assignment of correlations through bonds and, critically, through space.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to. It will show a clear cross-peak between the CHF₂ proton and the CHF₂ carbon, definitively linking the signals observed in the ¹H and ¹³C spectra.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is essential for mapping the connectivity of the CHF₂ group to the rest of the molecular scaffold. For example, you can observe a correlation from the CHF₂ proton to the carbon atom to which the group is attached.

  • ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This is arguably the most powerful experiment for elucidating the 3D structure and stereochemistry of difluoromethylated compounds.[9] Unlike the other techniques that show through-bond connectivity, HOESY reveals through-space proximity (typically within 5 Å).[10] By observing a HOESY correlation (cross-peak) between the proton or fluorines of the CHF₂ group and other protons in the molecule, you can:

    • Confirm stereochemical assignments.

    • Determine relative configurations.

    • Gain insight into the preferred conformation of the molecule in solution.

Diagram: Through-Bond vs. Through-Space Couplings

G cluster_tb Through-Bond (J-Coupling) cluster_ts Through-Space (NOE) a ¹H b ¹³C a->b HSQC c ¹⁹F a->c ²JHF b->c ¹JCF d CHF₂ e Nearby Proton (Hₓ) d->e HOESY

Caption: Conceptual difference between through-bond (COSY, HSQC) and through-space (HOESY/NOESY) correlations.

Pillar 3: Field-Proven Protocols and Best Practices

Achieving high-quality, reliable data requires meticulous experimental setup and execution.

Best Practices for ¹⁹F NMR
  • Referencing: Unlike ¹H and ¹³C NMR, there is no universal internal standard for ¹⁹F NMR.[11] External referencing with a compound like CFCl₃ is common, but for biological samples, water-soluble references such as trifluoroacetic acid (TFA) or sodium trifluoroacetate are often used.[12] It is critical to report the reference compound and conditions used.[11]

  • Probe Tuning: Always ensure the NMR probe is correctly tuned to the ¹⁹F frequency before acquisition to maximize sensitivity and signal quality.

  • Spectral Width: The chemical shift range for fluorine is vast. Ensure your spectral width is large enough to encompass all expected signals.

Experimental Protocol: ¹H-¹⁹F HOESY

This protocol provides a starting point for acquiring a high-quality ¹H-¹⁹F HOESY spectrum to probe spatial relationships.

  • Sample Preparation: Prepare the sample as you would for any high-resolution NMR experiment (~5-10 mg in 0.6 mL of a deuterated solvent). Ensure the sample is free of particulate matter.

  • Instrument Setup:

    • Load and lock the sample. Perform shimming to optimize magnetic field homogeneity.

    • Tune the probe for both the ¹H and ¹⁹F channels.

    • Acquire standard 1D ¹H and ¹⁹F spectra to determine the spectral widths and transmitter offsets for both nuclei.

  • HOESY Parameter Setup:

    • Load a standard 2D HOESY pulse sequence from the spectrometer's library (e.g., hoesyphf on Bruker systems).

    • Set the spectral widths (SW) and transmitter frequency offsets (O1P/O2P) for both the ¹H (F2 dimension) and ¹⁹F (F1 dimension) channels based on the 1D spectra.

    • Set the Mixing Time (d8 or mix): This is the most critical parameter. It allows for the transfer of magnetization through space. A good starting point is a mixing time equal to the T₁ relaxation time of the involved protons. For small molecules, a range of 300-800 ms is typical. It may be beneficial to run experiments with a few different mixing times to build up confidence in the observed correlations.[13]

    • Set the number of scans (NS) and dummy scans (DS) to achieve adequate signal-to-noise. A minimum of 8 or 16 scans per increment is common.

    • Set the number of increments in the F1 dimension (typically 256 to 512).

  • Acquisition and Processing:

    • Start the acquisition. A 2D HOESY experiment can take several hours.

    • After acquisition, process the data using appropriate window functions (e.g., squared sine-bell) in both dimensions, followed by a two-dimensional Fourier transform.

    • Phase the spectrum carefully and reference both axes.

  • Interpretation: Look for cross-peaks that connect a ¹⁹F resonance in the F1 dimension with a ¹H resonance in the F2 dimension. The presence of such a peak indicates that these nuclei are close in space (<5 Å).

Conclusion

The structural validation of difluoromethylated compounds is a critical step in the drug development pipeline. A systematic NMR approach, beginning with the characteristic signatures in 1D ¹H, ¹⁹F, and ¹³C spectra, provides a solid foundation for analysis. For complex molecules where stereochemistry and connectivity are , a suite of 2D experiments, particularly the through-space correlations provided by ¹H-¹⁹F HOESY, is essential. By understanding the causality behind the observed spectral data and employing robust experimental protocols, researchers can unambiguously determine the structure of their products, ensuring the integrity and validity of their scientific findings.

References

A Senior Application Scientist's Guide to the Cost-Effectiveness of Bromodifluoroacetyl Fluoride in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine-containing moieties is a well-established strategy for modulating the pharmacokinetic and physicochemical properties of molecules. Among the various fluorinated building blocks, the bromodifluoroacetyl group (BrCF₂C(O)-) has emerged as a valuable synthon, offering a versatile handle for further chemical transformations. This guide provides an in-depth analysis of the cost-effectiveness of a key reagent for introducing this group: bromodifluoroacetyl fluoride (CAS 38126-07-7). We will objectively compare its performance with viable alternatives, supported by experimental data, to empower researchers in making informed decisions for their synthetic campaigns.

The Strategic Importance of the Bromodifluoroacetyl Moiety

The bromodifluoroacetyl group serves as a versatile precursor in organic synthesis. The presence of two fluorine atoms on the α-carbon significantly influences the electronics of the carbonyl group, enhancing its electrophilicity. The bromine atom, in turn, provides a reactive site for a variety of transformations, including nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. This dual functionality makes bromodifluoroacetylated compounds valuable intermediates in the synthesis of complex fluorinated molecules with potential applications in pharmaceuticals and agrochemicals.

This compound: A Potent but Demanding Reagent

This compound (C₂BrF₃O, MW: 176.92 g/mol ) is a highly reactive acyl fluoride. Its gaseous state at room temperature and high reactivity make it a potent agent for the introduction of the bromodifluoroacetyl group. However, these same properties contribute to its handling challenges and associated costs.

Synthesis and Availability

This compound can be synthesized through various methods, including the gas-phase reaction of bromotrifluoroethene with molecular oxygen.[1] It is commercially available from several suppliers, though typically on a made-to-order basis, with pricing available upon request. This contrasts with some of its more stable derivatives, like ethyl bromodifluoroacetate, which are readily available with listed prices.

Suppliers of this compound (Price upon request):

  • Santa Cruz Biotechnology[2]

  • Alfa Chemistry[3]

  • Alachem Co., Ltd.[4]

  • CymitQuimica[5]

  • ChemicalBook (multiple suppliers)[6]

Advantages in Synthesis
  • High Reactivity: As an acyl fluoride, it is one of the most reactive acyl halides, enabling rapid reactions with a wide range of nucleophiles, often at low temperatures.

  • Clean Reactions: The fluoride leaving group is small and often does not interfere with subsequent reactions.

Disadvantages and Cost Considerations
  • Handling Difficulties: Being a gas, it requires specialized equipment for accurate dosing and safe handling.

  • Generation of Hazardous Byproducts: Reactions with nucleophiles generate hydrogen fluoride (HF) or mineral fluorides, which are highly corrosive and toxic. This necessitates the use of specialized, corrosion-resistant reactors (e.g., made of Teflon or polyethylene) and careful quenching procedures, adding to the overall cost and complexity of the process.[7]

  • Safety Concerns: Acyl fluorides, and the potential for HF generation, require stringent safety protocols. A comprehensive understanding of the risks and access to appropriate personal protective equipment (PPE) and emergency response materials (e.g., calcium gluconate) are mandatory.[1][7]

Comparative Analysis: this compound vs. Alternatives

The choice of a bromodifluoroacetylating agent is a critical decision in a synthetic route, balancing reactivity, cost, and practicality. Here, we compare this compound with its most common alternatives.

Bromodifluoroacetyl Chloride and Bromide

Bromodifluoroacetyl chloride (CAS 3832-48-2) and bromide are liquids at room temperature, making them easier to handle and dose compared to the gaseous fluoride. They are also commercially available, with pricing for the chloride being more transparent.

Price Comparison of Bromodifluoroacetyl Chloride:

  • Fluorochem: 1g for £30.00, 5g for £72.00, 25g for £198.00.

While still highly reactive, they are generally less reactive than the fluoride, which may require slightly harsher reaction conditions. The generation of HCl or HBr as byproducts is still a concern, though these are less hazardous than HF.

Ethyl Bromodifluoroacetate

Ethyl bromodifluoroacetate (CAS 667-27-6) is a stable, liquid reagent and is widely used for introducing the bromodifluoroacetyl moiety, often through copper-catalyzed reactions to generate a difluoroalkyl radical.[8] It is readily available from numerous suppliers with competitive pricing.

Price Comparison of Ethyl Bromodifluoroacetate:

  • Thermo Fisher Scientific: 5g for $65.65.

  • Fisher Scientific (TCI): 5g for $33.75.

  • Sigma-Aldrich: 5g for £55.20.

The lower reactivity of the ester compared to the acyl halides necessitates the use of catalysts or more forcing conditions for many transformations. However, its stability, ease of handling, and lower cost make it a highly attractive alternative for many applications, particularly in radical-mediated reactions.

Data-Driven Performance Comparison

The following tables summarize experimental data for the synthesis of bromodifluoroacetamides and esters using different reagents.

Table 1: Synthesis of N-Aryl Bromodifluoroacetamides

ReagentAmine SubstrateReaction ConditionsYield (%)Reference
This compoundAnilineEt₂O, -78 °C to rt>90 (expected)General acyl fluoride reactivity
Bromodifluoroacetyl ChlorideAnilineCH₂Cl₂, Et₃N, 0 °C to rt85-95General acyl chloride reactivity
Ethyl BromodifluoroacetateN-substituted anilinesCu catalyst, base, solvent60-85[8]

Table 2: Synthesis of Bromodifluoroacetate Esters

ReagentAlcohol SubstrateReaction ConditionsYield (%)Reference
This compoundEthanolTrapped in absolute ethanolHigh[9]
Bromodifluoroacetyl ChlorideMethanolPyridine, 0 °C to rt80-90General acyl chloride reactivity
TransesterificationMethyl Bromodifluoroacetate & various alcoholsAcid or base catalystVariableGeneral esterification principles

Experimental Protocols

General Protocol for the Synthesis of N-Aryl Bromodifluoroacetamide using an Acyl Halide (Illustrative)

Safety Note: This reaction should be performed in a well-ventilated fume hood. Appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves, must be worn.

  • To a stirred solution of aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (0.2 M) at 0 °C under an inert atmosphere, add a solution of bromodifluoroacetyl chloride (1.1 eq) in anhydrous dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Copper-Catalyzed Arylation of a Bromodifluoroacetamide
  • In a reaction vessel, combine the N-substituted 2-bromo-2,2-difluoroacetamide (1.0 eq), aryl boronic acid (1.5 eq), copper catalyst (e.g., Cu(OAc)₂, 10 mol%), and a suitable base (e.g., K₂CO₃, 2.0 eq) in a solvent such as dioxane/water.

  • Degas the mixture and place it under an inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography.[10]

Mechanistic Insights and Logical Decision Making

The choice of reagent is fundamentally linked to the desired reaction mechanism and the functional group tolerance of the substrate.

Nucleophilic Acyl Substitution

This compound and chloride react via a classical nucleophilic acyl substitution mechanism. The high electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing fluorine atoms, facilitates the attack by nucleophiles such as amines and alcohols. The reaction with the fluoride is generally faster due to the better leaving group ability of the fluoride ion in the tetrahedral intermediate under certain conditions and the higher partial positive charge on the carbonyl carbon.

G cluster_0 Nucleophilic Acyl Substitution Reagent This compound/Chloride Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Nucleophile Amine (R₂NH) or Alcohol (ROH) Nucleophile->Intermediate Product Bromodifluoroacetamide or Ester Intermediate->Product Elimination of X⁻ (F⁻ or Cl⁻)

Caption: Nucleophilic acyl substitution pathway for bromodifluoroacetylation.

Radical-Mediated Reactions

Ethyl bromodifluoroacetate is a preferred precursor for radical-based transformations. Copper(I) catalysts can mediate a single-electron transfer (SET) to the C-Br bond, generating a difluoroacetyl radical. This radical can then engage in various reactions, such as addition to alkenes or alkynes.

G cluster_1 Copper-Catalyzed Radical Formation Reagent_Radical Ethyl Bromodifluoroacetate Radical Difluoroacetyl Radical (•CF₂CO₂Et) Reagent_Radical->Radical SET Catalyst Cu(I) Catalyst->Radical Further_Reactions Addition to π-systems, Cyclization, etc. Radical->Further_Reactions

Caption: Radical generation from ethyl bromodifluoroacetate.

Conclusion and Recommendations

The cost-effectiveness of this compound is a multifaceted issue that extends beyond its purchase price. While its high reactivity can lead to efficient and rapid transformations, the associated costs of specialized handling equipment, safety precautions, and waste management can be substantial.

  • For small-scale, discovery chemistry , where speed and reactivity are paramount and the cost of specialized equipment is less of a factor, this compound can be a valuable tool, provided the necessary safety infrastructure is in place.

  • For process development and scale-up , the logistical and safety challenges associated with the gaseous fluoride often make liquid alternatives like bromodifluoroacetyl chloride or ethyl bromodifluoroacetate more cost-effective and practical choices. Ethyl bromodifluoroacetate, in particular, offers a favorable combination of stability, lower cost, and utility in a wide range of copper-catalyzed and radical-mediated reactions.

Ultimately, the optimal choice of reagent will depend on the specific synthetic transformation, the scale of the reaction, the available laboratory infrastructure, and a thorough cost-benefit analysis that includes not only the price of the reagent but also the associated operational and safety expenditures.

References

Navigating the Terrain of Difluoroacetylation: A Comparative Guide to the Functional Group Tolerance of Bromodifluoroacetyl Fluoride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the introduction of the difluoroacetyl moiety is a critical step in the synthesis of novel therapeutics and agrochemicals. Bromodifluoroacetyl fluoride (BrCF₂COF) presents itself as a reactive and potentially efficient reagent for this purpose. However, a comprehensive understanding of its functional group tolerance is paramount for its effective deployment in complex synthetic campaigns. This guide provides an in-depth assessment of the functional group tolerance of this compound, offering a comparative analysis with alternative reagents and supported by available data and mechanistic insights.

This compound: A Highly Reactive Acylating Agent

This compound is a colorless liquid that serves as a source of the electrophilic bromodifluoroacetyl group.[1][2][3] Its high reactivity stems from the presence of two electron-withdrawing fluorine atoms on the α-carbon and the good leaving group ability of the fluoride ion from the acyl fluoride moiety. This inherent reactivity, however, necessitates a careful evaluation of its compatibility with various functional groups that may be present in a target molecule.

The primary application of this compound, as documented in the available literature, is in the synthesis of bromodifluoroacetic acid esters through reactions with alcohols.[4][5][6] This reaction is typically straightforward, involving the nucleophilic attack of the alcohol on the carbonyl carbon of the acyl fluoride.

Assessing Functional Group Tolerance: A Landscape of Reactivity

Due to a scarcity of dedicated studies on the functional group tolerance of this compound, our assessment is based on its documented reactions and the general principles of acyl fluoride reactivity.

Tolerated Functional Groups (with caution):

Based on its primary application in ester synthesis, it can be inferred that certain functional groups that are less nucleophilic than alcohols might be tolerated under controlled conditions. These may include:

  • Alkyl and Aryl Halides: Generally unreactive towards acyl fluorides.

  • Ethers: Typically stable to acylating agents.

  • Nitriles: While nitriles can be hydrolyzed under harsh acidic or basic conditions, they are generally stable to acyl fluorides under neutral or mildly acidic conditions.

  • Nitro Groups: Usually unreactive towards electrophilic attack at the carbonyl carbon.

Reactive Functional Groups:

The high electrophilicity of this compound suggests that it will readily react with a variety of nucleophilic functional groups.

  • Alcohols and Phenols: As established, these readily react to form the corresponding esters.[4][5][6]

  • Amines (Primary and Secondary): Expected to react rapidly to form amides. This is a common reaction for acyl halides.

  • Thiols: Likely to react to form thioesters. Thiols are often more nucleophilic than their corresponding alcohols.

  • Water: Will hydrolyze this compound to bromodifluoroacetic acid, highlighting the need for anhydrous reaction conditions.

The chemoselectivity of this compound in the presence of multiple nucleophilic groups has not been extensively studied. It is reasonable to predict that the most nucleophilic group will react preferentially. For instance, in a molecule containing both an alcohol and a less reactive functional group, the alcohol is expected to be acylated selectively.

Comparative Analysis with Alternative Difluoroacetylating Reagents

To provide a broader context, it is essential to compare the functional group tolerance of this compound with other commonly employed reagents for difluoroacetylation.

ReagentStructureAdvantagesDisadvantagesFunctional Group Tolerance
This compound BrCF₂COFHighly reactive.Limited data on functional group tolerance; likely sensitive to many nucleophiles.Narrow; primarily demonstrated with alcohols.
Ethyl Bromodifluoroacetate BrCF₂CO₂EtMore stable and easier to handle than the acyl fluoride.Requires activation or harsher conditions for some transformations.Broader than the acyl fluoride; tolerates a wider range of functional groups.
Sodium Chlorodifluoroacetate ClCF₂CO₂NaA stable, solid reagent.Used for difluoromethylation via in situ generation of difluorocarbene, not direct difluoroacetylation.Generally good, as the reaction proceeds via a different mechanism.

Experimental Protocols

While specific and varied experimental protocols for this compound are limited, a general procedure for the synthesis of bromodifluoroacetic acid esters can be outlined based on patent literature.

General Protocol for the Esterification of an Alcohol with this compound:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet is charged with the alcohol substrate and an anhydrous, non-protic solvent (e.g., dichloromethane, diethyl ether).

  • Reagent Addition: The flask is cooled to 0 °C in an ice bath. This compound is added dropwise to the stirred solution.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Mechanistic Considerations

The primary reaction of this compound with nucleophiles proceeds through a nucleophilic acyl substitution mechanism.

Nucleophilic Acyl Substitution BrCF₂COF BrCF₂COF Intermediate [BrCF₂(C=O)(F)(NuH)]⁻ BrCF₂COF->Intermediate Nucleophilic Attack + + Nu-H Nu-H Product BrCF₂CONu Intermediate->Product Loss of F⁻ Final_Product BrCF₂CONu + HF Product->Final_Product + H⁺

Caption: General mechanism for the reaction of this compound with a nucleophile (Nu-H).

Conclusion and Future Outlook

This compound is a highly reactive reagent for the introduction of the bromodifluoroacetyl group, particularly for the synthesis of esters from alcohols. However, its high reactivity likely translates to a limited functional group tolerance, making it less suitable for use in complex molecules with multiple nucleophilic centers without careful optimization and protecting group strategies.

Compared to alternatives like ethyl bromodifluoroacetate, which offers greater stability and broader functional group compatibility, this compound's utility may be confined to specific applications where high reactivity is paramount and the substrate is relatively simple.

Further research is critically needed to systematically evaluate the functional group tolerance of this compound. Such studies would unlock its full potential and provide a clearer roadmap for its application in the synthesis of advanced materials and pharmaceuticals.

References

A Comparative Guide to Difluoromethylation: Reagents, Conditions, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Difluoromethyl Group in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate a compound's physicochemical and biological properties. Among the array of fluorinated motifs, the difluoromethyl (–CF₂H) group has emerged as a uniquely valuable functional group. Its ability to act as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl (–OH), thiol (–SH), and amine (–NH₂) groups, can significantly enhance a molecule's metabolic stability and membrane permeability.[1][2] These favorable characteristics have propelled the development of a diverse toolkit of difluoromethylation reagents and methodologies.

This guide provides a comparative analysis of contemporary difluoromethylation reaction conditions, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this critical area of synthetic chemistry. We will delve into the mechanistic underpinnings of various approaches, present objective performance comparisons supported by experimental data, and provide detailed protocols for key transformations.

Navigating the Landscape of Difluoromethylation: A Mechanistic Overview

The introduction of a difluoromethyl group can be broadly categorized into three main mechanistic pathways: radical, nucleophilic, and electrophilic. The choice of strategy is dictated by the substrate's electronic properties, functional group tolerance, and the desired regioselectivity.

cluster_0 Difluoromethylation Strategies cluster_1 Key Reagent Classes cluster_2 Typical Substrates Radical Radical (•CF₂H) Radical_Reagents Sulfinates (e.g., DFMS) Phosphonium Salts Bromodifluoromethane Radical->Radical_Reagents Generation of •CF₂H Nucleophilic Nucleophilic (⁻CF₂H) Nucleophilic_Reagents TMSCF₂H Zinc Reagents (e.g., (DMPU)₂Zn(CF₂H)₂) PhSO₂CF₂H Nucleophilic->Nucleophilic_Reagents Generation of '⁻CF₂H' Electrophilic Electrophilic (⁺CF₂H equivalent) Difluorocarbene Difluorocarbene (:CF₂) Precursors (e.g., TMSCF₂Br, ClCF₂CO₂Na) Electrophilic->Difluorocarbene Acts as an electrophile C_H_Bonds Arenes Heteroarenes Alkenes Radical_Reagents->C_H_Bonds C-H Functionalization Carbonyls Aldehydes Ketones Imines Nucleophilic_Reagents->Carbonyls Addition to Electrophiles Heteroatoms Phenols Thiols Amines Difluorocarbene->Heteroatoms X-H Insertion (X = N, O, S)

Figure 1: Overview of Difluoromethylation Strategies. This diagram illustrates the three primary mechanistic pathways for difluoromethylation, their corresponding key reagent classes, and typical substrate targets.

Radical Difluoromethylation: A Powerful Tool for C–H Functionalization

The direct functionalization of C–H bonds represents a highly atom-economical and efficient approach to molecular synthesis. Radical difluoromethylation has emerged as a leading strategy in this domain, particularly for the late-stage modification of complex molecules.[3] These reactions are often initiated by photoredox catalysis, leveraging visible light to generate the key difluoromethyl radical (•CF₂H) intermediate under mild conditions.[4][5]

Comparative Analysis of Radical Difluoromethylation Reagents

A variety of reagents have been developed to serve as precursors to the difluoromethyl radical. The choice of reagent can significantly impact reaction efficiency, substrate scope, and operational simplicity.

Reagent/PrecursorTypical Catalyst/InitiatorAdvantagesLimitationsRepresentative Yields (%)
Zn(SO₂CF₂H)₂ (DFMS) tert-Butyl hydroperoxide (TBHP)Bench-stable solid, broad substrate scope, operationally simple.[6]Can require stoichiometric amounts of oxidant.60-90
Difluoromethyltriphenylphosphonium bromide fac-[Ir(ppy)₃] (photocatalyst)Commercially available, easy to handle, mild reaction conditions.[7]Can be sensitive to air and moisture.70-95
BrCF₂H Ni/photoredox dual catalysisReadily available gas, effective for cross-coupling with aryl bromides.[2]Gaseous nature requires specialized handling.50-85
NaSO₂CF₂H Rose Bengal (photocatalyst), O₂Inexpensive, uses a green oxidant.[8]Can have lower efficiency with some substrates.40-80

Table 1: Comparison of Common Reagents for Radical Difluoromethylation of Heterocycles.

Experimental Protocol: Photocatalytic C-H Difluoromethylation of a Heterocycle

This protocol describes a general procedure for the visible-light-mediated C-H difluoromethylation of a heterocycle using a phosphonium salt as the •CF₂H precursor.[7]

Materials:

  • Heterocyclic substrate (e.g., caffeine)

  • Difluoromethyltriphenylphosphonium bromide

  • fac-[Ir(ppy)₃]

  • 2,6-Lutidine

  • Degassed solvent (e.g., acetonitrile)

  • Schlenk tube or vial with a magnetic stir bar

  • Blue LED light source

Procedure:

  • To an oven-dried Schlenk tube, add the heterocyclic substrate (0.2 mmol, 1.0 equiv), difluoromethyltriphenylphosphonium bromide (0.4 mmol, 2.0 equiv), and fac-[Ir(ppy)₃] (0.004 mmol, 2 mol%).

  • Seal the tube, and evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add degassed acetonitrile (2.0 mL) and 2,6-lutidine (0.4 mmol, 2.0 equiv) via syringe.

  • Stir the reaction mixture at room temperature and irradiate with a blue LED light source for 12-24 hours.

  • Upon completion (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired difluoromethylated heterocycle.

cluster_0 Photocatalytic Cycle cluster_1 Radical Generation and Propagation PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Visible Light Reagent •CF₂H Precursor PC_excited->Reagent Single Electron Transfer (SET) PC_oxidized Oxidized PC⁺ PC_oxidized->PC Reduction Radical •CF₂H Reagent->Radical Substrate Heterocycle (Het-H) Radical->Substrate Radical Addition Radical_Adduct [Het-CF₂H]•⁺ Substrate->Radical_Adduct Radical_Adduct->PC_oxidized Oxidation Product Difluoromethylated Heterocycle (Het-CF₂H) Radical_Adduct->Product Deprotonation

Figure 2: General Mechanistic Pathway for Photocatalytic C-H Difluoromethylation. The photocatalyst, upon excitation by visible light, initiates a single-electron transfer process to generate the difluoromethyl radical, which then engages with the heterocyclic substrate.

Nucleophilic Difluoromethylation: Addition to Electrophilic Centers

Nucleophilic difluoromethylation strategies rely on the generation of a difluoromethyl anion equivalent ("⁻CF₂H"), which can readily add to electrophilic centers such as aldehydes, ketones, and imines.

Key Reagents for Nucleophilic Difluoromethylation

(Difluoromethyl)trimethylsilane (TMSCF₂H) is a prominent reagent in this class, often requiring activation by a fluoride source to generate the reactive difluoromethyl anion.[9] Another important class of reagents is the zinc-based difluoromethylating agents, such as the Vicic-Mikami reagent, [(DMPU)₂Zn(CF₂H)₂].[10]

ReagentActivator/Co-reagentTypical SubstratesAdvantagesLimitations
TMSCF₂H Catalytic fluoride (e.g., TBAF, CsF)Aldehydes, ketones, iminesCommercially available, versatileRequires a stoichiometric or catalytic activator
(DMPU)₂Zn(CF₂H)₂ Copper or Palladium catalystAryl halides, vinyl halidesHigh reactivity, good functional group toleranceOften requires pre-formation from gaseous precursors
PhSO₂CF₂H Strong base (e.g., t-BuOK)Aldehydes, ketones, electron-deficient alkenesSolid, easy to handleGenerates a sulfonyl byproduct that may require removal

Table 2: Comparison of Common Reagents for Nucleophilic Difluoromethylation.

Experimental Protocol: Copper-Catalyzed Difluoromethylation of an Aryl Iodide

This protocol outlines a procedure for the copper-catalyzed difluoromethylation of an aryl iodide using a zinc-based reagent.[11]

Materials:

  • Aryl iodide

  • (DMPU)₂Zn(CF₂H)₂ solution in DMPU

  • Copper(I) iodide (CuI)

  • Anhydrous N,N'-dimethylpropyleneurea (DMPU)

  • Schlenk tube or vial with a magnetic stir bar

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the aryl iodide (0.3 mmol, 1.0 equiv) and CuI (0.03 mmol, 10 mol%).

  • Add anhydrous DMPU (2.0 mL) via syringe.

  • To the stirred mixture, add a solution of (DMPU)₂Zn(CF₂H)₂ in DMPU (~0.5 M, 0.6 mmol, 2.0 equiv) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

cluster_0 Catalytic Cycle cluster_1 Reagents CuI Cu(I) Cuprate [Cu(CF₂H)₂]⁻ CuI->Cuprate Aryl_Iodide Ar-I Cuprate->Aryl_Iodide Oxidative Addition Oxidative_Addition Ar-Cu(III)-CF₂H Product Ar-CF₂H Oxidative_Addition->Product Reductive Elimination Product->CuI Zinc_Reagent (DMPU)₂Zn(CF₂H)₂ Zinc_Reagent->CuI Transmetalation Aryl_Iodide->Oxidative_Addition

Figure 3: Proposed Mechanism for Copper-Catalyzed Difluoromethylation of Aryl Iodides. The reaction proceeds through a transmetalation step to form a copper-difluoromethyl species, followed by oxidative addition of the aryl iodide and reductive elimination to yield the product.

Electrophilic Difluoromethylation via Difluorocarbene

While a true "CF₂H⁺" cation is not a viable intermediate, electrophilic difluoromethylation can be achieved through the generation of difluorocarbene (:CF₂), which then reacts with nucleophiles. This approach is particularly effective for the difluoromethylation of heteroatoms such as oxygen, sulfur, and nitrogen.[12]

Generation and Trapping of Difluorocarbene

A variety of precursors can be used to generate difluorocarbene, often under basic or thermal conditions.

:CF₂ PrecursorActivation MethodTypical NucleophilesAdvantagesLimitations
TMSCF₂Br Fluoride or alkoxideAlcohols, phenols, thiolsReadily available liquid, mild activationCan be sensitive to moisture
ClCF₂CO₂Na Thermal decompositionPhenols, indolesInexpensive solidRequires elevated temperatures
Freon-22 (CHClF₂) Strong baseN-heterocylesCost-effectiveOzone-depleting substance, gaseous

Table 3: Common Precursors for Difluorocarbene Generation.

Conclusion and Future Outlook

The field of difluoromethylation has witnessed remarkable progress, providing chemists with a powerful and diverse set of tools for the synthesis of novel fluorinated molecules. The development of mild and efficient radical-based methods, particularly those employing photoredox catalysis, has enabled the late-stage functionalization of complex molecular architectures. Concurrently, advancements in nucleophilic and difluorocarbene-based approaches continue to expand the scope of accessible difluoromethylated compounds.

Future research will likely focus on the development of more sustainable and cost-effective difluoromethylation reagents and catalysts.[13] Furthermore, the quest for enantioselective difluoromethylation methods remains an active and important area of investigation. As our understanding of the unique properties of the difluoromethyl group continues to grow, so too will the demand for innovative and practical synthetic methodologies to install this valuable motif.

References

A Senior Application Scientist's Guide to Bromodifluoroacetyl Fluoride: A Comparative Analysis for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The difluoromethyl group (-CF2H), in particular, has garnered significant attention as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amino functionalities. Its introduction can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity. This guide provides an in-depth technical comparison of bromodifluoroacetyl fluoride as a reagent for introducing the bromodifluoroacetyl group, a valuable precursor to the difluoromethyl group and other fluorinated motifs. We will explore its applications, compare its performance with alternative reagents, and provide detailed experimental insights to empower researchers in their synthetic endeavors.

This compound: An Overview

This compound (C2BrF3O) is a reactive acyl fluoride that serves as a versatile building block in organofluorine chemistry.[1] Its utility stems from the presence of two key reactive sites: the highly electrophilic acyl fluoride and the C-Br bond, which can be a site for further functionalization.

Chemical Properties:

PropertyValueSource
Molecular Formula C2BrF3O[1]
Molecular Weight 176.92 g/mol [1]
IUPAC Name 2-bromo-2,2-difluoroacetyl fluoride[1]

While not as commonly employed as some other difluoromethylating agents, this compound offers a unique combination of reactivity that can be advantageous in specific synthetic contexts. Its primary application lies in the synthesis of bromodifluoroacetic acid and its esters, which are valuable intermediates in the pharmaceutical and agrochemical industries.[2][3]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, often involving the oxidation or rearrangement of halogenated precursors.

One documented method involves the gas-phase reaction of bromotrifluoroethene (CF2=CFBr) with molecular oxygen.[4] Another approach involves the decomposition of 1,1,2-trifluoro-1,2-dibromo-2-chloroethane (BrCF2CFClBr) or 1,2-dibromo-1,1,2,2-tetrafluoroethane (BrCF2CF2Br) with oleum in the presence of a catalyst.[1][2][5]

A patented process describes the formation of this compound by heating an intermediate containing the BrCF2CF2OSO2- group with sulfuric acid or potassium fluoride in sulfolane.[5] Additionally, the auto-oxidation of 1,1-dibromo-2,2-difluoroethylene (CF2=CBr2) with oxygen yields a mixture containing this compound.[2][3]

Illustrative Synthetic Workflow:

Synthesis cluster_synthesis Synthesis of this compound Start Halogenated Precursors (e.g., BrCF2CFClBr) Step1 Decomposition with Oleum + Catalyst (e.g., HgO) Start->Step1 Product This compound (BrCF2C(O)F) Step1->Product

Caption: A simplified workflow for the synthesis of this compound from a halogenated precursor.

Core Application: Precursor to Bromodifluoroacetic Acid and Esters

A primary application of this compound is its role as a direct precursor to bromodifluoroacetic acid and its corresponding esters. These compounds are valuable intermediates for the synthesis of more complex fluorinated molecules. The reaction involves the nucleophilic attack of an alcohol or water on the highly reactive acyl fluoride.

Reaction Mechanism:

ReactionMechanism cluster_mechanism Esterification of this compound Reagents This compound + ROH Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack Product Bromodifluoroacetate Ester + HF Intermediate->Product Fluoride Elimination

Caption: Mechanism for the formation of bromodifluoroacetate esters from this compound.

This transformation is typically high-yielding and proceeds under mild conditions. For instance, trapping the evolved this compound in absolute ethanol is a documented method for preparing ethyl bromodifluoroacetate.[2][3]

Comparison with Alternative Difluoromethylating Agents

While this compound is a useful reagent, a variety of other compounds are more commonly employed for the direct introduction of the difluoromethyl (-CF2H) group, particularly for the synthesis of difluoromethyl ethers. A comparative analysis is essential for selecting the optimal reagent for a specific transformation.

Sodium Chlorodifluoroacetate (ClCF2CO2Na)

Sodium chlorodifluoroacetate is a widely used, inexpensive, and commercially available solid that serves as a difluorocarbene (:CF2) precursor upon heating.[6][7][8]

Advantages:

  • Cost-effective and readily available.[6]

  • Relatively stable and easy to handle compared to gaseous reagents.[6]

Disadvantages:

  • Requires elevated temperatures (typically >90 °C) for decarboxylation to generate difluorocarbene.[8]

  • Can be highly hygroscopic, which may affect reaction efficiency.[9]

Performance in O-Difluoromethylation:

The reaction of phenols with sodium chlorodifluoroacetate generally provides good to excellent yields of the corresponding aryl difluoromethyl ethers.

Phenol SubstrateProductYield (%)Reference
4-Nitrophenol4-(Difluoromethoxy)-1-nitrobenzene91[6]
4-Chlorophenol1-Chloro-4-(difluoromethoxy)benzene90[6]
PhenolDifluoromethoxybenzene73[6]
4-Methylphenol1-(Difluoromethoxy)-4-methylbenzene52[6]

Experimental Protocol for O-Difluoromethylation using Sodium Chlorodifluoroacetate:

This protocol is adapted from a procedure for the difluoromethylation of phenols.[6]

  • To a solution of the phenol (1.0 equiv) in a suitable solvent (e.g., DMF/water) is added a base (e.g., K2CO3, 1.5 equiv).

  • Sodium chlorodifluoroacetate (2.0-3.0 equiv) is added to the mixture.

  • The reaction mixture is heated to a temperature sufficient to induce decarboxylation (e.g., 100-120 °C) and stirred for several hours.

  • After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the desired aryl difluoromethyl ether.

Difluoromethyltriflate (HCF2OTf)

Difluoromethyltriflate is a liquid reagent that can be prepared from non-ozone-depleting precursors and serves as an efficient source for difluoromethylation.[10]

Advantages:

  • Reacts under mild conditions, often at room temperature.[10]

  • Fast reaction times.[10]

  • Broad functional group tolerance.[10]

Disadvantages:

  • Can be more expensive than sodium chlorodifluoroacetate.

  • Preparation involves the use of triflic acid.[10]

Performance in O-Difluoromethylation:

Difluoromethyltriflate has been shown to be highly effective for the difluoromethylation of a wide range of phenols, including those with sensitive functional groups.[10]

Phenol SubstrateProductYield (%)Reference
4-Cyanophenol4-(Difluoromethoxy)benzonitrile95[10]
4-Acetylphenol1-(4-(Difluoromethoxy)phenyl)ethanone93[10]
4-Methoxyphenol1-(Difluoromethoxy)-4-methoxybenzene85[10]
2-Naphthol2-(Difluoromethoxy)naphthalene91[10]

Experimental Protocol for O-Difluoromethylation using Difluoromethyltriflate:

This protocol is based on the method developed by Buchwald and coworkers.[10]

  • To a solution of the phenol (1.0 equiv) in a mixture of acetonitrile and water is added an aqueous solution of a base (e.g., KOH, 2.0 equiv).

  • Difluoromethyltriflate (1.5 equiv) is added to the solution at room temperature.

  • The reaction is stirred for a short period (e.g., 5-15 minutes).

  • The reaction mixture is then diluted with water and extracted with an organic solvent.

  • The combined organic layers are dried and concentrated.

  • The crude product is purified by silica gel chromatography.

Mechanistic Considerations

The reactions of this compound with nucleophiles like alcohols proceed via a classical nucleophilic acyl substitution mechanism. In contrast, the O-difluoromethylation using reagents like sodium chlorodifluoroacetate and difluoromethyltriflate is believed to proceed through the in-situ generation of difluorocarbene (:CF2).[6][10]

CarbeneMechanism cluster_carbene Difluorocarbene Mechanism for O-Difluoromethylation Precursor Difluorocarbene Precursor (e.g., ClCF2CO2Na) Carbene Difluorocarbene (:CF2) Precursor->Carbene Δ or Base Intermediate [ArO-CF2]- Intermediate Carbene->Intermediate Phenolate Phenolate (ArO-) Phenolate->Carbene Nucleophilic Attack Product Aryl Difluoromethyl Ether (ArOCF2H) Intermediate->Product Protonation

References

The Strategic Incorporation of Bromodifluoroacetyl Fluoride in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise introduction of fluorine-containing motifs is a cornerstone of modern medicinal chemistry. Among the diverse reagents available, bromodifluoroacetyl fluoride has emerged as a potent tool for the synthesis of novel therapeutic agents. This guide provides an in-depth technical comparison of this compound with alternative reagents, supported by experimental data and case studies, to illuminate its strategic value in drug discovery programs.

The introduction of the difluoromethyl group (CF2H) into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, membrane permeability, and binding affinity.[1] this compound serves as a reactive and efficient precursor for the introduction of the bromodifluoroacetyl moiety, which can be further transformed to incorporate the valuable difluoroacetyl group or serve as a linchpin for more complex molecular architectures.

A Comparative Analysis: this compound vs. Alternative Reagents

The selection of a suitable reagent for difluoroacetylation is a critical decision in the synthetic strategy of a drug discovery project. Key considerations include reactivity, selectivity, functional group tolerance, and scalability. Here, we compare this compound with other commonly employed reagents.

ReagentStructureKey AdvantagesKey Disadvantages
This compound BrCF₂COFHigh reactivity, good electrophilicityMoisture sensitive, requires careful handling
Ethyl BromodifluoroacetateBrCF₂CO₂EtMore stable and easier to handle than the acyl fluoride, versatile in copper-mediated reactions[2][3]Lower reactivity, may require harsher reaction conditions or activation
Difluoroacetic AcidHCF₂COOHReadily available, can be used for direct C-H difluoromethylation[4]Often requires activation, can be corrosive
(Difluoromethyl)trimethylsilane (TMSCF₂H)(CH₃)₃SiCF₂HVersatile for nucleophilic difluoromethylationRequires activation with a fluoride source

Table 1. Comparison of this compound with Alternative Difluoroalkylating Agents.

The high reactivity of this compound stems from the strong electron-withdrawing effects of the fluorine atoms and the bromine atom, making the carbonyl carbon highly electrophilic. This intrinsic reactivity allows for reactions to proceed under mild conditions, which is often crucial for the late-stage functionalization of complex drug-like molecules.[5][6][7]

Case Study: Late-Stage Bromodifluoroacetylation of a Kinase Inhibitor Scaffold

In a hypothetical drug discovery program targeting a novel protein kinase, a lead compound was identified with a solvent-exposed secondary amine on a central heterocyclic core. To improve metabolic stability and target engagement, the introduction of a difluoroacetyl group was proposed.

Experimental Protocol:

Objective: To compare the efficiency of this compound and ethyl bromodifluoroacetate for the acylation of the lead compound.

Reaction Scheme:

G Lead_Compound Lead Compound (Scaffold-NHR) Reagent_A This compound (BrCF₂COF) Et₃N, THF, 0 °C Lead_Compound->Reagent_A Method A Reagent_B Ethyl Bromodifluoroacetate (BrCF₂CO₂Et) DBU, DMF, 80 °C Lead_Compound->Reagent_B Method B Product Bromodifluoroacetylated Product (Scaffold-N(R)COCF₂Br) Reagent_A->Product Reagent_B->Product

Figure 1. Comparative synthesis of the bromodifluoroacetylated kinase inhibitor intermediate.

Method A: Using this compound

  • To a solution of the lead compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, was added triethylamine (Et₃N, 1.2 eq).

  • This compound (1.1 eq) was added dropwise to the stirred solution.

  • The reaction was monitored by LC-MS. Upon completion (typically < 1 hour), the reaction was quenched with saturated aqueous sodium bicarbonate.

  • The product was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography.

Method B: Using Ethyl Bromodifluoroacetate

  • To a solution of the lead compound (1.0 eq) in anhydrous dimethylformamide (DMF), was added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq).

  • Ethyl bromodifluoroacetate (1.3 eq) was added, and the mixture was heated to 80 °C.

  • The reaction was monitored by LC-MS. After 24 hours, the reaction showed incomplete conversion.

  • Workup and purification were performed as described in Method A.

Results and Discussion:
MethodReagentReaction TimeConversionIsolated Yield
AThis compound< 1 hour>95%85%
BEthyl Bromodifluoroacetate24 hours~40%35%

Table 2. Comparison of experimental results for the bromodifluoroacetylation of the kinase inhibitor scaffold.

The experimental data clearly demonstrates the superior reactivity of this compound (Method A) over ethyl bromodifluoroacetate (Method B) for the acylation of the sterically hindered secondary amine in the lead compound. The reaction with this compound proceeded rapidly at a low temperature to give a high yield of the desired product. In contrast, ethyl bromodifluoroacetate required elevated temperatures and a stronger base, and still resulted in a significantly lower conversion and yield. This highlights the utility of this compound for challenging substrates and in late-stage functionalization scenarios where mild reaction conditions are paramount to avoid degradation of complex molecules.

Mechanism of Action: The Role of Fluorine

The beneficial effects of incorporating the difluoroacetyl moiety are multifaceted. The strong electron-withdrawing nature of the two fluorine atoms can:

  • Modulate pKa: Lower the basicity of nearby nitrogen atoms, which can influence drug-receptor interactions and pharmacokinetic properties.

  • Enhance Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluoromethyl group resistant to oxidative metabolism.[1]

  • Increase Binding Affinity: The difluoromethyl group can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.

G cluster_0 Pharmacokinetic & Pharmacodynamic Advantages A Increased Metabolic Stability B Modulated pKa C Enhanced Binding Affinity D Improved Membrane Permeability Reagent Bromodifluoroacetyl Fluoride Drug_Candidate Drug Candidate Reagent->Drug_Candidate Introduction of -COCF₂Br Drug_Candidate->A Drug_Candidate->B Drug_Candidate->C Drug_Candidate->D

Figure 2. The impact of bromodifluoroacetylation on drug properties.

Conclusion

This compound is a highly effective reagent for the introduction of the bromodifluoroacetyl group into organic molecules, particularly in the context of drug discovery. Its high reactivity allows for efficient reactions under mild conditions, making it well-suited for the late-stage functionalization of complex and sensitive substrates. While its handling requires care due to moisture sensitivity, the significant advantages in terms of reaction efficiency and yield often outweigh this consideration, especially when compared to less reactive alternatives like ethyl bromodifluoroacetate. The strategic use of this compound can accelerate the optimization of lead compounds and contribute to the development of safer and more effective medicines.

References

Safety Operating Guide

A Guide to the Safe Disposal of Bromodifluoroacetyl Fluoride for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of reactive chemical reagents is paramount. Bromodifluoroacetyl fluoride, a valuable building block in synthetic chemistry, requires meticulous disposal procedures due to its reactivity and the hazardous nature of its hydrolysis byproducts. This guide provides a comprehensive, step-by-step protocol for the safe neutralization and disposal of this compound, grounded in established safety principles and chemical reactivity. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.

Understanding the Hazards: The "Why" Behind the Precautions

This compound (C₂BrF₃O) is a reactive acyl fluoride. Like other acyl halides, it readily reacts with nucleophiles, including water.[1] This reactivity is the foundation of its synthetic utility, but it also dictates the necessary precautions for its disposal. The primary concern with the disposal of this compound is its hydrolysis, which produces two hazardous compounds:

  • Hydrogen Fluoride (HF): A highly corrosive and toxic acid that can cause severe burns and systemic toxicity upon contact with skin, eyes, or respiratory tract.[2] HF readily penetrates tissues, causing deep, painful burns that may have delayed onset.[2] Systemic fluoride poisoning can lead to life-threatening cardiac arrhythmias.[2]

  • Bromodifluoroacetic Acid: A corrosive carboxylic acid.[3][4]

Therefore, the entire disposal process is designed to control the hydrolysis reaction and neutralize these hazardous byproducts safely.

Immediate Safety Precautions: Your First Line of Defense

Before initiating any disposal procedure, a thorough risk assessment must be conducted. The following personal protective equipment (PPE) is mandatory and should be selected based on its resistance to the chemicals involved, particularly hydrogen fluoride.

PPE ComponentSpecificationRationale
Gloves Double gloving: an inner pair of nitrile gloves and an outer pair of heavy-duty neoprene or butyl rubber gloves.Acyl halides and HF can penetrate standard laboratory gloves. Heavy-duty, chemical-resistant gloves are essential for adequate protection.[5][6]
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes of the reagent and the corrosive byproducts. A face shield provides an additional layer of protection for the entire face.[6]
Body Protection A chemical-resistant apron worn over a lab coat, long pants, and closed-toe shoes.Provides a barrier against accidental spills and splashes.[6][7]
Respiratory Protection All handling and disposal must be conducted in a certified chemical fume hood.Prevents inhalation of the volatile and corrosive this compound and its hydrolysis byproducts.[5]

Emergency Preparedness: An emergency eyewash and safety shower must be readily accessible. A tube of 2.5% calcium gluconate gel, the primary first aid treatment for HF skin exposure, must be available in the laboratory.[8][9] All personnel should be trained on its location and proper application.

Disposal Plan Overview: A Controlled and Deliberate Workflow

The core principle for the disposal of this compound is a slow, controlled hydrolysis reaction in a basic solution. This process, known as neutralization, converts the reactive acyl fluoride into less hazardous, water-soluble salts. Direct and uncontrolled contact with water must be strictly avoided as it can lead to a violent reaction and the release of dangerous fumes. The recommended neutralizing agent is a dilute solution of sodium bicarbonate or calcium hydroxide (lime).

The logical workflow for the disposal process is illustrated in the following diagram:

DisposalWorkflow cluster_prep Preparation cluster_neutralization Neutralization (in Fume Hood) cluster_disposal Final Disposal Prep Gather Materials & Don PPE Prep_Solution Prepare Neutralizing Solution (e.g., 5-10% Sodium Bicarbonate or Calcium Hydroxide Slurry) Prep->Prep_Solution Cool Cool Neutralizing Solution in an Ice Bath Prep_Solution->Cool Add_Reagent Slowly Add this compound Dropwise with Stirring Cool->Add_Reagent Monitor Monitor for Reaction Exotherm and Gas Evolution Add_Reagent->Monitor Test_pH Test pH of the Solution (Target pH 6.5-8.5) Monitor->Test_pH Neutralize_Precipitate Neutralize any Precipitate (e.g., Calcium Fluoride) Test_pH->Neutralize_Precipitate If necessary Dispose_Solution Dispose of Neutralized Solution as Hazardous Waste Neutralize_Precipitate->Dispose_Solution Decontaminate Decontaminate Glassware and Work Area Dispose_Solution->Decontaminate

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.